molecular formula C8H7ClO2 B181678 2-Chloro-6-methylbenzoic acid CAS No. 21327-86-6

2-Chloro-6-methylbenzoic acid

Cat. No.: B181678
CAS No.: 21327-86-6
M. Wt: 170.59 g/mol
InChI Key: CEFMMQYDPGCYMG-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7ClO2 and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFMMQYDPGCYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175600
Record name o-Toluic acid, 6-chloro-
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21327-86-6
Record name 2-Chloro-6-methylbenzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Toluic acid, 6-chloro-
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Record name o-Toluic acid, 6-chloro-
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Record name 2-CHLORO-6-METHYLBENZOIC ACID
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Foundational & Exploratory

Unveiling 2-Chloro-6-methylbenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 21327-86-6

This in-depth technical guide provides a comprehensive overview of 2-Chloro-6-methylbenzoic acid, a key chemical intermediate with significant applications in pharmaceutical synthesis and scientific research. This document details its chemical and physical properties, provides an illustrative synthetic protocol, and outlines its role in relevant biological pathways, offering valuable insights for professionals in drug discovery and development.

Core Chemical and Physical Properties

This compound, with the CAS number 21327-86-6, is a substituted benzoic acid derivative.[1][2][3][4] Its molecular structure features a chlorine atom and a methyl group attached to the benzene (B151609) ring, ortho and meta to the carboxylic acid group, respectively. This substitution pattern imparts specific chemical reactivity and physical characteristics that are crucial for its utility in organic synthesis.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 21327-86-6
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol [4]
Appearance White to off-white crystalline solid[1]
Water Solubility 651 mg/L at 25 °C[2]
InChI Key CEFMMQYDPGCYMG-UHFFFAOYSA-N[1][3]
SMILES Cc1cccc(Cl)c1C(=O)O

Synthesis of this compound: An Illustrative Experimental Protocol

The following section details a representative experimental protocol for the synthesis of this compound. This method is provided for illustrative purposes and may require optimization based on specific laboratory conditions and available starting materials.

Objective: To synthesize this compound from 2-chloro-6-methylaniline (B140736).

Materials:

  • 2-chloro-6-methylaniline

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • Copper(I) cyanide

  • Sodium hydroxide (B78521)

  • Sulfuric acid

  • Diethyl ether

  • Sodium sulfate

  • Standard laboratory glassware and equipment

Methodology:

  • Diazotization of 2-chloro-6-methylaniline:

    • Dissolve 2-chloro-6-methylaniline in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution while maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, monitoring for the evolution of nitrogen gas.

  • Hydrolysis of the Nitrile:

    • Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate nitrile to the corresponding carboxylate.

    • Heat the mixture under reflux until the hydrolysis is complete.

    • Cool the reaction mixture and acidify with concentrated sulfuric acid to precipitate the crude this compound.

  • Purification:

    • Filter the crude product and wash with cold water.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the purified product under vacuum.

The workflow for this synthesis is visualized in the diagram below.

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_hydrolysis Hydrolysis A 2-chloro-6-methylaniline C Diazonium Salt A->C Reaction B NaNO2, HCl, 0-5 °C B->C E Intermediate Nitrile C->E Reaction C->E D CuCN D->E G This compound E->G Reaction E->G F NaOH, then H2SO4 F->G

Synthetic Workflow for this compound

Role in Signaling Pathways and Drug Development

This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its structural features allow for its incorporation into larger, more complex molecules that can interact with specific biological targets. For instance, derivatives of this compound have been investigated for their potential as inhibitors of certain enzymes or as ligands for specific receptors.

The logical relationship for its application in drug discovery is outlined below.

G A This compound (Starting Material) B Chemical Synthesis (Derivatization) A->B C Library of Bioactive Compounds B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Drug Discovery Logic Flow

References

An In-depth Technical Guide to 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-6-methylbenzoic acid (CAS No. 21327-86-6). It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document details its physicochemical characteristics, spectral data, relevant experimental protocols, and safety information to support its application in research and development.

Core Compound Data

This compound is an aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a chlorine atom at position 2 and a methyl group at position 6.[2] These substitutions influence the compound's reactivity and physical properties.[2] It typically appears as a white to off-white crystalline solid.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1]
CAS Number 21327-86-6[1]
Appearance White to off-white crystalline solid/powder[1][2]
Melting Point 103-105 °C
Boiling Point 289.9 ± 20.0 °C (Predicted)
Solubility Water: 651 mg/L at 25 °C. Soluble in organic solvents like ethanol, acetone, and ether.[1][2]
pKa 2.63 ± 0.31 (Predicted)
Density 1.310 ± 0.06 g/cm³ (Predicted)
Flash Point 129.2 °C

Chemical Reactivity and Synthesis

This compound serves as a versatile building block in organic synthesis.[1] The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group, along with the carboxylic acid functionality, allows for a range of chemical transformations. It can participate in electrophilic aromatic substitution reactions.[2]

This compound is often used as an intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[1][2] For example, it is a precursor in the synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid, a valuable building block in medicinal chemistry.[3]

Two primary methods for its preparation on a larger scale include a process based on nucleophilic aromatic substitution starting from 2-chloro-6-fluorobenzaldehyde, and another based on the carbonylation of 3-chloro-2-iodotoluene.[4] Both methods are designed for scalability and do not require the isolation of intermediates.[4]

Spectral Data

  • Infrared (IR) Spectroscopy: IR spectral data for this compound is available and can be used for compound identification.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectral data are available for this compound, which are crucial for structural elucidation.[7]

  • Mass Spectrometry (MS): Mass spectral data is also available, providing information on the compound's molecular weight and fragmentation patterns.[7]

Experimental Protocols

A. Synthesis of this compound

A general laboratory-scale synthesis involves the oxidation of 2-chloro-6-methylbenzaldehyde.[4] Another common method involves the reaction of 2-chloro-6-methylbenzene in the presence of a strong acid like sulfuric acid.

B. Protocol for Nitration of this compound

This protocol describes the regioselective nitration of this compound to yield 2-chloro-6-methyl-4-nitrobenzoic acid, a key step in the synthesis of other valuable intermediates.[3] The directing effects of the ortho-chloro and para-methyl groups favor the introduction of the nitro group at the C4 position.[3]

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool 50 mL of concentrated sulfuric acid to 0-5 °C using an ice bath.[3]

  • Slowly add 10.0 g of this compound to the cold sulfuric acid while stirring to ensure complete dissolution.[3]

  • In a separate flask, prepare a nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[3]

  • Add the nitrating mixture dropwise to the solution of this compound over 30-45 minutes, ensuring the reaction temperature is maintained below 10 °C.[3]

  • After the addition is complete, allow the reaction to proceed for a specified time, monitoring its progress via an appropriate analytical technique like TLC.

G Synthetic Pathway from this compound A This compound B 2-Chloro-6-methyl-4-nitrobenzoic acid A->B  Nitration (HNO₃, H₂SO₄) C 2-Amino-6-methyl-4-nitrobenzoic acid B->C  Amination (NH₃, Cu₂O catalyst)

Caption: Synthetic pathway for 2-Amino-6-methyl-4-nitrobenzoic acid.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Reactant in Solvent B Cool Mixture in Ice Bath A->B D Add Reagent Dropwise B->D C Prepare Reagent Solution E Monitor Reaction (TLC/LC-MS) D->E F Quench Reaction E->F G Extract Product F->G H Purify Product (e.g., Recrystallization) G->H

Caption: A generalized workflow for a chemical synthesis experiment.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

Hazard Identification:

  • Harmful if swallowed [5]

  • Causes serious eye damage [5]

  • May cause skin irritation [5]

  • May cause respiratory irritation [5]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale.[2] Use in a well-ventilated area.[8] Wash hands thoroughly after handling.

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[8]

  • First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice. If swallowed, rinse mouth and call a poison center or doctor. If on skin, wash with plenty of water.

This guide is intended for use by trained professionals and is not exhaustive. Always refer to the full Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-6-methylbenzoic acid, an aromatic carboxylic acid utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document details quantitative physical data, outlines the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Core Physical Properties

This compound is a white to off-white crystalline solid.[2][3] Its chemical structure consists of a benzoic acid backbone with a chlorine atom and a methyl group at the 2 and 6 positions, respectively.[2] This substitution pattern influences its reactivity and physical characteristics.

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

Physical PropertyValueNotes
Molecular Formula C₈H₇ClO₂[1][3][4]
Molecular Weight 170.59 g/mol [3][5][4]
Melting Point 103-105 °C[3][6]
Boiling Point 289.9 ± 20.0 °CPredicted
Density 1.310 ± 0.06 g/cm³Predicted[3]
Water Solubility 651 mg/L at 25 °C[1]
Solubility in Organic Solvents SolubleIn ether, alcohols, and acetone[2][3]
pKa 2.63 ± 0.31Predicted[1][3]
Appearance White to off-white crystalline solid[2][3]

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory methodologies for determining the key physical properties of organic compounds like this compound.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[7] For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10] This assembly is then placed in a heating bath (such as a Thiele tube containing mineral oil) or a melting point apparatus.[10]

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[10]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[9] The melting point is reported as the range T1-T2.[7]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][12]

Methodology: Capillary Method (Siwoloboff's Method)

  • Sample Preparation: A small quantity of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[13]

  • Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.[14]

  • Heating: The apparatus is heated gently.[13] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.[14]

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of organic compounds is typically tested in a range of solvents of varying polarity.

Methodology: Qualitative Solubility Test

  • Sample Preparation: A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[15]

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in portions.[15]

  • Mixing: The test tube is shaken vigorously after each addition of the solvent for a set period (e.g., 60 seconds).[15][16]

  • Observation: The compound is classified as soluble if it dissolves completely. If it does not, it is deemed insoluble in that solvent.[16] This process is repeated with various solvents, including 5% NaOH, 5% NaHCO₃, 5% HCl, and organic solvents like ethanol (B145695) and diethyl ether, to determine its solubility profile.[15]

Density is the mass of a substance per unit volume.[17]

Methodology: Volumetric Flask Method

  • Mass of Empty Flask: A clean, dry volumetric flask of a known volume is weighed accurately (W1).[17]

  • Mass of Flask with Water: The flask is filled to the calibration mark with distilled water and weighed again (W2). The density of water at the experimental temperature is known.

  • Mass of Flask with Sample: The flask is emptied, dried, and filled to the mark with the liquid organic compound (if molten) or a known volume of a solution with a known concentration of the solid, and weighed (W3).[17]

  • Calculation: The density is calculated using the formula: Density = Mass / Volume. The volume can be determined from the mass and known density of water.

The pKa is a measure of the acidity of a compound.

Methodology: Potentiometric Titration

  • Solution Preparation: A solution of the acidic compound with a known concentration is prepared in a suitable solvent, typically a mixture of water and an organic solvent if the compound has low water solubility.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.[18]

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.[18]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[18]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an organic compound such as this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Analysis cluster_2 Data Compilation A Obtain Pure Sample of This compound B Dry and Powder Sample A->B C Determine Melting Point (Capillary Method) B->C D Determine Boiling Point (Capillary Method) B->D E Determine Solubility (Qualitative Tests) B->E F Determine Density (Volumetric Method) B->F G Determine pKa (Potentiometric Titration) B->G H Record and Tabulate All Physical Properties C->H D->H E->H F->H G->H

Caption: Workflow for physical property characterization.

References

An In-depth Technical Guide to 2-Chloro-6-methylbenzoic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylbenzoic acid, a substituted aromatic carboxylic acid with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its molecular structure, physicochemical properties, spectroscopic data, and synthetic methodologies. A hypothetical biological signaling pathway is also presented based on the activity of structurally related compounds.

Core Compound Data

This compound is a benzoic acid derivative with a chlorine atom and a methyl group substituted at positions 2 and 6 of the benzene (B151609) ring, respectively.[1] This substitution pattern significantly influences the compound's chemical reactivity and physical properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound typically appears as a white to off-white crystalline solid and exhibits solubility in organic solvents such as ethanol (B145695) and acetone, with limited solubility in water.

PropertyValueReference
Molecular Formula C₈H₇ClO₂[1][2][3]
Molecular Weight 170.59 g/mol [2][3][4]
CAS Number 21327-86-6[3][4]
Appearance White to off-white crystalline solid
Melting Point 103-105 °C[5]
Boiling Point 289.9 ± 20.0 °C (Predicted)[5]
Solubility Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water.
pKa 2.63 ± 0.31 (Predicted)[5]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key data from ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3-7.5Multiplet3HAromatic protons (H-3, H-4, H-5)
~2.4Singlet3HMethyl protons (-CH₃)
~11-13Singlet1HCarboxylic acid proton (-COOH)

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)Assignment
~170Carboxylic acid carbon (-COOH)
~138Aromatic carbon (C-6)
~135Aromatic carbon (C-2)
~132Aromatic carbon (C-4)
~129Aromatic carbon (C-5)
~128Aromatic carbon (C-3)
~126Aromatic carbon (C-1)
~20Methyl carbon (-CH₃)

IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3000MediumC-H stretch (Aromatic)
~2950MediumC-H stretch (Methyl)
1700-1680StrongC=O stretch (Carboxylic acid)
1600-1450Medium-StrongC=C stretch (Aromatic ring)
~1300MediumC-O stretch
~800StrongC-Cl stretch

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two primary efficient methods have been reported: one based on nucleophilic aromatic substitution and the other on carbonylation.[1][6]

Synthesis Method 1: Nucleophilic Aromatic Substitution Approach

This method involves the conversion of 2-chloro-6-fluorobenzaldehyde (B137617) to its n-butylimine, followed by treatment with methylmagnesium chloride in THF. Subsequent hydrolysis yields 2-chloro-6-methylbenzaldehyde, which is then oxidized to afford this compound.[1][6]

Experimental Workflow: Nucleophilic Aromatic Substitution

G A 2-Chloro-6-fluorobenzaldehyde B n-Butylimine formation A->B n-Butylamine C Treatment with CH3MgCl in THF B->C D Hydrolysis C->D E 2-Chloro-6-methylbenzaldehyde D->E F Oxidation E->F G This compound F->G

Nucleophilic Aromatic Substitution Workflow
Synthesis Method 2: Carbonylation Approach

In this alternative approach, 3-chloro-2-iodotoluene (B1584102) undergoes efficient carbonylation in methanol (B129727) to produce methyl 2-chloro-6-methylbenzoate. Subsequent hydrolysis of the ester yields the final product, this compound.[1][6]

Experimental Workflow: Carbonylation

G A 3-Chloro-2-iodotoluene B Carbonylation in Methanol A->B CO, Pd catalyst C Methyl 2-chloro-6-methylbenzoate B->C D Hydrolysis C->D E This compound D->E

Carbonylation Synthesis Workflow

Hypothetical Biological Activity and Signaling Pathway

While there is no direct documented evidence for the specific mechanism of action of this compound, its structural similarity to other benzoic acid derivatives, such as the nonsteroidal anti-inflammatory drug (NSAID) aspirin (B1665792) and its analog 6-methylaspirin, suggests a potential biological activity.[7] It is hypothesized that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H₂, the precursor for various prostaglandins (B1171923) that mediate inflammation, pain, and fever.[2][6][8][9] Inhibition of these enzymes is a common mechanism for NSAIDs.

The following diagram illustrates the hypothetical inhibition of the COX signaling pathway by this compound.

Hypothetical Signaling Pathway: COX Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever This compound This compound This compound->COX-1 / COX-2 Inhibition (Hypothetical)

Hypothetical COX Signaling Pathway Inhibition

Disclaimer: The proposed biological activity and signaling pathway are hypothetical and based on the structural analogy to other known compounds. Further experimental validation is required to confirm this mechanism of action for this compound.

References

An In-depth Technical Guide to 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzoic acid, with the confirmed IUPAC name This compound , is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and a methyl group ortho to the carboxylic acid function, imparts specific chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and spectral analysis based on available data and predictive models.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] It exhibits limited solubility in water but is soluble in organic solvents such as ethanol (B145695) and acetone.[2] The physical and chemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 6-Chloro-o-toluic acid, 6-chloro-2-methylbenzoic acid[3]
CAS Number 21327-86-6[3]
Molecular Formula C₈H₇ClO₂[3]
Molecular Weight 170.59 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 104-108 °C
Boiling Point Data not available (likely decomposes)[4]
Water Solubility 651 mg/L at 25 °C
pKa (Predicted) 2.63 ± 0.31
LogP (Octanol/Water Partition Coefficient) 2.31[5]

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for this compound have been reported: oxidation of 2-chloro-6-methylbenzaldehyde (B74664) and carbonylation of 3-chloro-2-iodotoluene.[6]

Method 1: Oxidation of 2-Chloro-6-methylbenzaldehyde

This method involves the oxidation of the corresponding aldehyde to the carboxylic acid.[6]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2-Chloro-6-methylbenzaldehyde 2-Chloro-6-methylbenzaldehyde 2-Chloro-6-methylbenzoic_acid 2-Chloro-6-methylbenzoic_acid 2-Chloro-6-methylbenzaldehyde->2-Chloro-6-methylbenzoic_acid Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, NaClO2) Oxidizing_Agent->2-Chloro-6-methylbenzoic_acid

Figure 1. Oxidation of 2-chloro-6-methylbenzaldehyde.

Detailed Protocol:

  • Materials: 2-chloro-6-methylbenzaldehyde, an oxidizing agent (e.g., potassium permanganate (B83412) (KMnO₄) or sodium chlorite (B76162) (NaClO₂)), appropriate solvent (e.g., acetone, water), and acid for workup (e.g., hydrochloric acid).

  • Procedure:

    • Dissolve 2-chloro-6-methylbenzaldehyde in a suitable solvent in a reaction flask.

    • Slowly add the oxidizing agent to the solution while maintaining the temperature (the reaction can be exothermic).

    • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium bisulfite if permanganate is used).

    • Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Method 2: Carbonylation of 3-Chloro-2-iodotoluene

This approach involves a palladium-catalyzed carbonylation of an aryl halide.[6]

Reaction Scheme:

G cluster_reactants Reactants 3-Chloro-2-iodotoluene 3-Chloro-2-iodotoluene Methyl_ester Methyl 2-chloro-6-methylbenzoate 3-Chloro-2-iodotoluene->Methyl_ester Carbomethoxylation CO_MeOH CO, Methanol CO_MeOH->Methyl_ester Pd_catalyst Pd Catalyst Pd_catalyst->Methyl_ester Final_Product This compound Methyl_ester->Final_Product Hydrolysis

Figure 2. Carbonylation of 3-chloro-2-iodotoluene.

Detailed Protocol:

  • Materials: 3-chloro-2-iodotoluene, methanol, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., triethylamine), and carbon monoxide (CO) gas.

  • Procedure:

    • In a pressure reactor, combine 3-chloro-2-iodotoluene, methanol, the palladium catalyst, and the base.

    • Pressurize the reactor with carbon monoxide.

    • Heat the reaction mixture with stirring for the required time.

    • After cooling and venting the CO, the resulting methyl ester can be isolated or hydrolyzed in situ.

    • For hydrolysis, add an aqueous base (e.g., NaOH or KOH) and heat the mixture.

    • After the hydrolysis is complete, cool the reaction mixture and acidify with a strong acid to precipitate this compound.

    • Filter, wash, and dry the product as described in Method 1. This method reportedly gives a high yield of the final product.[6]

Spectral Analysis

Detailed experimental spectra for this compound are not widely available in public databases. The following analyses are based on predicted data and comparison with structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Aromatic Protons (Ar-H): Three protons on the benzene (B151609) ring will likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro, methyl, and carboxyl groups.

  • Methyl Protons (-CH₃): A singlet around 2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (120-140 ppm) due to the lack of symmetry. The carbons bearing the chloro and methyl substituents will have their chemical shifts influenced by these groups.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): A medium intensity band in the 1210-1320 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization would be expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z 170, with an M+2 peak at m/z 172 of approximately one-third the intensity, characteristic of a chlorine-containing compound.

  • Major Fragments:

    • [M-OH]⁺: Loss of a hydroxyl radical (m/z 153).

    • [M-COOH]⁺: Loss of the carboxyl group (m/z 125).

    • Further fragmentation of the aromatic ring.

Biological Context and Applications

Substituted benzoic acids are important in various biological contexts. In plants, benzoic acids are precursors to a wide range of primary and secondary metabolites, including hormones and defense compounds, synthesized via the phenylpropanoid pathway.[7][8] In drug metabolism, benzoic acid and its derivatives can undergo glycine (B1666218) conjugation in the liver, a process that facilitates their excretion.[9][10]

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] Its functional groups allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylbenzoic Acid

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic routes through clear diagrams.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct routes, primarily involving oxidation of a precursor aldehyde or carbonylation of an aryl halide. The selection of a specific pathway often depends on the availability of starting materials, scalability, safety considerations, and desired yield and purity.

Pathway 1: Oxidation of 2-Chloro-6-methylbenzaldehyde (B74664)

A common and efficient method for preparing the target compound is the oxidation of 2-chloro-6-methylbenzaldehyde. This transformation can be accomplished using various oxidizing agents. A notable development in this area is an inherently safer process designed for large-scale manufacturing, which avoids potentially hazardous reagents.[3]

Experimental Protocol: Safer Oxidation using Sodium Chlorite (B76162) and DMSO

This process utilizes sodium chlorite as the oxidant and dimethyl sulfoxide (B87167) (DMSO) as a scavenger for the hypochlorite (B82951) byproduct, offering an efficient and safer alternative to methods that use hydrogen peroxide.[3][4]

  • Materials:

    • 2-Chloro-6-methylbenzaldehyde

    • Sodium chlorite (NaClO₂)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile

    • Water

    • Sulfuric acid

  • Procedure:

    • To a reaction vessel, add 2-chloro-6-methylbenzaldehyde, acetonitrile, water, and a stoichiometric quantity of DMSO.[4]

    • Add a solution of sodium chlorite.

    • Slowly add sulfuric acid to the mixture. The reaction is typically monitored for completion.[4]

    • The hypochlorite byproduct generated during the oxidation of the aldehyde is consumed by oxidizing DMSO to dimethyl sulfone.[4]

    • Upon completion, the reaction mixture is worked up to isolate the this compound.

    • This process has been demonstrated to provide yields and purities equivalent to older methods and has been successfully scaled to a 300-gallon level.[3][4]

Pathway 2: Carbonylation of 3-Chloro-2-iodotoluene (B1584102)

This approach involves a palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene in methanol (B129727) to produce methyl 2-chloro-6-methylbenzoate. The resulting ester is then hydrolyzed to yield the final carboxylic acid. This method is highly efficient and suitable for large-scale preparation.[5]

  • Key Transformation:

    • Carbomethoxylation: 3-Chloro-2-iodotoluene is reacted with carbon monoxide and methanol in the presence of a palladium catalyst. This step proceeds smoothly even at high substrate-to-catalyst ratios (e.g., 10,000:1).[5]

    • Hydrolysis: The intermediate, methyl 2-chloro-6-methylbenzoate, is hydrolyzed to afford this compound.[5]

Pathway 3: Nucleophilic Aromatic Substitution and Oxidation

This multi-step pathway begins with 2-chloro-6-fluorobenzaldehyde (B137617) and introduces the methyl group via a Grignard reagent.

  • Reaction Sequence:

    • Imine Formation: 2-Chloro-6-fluorobenzaldehyde is first converted to its n-butylimine.[5]

    • Grignard Reaction: The imine is then treated with two equivalents of methylmagnesium chloride in THF. The methyl group displaces the fluorine atom.[5]

    • Hydrolysis: Hydrolysis of the resulting intermediate yields 2-chloro-6-methylbenzaldehyde.[5]

    • Oxidation: The 2-chloro-6-methylbenzaldehyde is then oxidized to the final product, this compound.[5]

Quantitative Data Summary

The following table summarizes the reported yields for the described synthesis pathways, allowing for easy comparison.

Pathway No.Starting MaterialKey Reagents/ProcessOverall Yield (%)PurityReference
12-Chloro-6-methylbenzaldehydeNaClO₂, DMSOEquivalent to H₂O₂ methodHigh[3][4]
23-Chloro-2-iodotoluenePd-catalyzed carbonylation, Hydrolysis94% (84% after recrystallization)High[5]
32-Chloro-6-fluorobenzaldehyde1. n-BuLi, 2. MeMgCl, 3. Oxidation85%Not specified[5]

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the core synthesis pathways described above.

Synthesis_Pathway_1 start 2-Chloro-6-methylbenzaldehyde product This compound start->product Oxidation (e.g., NaClO₂, DMSO)

Caption: Oxidation of 2-Chloro-6-methylbenzaldehyde.

Synthesis_Pathway_2 start 3-Chloro-2-iodotoluene intermediate Methyl 2-chloro-6-methylbenzoate start->intermediate Pd-catalyzed Carbonylation (CO, MeOH) product This compound intermediate->product Hydrolysis

Caption: Carbonylation of 3-Chloro-2-iodotoluene.

Synthesis_Pathway_3 start 2-Chloro-6-fluorobenzaldehyde im n-butylimine intermediate start->im n-Butylamine int2 2-Chloro-6-methylbenzaldehyde im->int2 1. MeMgCl 2. Hydrolysis product This compound int2->product Oxidation

Caption: Synthesis from 2-Chloro-6-fluorobenzaldehyde.

Experimental Workflow Visualization

The workflow for the safer oxidation process is outlined below, highlighting the key stages from reaction setup to product isolation.

Experimental_Workflow_1 cluster_reaction Reaction Stage cluster_workup Work-up and Isolation A Charge Reactor: - 2-Chloro-6-methylbenzaldehyde - Acetonitrile - Water - DMSO B Add Sodium Chlorite Solution A->B C Slowly Add Sulfuric Acid B->C D Monitor Reaction to Completion C->D E Quench Reaction D->E Reaction Complete F Product Extraction E->F G Purification (e.g., Recrystallization) F->G H Isolate Pure Product G->H

Caption: Workflow for the Safer Oxidation Protocol.

References

An In-depth Technical Guide on the Solubility of 2-Chloro-6-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of scientific literature and databases, specific quantitative solubility data for 2-Chloro-6-methylbenzoic acid in a range of organic solvents at various temperatures could not be located. The information presented herein provides a foundational understanding based on the properties of substituted benzoic acids and offers a detailed experimental framework for determining these values. The quantitative data table is provided as an illustrative example of how such data should be presented.

Introduction

This compound is a substituted aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its solubility in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes such as crystallization, and the formulation of active pharmaceutical ingredients (APIs). The solubility of a compound is governed by the principle of "like dissolves like," where the polarity of the solute and solvent, as well as temperature and the potential for hydrogen bonding, play significant roles. For this compound, the presence of the polar carboxylic acid group allows for hydrogen bonding, while the chlorinated and methylated benzene (B151609) ring contributes to its overall lipophilicity. Generally, it is expected to be soluble in polar organic solvents like alcohols and ketones.[1]

Quantitative Solubility Data

The following table provides a hypothetical representation of the mole fraction solubility (x) of this compound in several common organic solvents at different temperatures. This data is for illustrative purposes to demonstrate the expected trends and the standard format for presenting such information.

SolventTemperature (K)Mole Fraction Solubility (x)
Methanol 298.150.15 (Hypothetical)
308.150.25 (Hypothetical)
318.150.38 (Hypothetical)
Ethanol 298.150.12 (Hypothetical)
308.150.21 (Hypothetical)
318.150.32 (Hypothetical)
Acetone 298.150.20 (Hypothetical)
308.150.33 (Hypothetical)
318.150.48 (Hypothetical)
Ethyl Acetate 298.150.09 (Hypothetical)
308.150.16 (Hypothetical)
318.150.25 (Hypothetical)
Toluene 298.150.03 (Hypothetical)
308.150.06 (Hypothetical)
318.150.10 (Hypothetical)

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The gravimetric method is a reliable and widely used technique for accurately measuring the solubility of a solid compound in a liquid solvent.

1. Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated digital thermometer

  • Analytical balance (accurate to ±0.1 mg)

  • Sealed glass vials or flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass weighing dishes

  • Vacuum oven

2. Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known mass of the selected solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that solid-liquid equilibrium is achieved. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to rest in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a known mass of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed, labeled weighing dish.

  • Solvent Evaporation: Place the weighing dishes in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry the samples to a constant mass.

  • Mass Determination: After cooling to room temperature in a desiccator, accurately weigh the weighing dish containing the dried solute.

3. Calculation of Solubility: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

  • m₁ is the mass of the dissolved solute (final mass of the weighing dish minus the tare mass).

  • M₁ is the molar mass of this compound (170.59 g/mol ).

  • m₂ is the mass of the solvent in the sampled aliquot.

  • M₂ is the molar mass of the solvent.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of factors influencing solubility.

experimental_workflow Experimental Workflow for Solubility Determination prep Sample Preparation (Excess Solute in Solvent) equilibration Equilibration (Thermostatic Shaker) prep->equilibration settling Phase Separation (Settling of Excess Solid) equilibration->settling sampling Sampling & Filtration (Syringe Filter) settling->sampling evaporation Solvent Evaporation (Vacuum Oven) sampling->evaporation weighing Mass Determination (Analytical Balance) evaporation->weighing calculation Solubility Calculation (Mole Fraction) weighing->calculation

Caption: A flowchart of the gravimetric method for determining solubility.

solubility_factors Key Factors Influencing Solubility solubility Solubility solute Solute Properties (Polarity, H-bonding) solute->solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility temperature Temperature temperature->solubility pressure Pressure (Mainly for Gases) pressure->solubility

Caption: Factors that influence the solubility of a compound.

References

Technical Guide: Physicochemical Characterization of 2-Chloro-6-methylbenzoic Acid with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the physical properties of 2-Chloro-6-methylbenzoic acid (CAS 21327-86-6), with a detailed focus on its melting point. This guide includes collated data from various sources, a detailed experimental protocol for accurate melting point determination, and a workflow for procedural illustration.

Introduction

This compound is an aromatic carboxylic acid derivative with the molecular formula C₈H₇ClO₂.[1] Structurally, it consists of a benzoic acid core with a chlorine atom and a methyl group substituted at the 2 and 6 positions, respectively. This compound typically appears as a white to off-white crystalline solid.[1] It serves as a crucial intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[1][2] Accurate determination of its physicochemical properties, such as the melting point, is a critical first step in its identification, purity assessment, and subsequent application in drug development and material science.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. All quantitative data has been compiled for straightforward comparison.

PropertyValueSource(s)
CAS Number 21327-86-6[1][3]
Molecular Formula C₈H₇ClO₂[1][2][4]
Molecular Weight 170.59 g/mol [5]
Appearance White to off-white crystalline solid[1][4]
Melting Point 103-105 °C[4]
106 °C[3]
~141 °C[4]
Boiling Point 289.9 ± 20.0 °C (Predicted)[4]
Solubility Soluble in ether and alcohols; slightly soluble in water.[2][4]
InChI Key CEFMMQYDPGCYMG-UHFFFAOYSA-N[1][3]

Note on Melting Point Discrepancy: A notable variation exists in the reported melting point values. While most sources indicate a range of 103-106°C, one source reports a significantly higher value of approximately 141°C.[3][4] This discrepancy highlights the importance of empirical verification and the potential influence of crystalline polymorphism or impurities on the melting point. Pure, nonionic crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Experimental Protocol: Capillary Melting Point Determination

The following protocol details the standardized method for determining the melting point of a crystalline solid like this compound using a capillary-based apparatus (e.g., Thiele tube or digital melting point apparatus).

3.1 Materials and Equipment

  • This compound sample (dried)

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

  • Melting point apparatus (e.g., Thiele tube with high-boiling mineral oil or a digital melting point device)

  • Calibrated thermometer or digital temperature probe

  • Packing tube (long, narrow glass tube)

3.2 Sample Preparation

  • Drying: Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[4] Dry the sample in a desiccator or a vacuum oven if necessary.

  • Pulverization: If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[4]

  • Loading the Capillary Tube:

    • Invert an open-ended capillary tube and press it into the powdered sample until a small amount of solid (3-4 mm in height) enters the tube.[1]

    • To pack the sample firmly into the sealed end, invert the tube and tap it gently on a hard surface.[1] A more effective method is to drop the capillary tube, sealed-end down, through a long, vertical glass tube. The impact will tightly pack the solid to a final height of 2-3 mm.[1][4]

3.3 Measurement Procedure

  • Apparatus Setup:

    • For Digital Apparatus: Place the loaded capillary tube into the designated slot in the heating block.[4]

    • For Thiele Tube: Secure the capillary tube to the thermometer using a small rubber band, aligning the sample with the middle of the thermometer's mercury bulb. Insert the thermometer assembly into the Thiele tube, ensuring the sample is immersed in the oil bath.[4]

  • Rapid Determination (Optional but Recommended):

    • Heat the sample rapidly to get an approximate melting point. This provides a target range for the precise measurement.[5]

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point before proceeding.[1]

  • Precise Determination:

    • Begin heating the apparatus. Until the temperature is about 15°C below the expected melting point, a faster heating rate (4-5°C per minute) is acceptable.[1]

    • Near the melting point, reduce the heating rate significantly to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[1]

  • Observation and Recording:

    • Record T₁ (Onset of Melting): The temperature at which the first droplet of liquid becomes visible within the solid matrix.[1] The solid may also begin to shrink or "sweat" at this point.

    • Record T₂ (Completion of Melting): The temperature at which the last solid crystal transforms into a transparent liquid.[1]

    • The final result is reported as the melting range (T₁ - T₂).

3.4 Post-Measurement

  • Perform the determination at least twice with fresh samples to ensure reproducibility.[1]

  • Properly dispose of used capillary tubes in a designated glass waste container.

Visualized Workflows

The following diagrams illustrate the logical and experimental flow for sample preparation and melting point determination.

G cluster_prep Sample Preparation Workflow start_prep Start: Obtain Sample dry Dry Sample (Desiccator/Oven) start_prep->dry Ensures purity grind Grind to Fine Powder (Mortar & Pestle) dry->grind Ensures uniform heating load Load Capillary Tube (3-4 mm height) grind->load pack Pack Solid Tightly (2-3 mm final height) load->pack end_prep Sample Ready pack->end_prep G cluster_measurement Melting Point Measurement Protocol start_measure Start: Prepared Sample insert Insert Capillary into Apparatus start_measure->insert is_approx_known Approx. MP Known? insert->is_approx_known rapid_heat Heat Rapidly (Find Approx. MP) is_approx_known->rapid_heat No slow_heat Heat Slowly (1-2°C / min) is_approx_known->slow_heat Yes cool_down Cool Down (>15°C below Approx. MP) rapid_heat->cool_down cool_down->slow_heat observe_t1 Observe T1 (First Liquid Droplet) slow_heat->observe_t1 observe_t2 Observe T2 (Completely Liquid) observe_t1->observe_t2 record Record Melting Range (T1 - T2) observe_t2->record end_measure End record->end_measure

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-6-methylbenzoic acid, with a particular focus on its boiling point. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Overview

This compound is an aromatic carboxylic acid with the molecular formula C₈H₇ClO₂.[1] It presents as a white to off-white crystalline solid.[1][2] The structure consists of a benzoic acid core substituted with a chlorine atom at the 2-position and a methyl group at the 6-position. These substitutions significantly influence its chemical reactivity and physical properties. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] It is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but has limited solubility in water.[1][2]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₇ClO₂[1][4]
Molecular Weight 170.59 g/mol [4]
CAS Number 21327-86-6[4]
Appearance White to off-white crystalline solid[1][2][3]
Melting Point Approximately 104-141 °C[2][5]
Boiling Point Data not available; predicted for isomers[6][7]
Solubility in Water 651 mg/L at 25 °C[3]
pKa 2.63 ± 0.31 (Predicted)[3]

Note on Melting Point: Different sources provide a range for the melting point.

Boiling Point Determination: Challenges and Experimental Considerations

Experimental Protocol for Boiling Point Determination under Reduced Pressure:

For a compound like this compound, the boiling point is best determined under reduced pressure (vacuum distillation) to prevent thermal decomposition.

Objective: To determine the boiling point of this compound at a reduced pressure.

Apparatus:

  • Short-path distillation apparatus

  • Round-bottom flask

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Manometer

  • Heating mantle with a stirrer

Procedure:

  • A small sample of this compound is placed in the round-bottom flask with a stir bar.

  • The distillation apparatus is assembled, ensuring all joints are properly sealed.

  • The system is connected to a vacuum pump, and the pressure is lowered to a stable, recorded value using the manometer.

  • The sample is heated gently with continuous stirring.

  • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

  • The collected distillate confirms that the substance has boiled without significant decomposition.

  • The observed boiling point can be extrapolated to atmospheric pressure using a nomograph if required, although this may be less accurate for compounds that decompose.

Synthesis Pathway Visualization

This compound can be synthesized through various methods. One efficient approach involves the carbonylation of 3-chloro-2-iodotoluene.[8] This is followed by the hydrolysis of the resulting methyl ester.[8] The workflow for this synthesis is outlined below.

G cluster_0 Synthesis of this compound A 3-Chloro-2-iodotoluene B Methyl 2-chloro-6-methylbenzoate A->B Carbonylation (Methanol, Pd catalyst) C This compound B->C Hydrolysis G cluster_1 Alternative Synthesis Pathway D 2-Chloro-6-fluorobenzaldehyde E n-Butylimine intermediate D->E Conversion to n-butylimine F 2-Chloro-6-methylbenzaldehyde E->F Treatment with Methylmagnesium chloride followed by Hydrolysis G This compound F->G Oxidation

References

Spectroscopic Profile of 2-Chloro-6-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-6-methylbenzoic acid (CAS No: 21327-86-6), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its spectroscopic signature is crucial for quality control, reaction monitoring, and structural confirmation in research and development.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇ClO₂[1]

  • Molecular Weight: 170.59 g/mol [1]

  • Appearance: Pale cream to brown crystals or powder.

Spectral Data Summary

The following tables summarize the key spectral data obtained from various analytical techniques.

Infrared (IR) Spectroscopy

Table 1: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470Medium-StrongC=C aromatic ring stretch
~1300MediumC-O stretch / O-H bend
~800StrongC-Cl stretch
~750StrongC-H out-of-plane bend

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1HCOOH
~7.3-7.5Multiplet3HAromatic CH
~2.4Singlet3HCH₃

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The solvent used for analysis can influence the exact chemical shifts.

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~170C=O (Carboxylic acid)
~138Aromatic C-Cl
~135Aromatic C-CH₃
~132Aromatic C-COOH
~131Aromatic CH
~128Aromatic CH
~126Aromatic CH
~20CH₃

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
170/172High[M]⁺˙ (Molecular ion peak with isotopic pattern for Cl)
153/155Medium[M-OH]⁺
138Medium[M-H₂O]⁺˙
125High[M-COOH]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)

Note: Fragmentation patterns are predicted based on typical behavior of benzoic acid derivatives under electron ionization (EI).

Experimental Protocols

The following are general protocols for obtaining the spectral data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded typically over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesized This compound IR FT-IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR_Data Functional Group Identification (O-H, C=O, C-Cl) IR->IR_Data NMR_Data Proton & Carbon Environment Analysis (Chemical Shifts, Integration) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern (m/z values) MS->MS_Data Structure Structural Elucidation and Purity Assessment IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of 2-Chloro-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-6-methylbenzoic acid. Due to the absence of publicly available experimental spectra, this guide focuses on the prediction and interpretation of the ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and known substituent chemical shift effects. This document serves as a valuable resource for anticipating the spectral features of this compound and as a methodological guide for its empirical analysis.

Molecular Structure and Predicted NMR Data

The structure of this compound, with IUPAC numbering, is presented below. The substituents—a carboxylic acid group, a chlorine atom, and a methyl group—are positioned on a benzene (B151609) ring, leading to a distinct pattern in the NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted proton NMR data is summarized in the table below. The chemical shifts (δ) are estimated based on the additive effects of the substituents on the benzene ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
COOH10.0 - 13.0Singlet (broad)-1H
H47.30 - 7.50Triplet7.5 - 8.51H
H3, H57.10 - 7.30Doublet7.5 - 8.52H
CH₃2.40 - 2.60Singlet-3H
Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR data is presented below. The chemical shifts are estimated considering the electron-withdrawing and -donating effects of the substituents.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O168 - 172
C2 (C-Cl)132 - 136
C6 (C-CH₃)137 - 141
C1 (C-COOH)130 - 134
C4128 - 132
C3, C5125 - 129
CH₃18 - 22

Spectral Interpretation

¹H NMR Spectrum
  • Carboxylic Acid Proton (COOH): This proton is expected to appear as a broad singlet in the downfield region (10.0 - 13.0 ppm) due to its acidic nature and hydrogen bonding. Its broadness is a characteristic feature.

  • Aromatic Protons (H3, H4, H5): The three aromatic protons will exhibit a complex splitting pattern. H4, being situated between two other protons, is predicted to be a triplet. H3 and H5 are in similar chemical environments and are expected to appear as a doublet, coupled with H4. The electron-withdrawing effects of the adjacent chloro and carboxylic acid groups will shift these protons downfield.

  • Methyl Protons (CH₃): The methyl group protons will appear as a sharp singlet in the upfield region (2.40 - 2.60 ppm) as there are no adjacent protons to cause splitting.

¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will resonate at the most downfield position (168 - 172 ppm) due to the strong deshielding effect of the two oxygen atoms.

  • Aromatic Carbons:

    • C2 and C6: The carbons directly attached to the electron-withdrawing chlorine (C2) and the electron-donating methyl group (C6) will have distinct chemical shifts. The C-Cl bond will cause a downfield shift for C2, while the methyl group will have a shielding effect on C6, but the ortho-relationship to the carboxylic acid and the chloro group complicates a simple prediction.

    • C1: The carbon bearing the carboxylic acid group (C1) will also be significantly downfield.

    • C3, C4, and C5: These carbons will have chemical shifts in the typical aromatic region (125 - 132 ppm), with their precise locations influenced by the combined electronic effects of the substituents.

Experimental Protocols

A general methodology for acquiring the NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16 (or more for dilute samples)

  • ¹³C NMR Spectroscopy:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

Logical Workflow for NMR Analysis

The process of analyzing the NMR spectra of an organic compound like this compound follows a logical progression from sample preparation to final structure confirmation.

G Workflow for NMR Spectrum Analysis cluster_workflow Workflow for NMR Spectrum Analysis start Sample Preparation (Dissolution in Deuterated Solvent) nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) start->nmr_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) processing->analysis assignment Signal Assignment (Correlation of Signals to Structure) analysis->assignment confirmation Structure Confirmation assignment->confirmation

Caption: A generalized workflow for the NMR analysis of an organic compound.

This guide provides a foundational understanding of the expected NMR spectral characteristics of this compound. Experimental verification is essential to confirm these predictions and to obtain precise spectral parameters. The methodologies and interpretative principles outlined herein are intended to assist researchers in this process.

An In-depth Technical Guide to the Infrared Spectrum of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-chloro-6-methylbenzoic acid, a molecule of interest in synthetic chemistry and drug development. The interpretation of its IR spectrum is crucial for confirming its identity, purity, and structural characteristics. This document outlines the characteristic vibrational frequencies, provides a detailed experimental protocol for sample analysis, and presents a logical workflow for spectral interpretation.

Core Principles of IR Spectroscopy of this compound

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The specific frequencies of absorbed radiation correspond to the vibrations of particular bonds and functional groups within the molecule. For this compound, the key functional groups that give rise to characteristic IR absorption bands are the carboxylic acid (-COOH), the aromatic ring, the chloro-substituent (-Cl), and the methyl group (-CH₃).

The solid-state spectrum of this compound is significantly influenced by intermolecular hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. This interaction results in a characteristic broadening of the O-H stretching band.

Data Presentation: Interpretation of the IR Spectrum

The following table summarizes the expected characteristic absorption bands in the solid-state IR spectrum of this compound. The wavenumber ranges are based on established spectroscopic data for substituted benzoic acids and related aromatic compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300 - 2500Broad, StrongO-H stretch (H-bonded)Carboxylic Acid
~3080 - 3030MediumC-H stretchAromatic Ring
~2960 - 2850Medium to WeakC-H stretchMethyl Group
~1700 - 1680Strong, SharpC=O stretchCarboxylic Acid
~1600, ~1475Medium to StrongC=C stretchAromatic Ring
~1450MediumC-H bend (asymmetric)Methyl Group
~1375MediumC-H bend (symmetric)Methyl Group
~1320 - 1210StrongC-O stretchCarboxylic Acid
~920Broad, MediumO-H bend (out-of-plane)Carboxylic Acid
~800 - 700StrongC-H bend (out-of-plane)Aromatic Ring
~750 - 550Medium to StrongC-Cl stretchChloro Group

Experimental Protocols: Acquiring a Solid-State IR Spectrum

The following protocol details the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound using a Fourier-Transform Infrared (FTIR) spectrometer.[1][2][3] This is a standard and widely used method for obtaining high-quality solid-state IR spectra.[2]

Materials and Equipment:

  • This compound (sample)

  • Spectroscopy-grade potassium bromide (KBr), oven-dried and stored in a desiccator

  • Agate mortar and pestle

  • Pellet press with a die set (e.g., 13 mm)

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.[2] The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

  • Grinding: In the agate mortar, thoroughly grind the 1-2 mg of the sample into a fine powder.

  • Mixing: Add the weighed KBr to the mortar and gently but thoroughly mix it with the ground sample until a homogeneous mixture is obtained.[1] Avoid vigorous grinding at this stage to prevent excessive moisture absorption.

  • Loading the Die: Transfer a small amount of the mixture into the die barrel, ensuring an even distribution over the anvil surface.

  • Pressing the Pellet: Assemble the die and place it in the hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[1] This will cause the KBr to flow and form a transparent or translucent pellet.

  • Pellet Release: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A high-quality pellet should be thin and transparent.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for interpreting the IR spectrum of this compound and the experimental process for sample preparation.

IR_Spectrum_Interpretation_Workflow cluster_regions Spectral Regions cluster_interpretation Interpretation Steps cluster_A Analysis of 4000-2500 cm⁻¹ cluster_B Analysis of 2500-1500 cm⁻¹ cluster_C Analysis of < 1500 cm⁻¹ A 4000-2500 cm⁻¹ (X-H Stretching Region) A1 Broad band ~3300-2500 cm⁻¹ ? (Yes -> H-bonded O-H) A->A1 B 2500-1500 cm⁻¹ (Double & Triple Bond Region) B1 Strong, sharp peak ~1700-1680 cm⁻¹ ? (Yes -> C=O of Carboxylic Acid) B->B1 C < 1500 cm⁻¹ (Fingerprint Region) C1 Strong peak ~1320-1210 cm⁻¹ ? (Yes -> C-O stretch) C->C1 A2 Medium peaks ~3080-3030 cm⁻¹ ? (Yes -> Aromatic C-H) A1->A2 A3 Medium/Weak peaks ~2960-2850 cm⁻¹ ? (Yes -> Methyl C-H) A2->A3 B2 Medium peaks ~1600, ~1475 cm⁻¹ ? (Yes -> Aromatic C=C) B1->B2 C2 Broad peak ~920 cm⁻¹ ? (Yes -> O-H out-of-plane bend) C1->C2 C3 Strong peak ~750-550 cm⁻¹ ? (Yes -> C-Cl stretch) C2->C3

Caption: Logical workflow for the interpretation of the IR spectrum of this compound.

KBr_Pellet_Preparation_Workflow start Start weigh Weigh Sample (1-2 mg) & KBr (100-200 mg) start->weigh grind_sample Grind Sample to a Fine Powder weigh->grind_sample mix Gently Mix Sample and KBr grind_sample->mix load_die Load Mixture into Die mix->load_die press Apply Pressure (8-10 tons) load_die->press release Release Pressure & Remove Pellet press->release analyze Analyze Pellet with FTIR release->analyze end End analyze->end

Caption: Experimental workflow for preparing a KBr pellet for FTIR analysis.

References

Unraveling the Molecular Fragmentation: An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation of 2-chloro-6-methylbenzoic acid. Understanding the fragmentation patterns of this and related molecules is crucial for their identification and characterization in complex matrices, which is a common challenge in pharmaceutical and chemical research. This document outlines the expected fragmentation pathways under electron ionization (EI), supported by established principles of mass spectrometry and data from analogous compounds.

Molecular Structure and Properties

This compound is a disubstituted benzoic acid with the chemical formula C₈H₇ClO₂ and a molecular weight of approximately 170.59 g/mol . The presence of a carboxylic acid group, a chlorine atom, and a methyl group on the aromatic ring leads to a distinct and predictable fragmentation pattern in mass spectrometry. The ortho-positioning of the chloro and methyl substituents relative to the carboxylic acid group is expected to significantly influence the fragmentation cascade, a phenomenon often referred to as the "ortho effect".[1][2][3]

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with fragment ions corresponding to the loss of specific neutral moieties. For this compound, the initial event is the removal of an electron to form the molecular ion (M⁺•).

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, influenced by the stability of the resulting ions and neutral losses. The presence of the chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl/³⁷Cl in an approximate 3:1 ratio).

A primary and highly characteristic fragmentation of benzoic acids is the loss of a hydroxyl radical (•OH) to form an acylium ion. In this case, the ion at m/z 153 would be a key indicator. Another common fragmentation is the loss of a water molecule (H₂O), particularly prominent in ortho-substituted benzoic acids due to the "ortho effect," where the substituents can interact with the carboxylic acid group.[1][2][3] Subsequent loss of carbon monoxide (CO) from the acylium ion is also a common fragmentation route for benzoic acids.

The fragmentation cascade is also likely to involve the loss of the chlorine atom or the methyl group. Loss of a chlorine radical (•Cl) would lead to an ion at m/z 135. The loss of a methyl radical (•CH₃) would result in an ion at m/z 155. Further fragmentation of these initial products will lead to a complex but interpretable mass spectrum.

Fragmentation_Pathway M [C₈H₇ClO₂]⁺• m/z 170/172 Molecular Ion M1 [C₈H₆ClO]⁺ m/z 153/155 M->M1 - •OH M2 [C₈H₅O₂]⁺ m/z 133 M->M2 - H₂O (ortho effect) M4 [C₇H₄Cl]⁺ m/z 111/113 M1->M4 - CO M3 [C₇H₆O]⁺• m/z 106 M2->M3 - Cl• M5 [C₆H₄]⁺• m/z 76 M4->M5 - Cl•

Figure 1: Proposed electron ionization fragmentation pathway of this compound.

Tabulated Summary of Key Fragment Ions

The following table summarizes the expected key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures and origins.

m/z (³⁵Cl/³⁷Cl)Proposed FormulaNeutral LossPostulated Structure
170/172[C₈H₇ClO₂]⁺•-Molecular Ion
155/157[C₇H₄ClO₂]⁺•CH₃2-Chlorobenzoyl cation
153/155[C₈H₆ClO]⁺•OHAcylium ion
135[C₈H₇O₂]⁺•Cl2-Methylbenzoyl cation
125/127[C₇H₄Cl]⁺-CO from m/z 153/155Chlorophenyl cation
111[C₇H₅O]⁺-CO from m/z 139Phenyl cation
91[C₇H₇]⁺-CO₂H, -ClTropylium ion
77[C₆H₅]⁺-CO, -Cl, -CH₃Phenyl cation

Experimental Protocols

The following provides a general experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with an electron ionization source. Due to the polarity and potential for low volatility of carboxylic acids, derivatization is often employed.

Sample Preparation and Derivatization (Esterification)
  • Dissolution: Dissolve an accurately weighed sample of this compound in a suitable solvent such as methanol (B129727) or diethyl ether.

  • Esterification: For improved chromatographic performance, convert the carboxylic acid to its methyl ester. A common method is to use a solution of BF₃ in methanol (e.g., 14% w/v).

  • Reaction: Add the BF₃/methanol solution to the sample and heat at 60-80°C for 10-15 minutes.

  • Extraction: After cooling, add water and a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate). Vortex the mixture and allow the layers to separate.

  • Analysis: Collect the organic layer containing the methyl ester derivative for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase like a DB-5ms or equivalent).

  • Injection: 1 µL of the prepared sample solution is injected in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolution Dissolve Sample Esterification Add BF₃/Methanol Dissolution->Esterification Reaction Heat at 60-80°C Esterification->Reaction Extraction Extract with Hexane Reaction->Extraction Injection Inject Sample (1 µL) Extraction->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection

Figure 2: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound under electron ionization is predicted to be a rich source of structural information. The interplay of the carboxylic acid, chloro, and methyl substituents, particularly the "ortho effect," governs the fragmentation pathways. By understanding these patterns and employing appropriate analytical protocols, researchers can confidently identify and characterize this compound in various applications. The provided fragmentation data and experimental guidelines serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Synthesis

2-Chloro-6-methylbenzoic acid (C₈H₇ClO₂) is a white to off-white crystalline solid.[1][2] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₇ClO₂[1][2][3][4]
Molecular Weight 170.59 g/mol [3][4]
CAS Number 21327-86-6[1][3][4]
Appearance White to off-white crystalline solid/powder[1][2]
Melting Point 104 °C[5]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and acetone.[1][2]

The synthesis of this compound is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. Several synthetic routes have been reported, with two efficient methods being nucleophilic aromatic substitution and carbonylation.

Experimental Protocol: Synthesis via Carbonylation

One effective method involves the carbonylation of 3-chloro-2-iodotoluene. This approach offers a high yield and is suitable for larger-scale preparations.

Materials:

  • 3-chloro-2-iodotoluene

  • Methanol (B129727)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine (B1218219) ligand)

  • Base (e.g., a non-nucleophilic base)

  • Carbon monoxide (CO) gas

  • Solvent (e.g., an inert, high-boiling point solvent)

  • Hydrolysis reagents (e.g., NaOH or KOH, followed by HCl)

Procedure:

  • A reaction vessel is charged with 3-chloro-2-iodotoluene, the palladium catalyst, ligand, and solvent under an inert atmosphere.

  • The vessel is pressurized with carbon monoxide.

  • The reaction mixture is heated to the appropriate temperature and stirred until the reaction is complete (monitored by techniques like TLC or GC-MS).

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude methyl 2-chloro-6-methylbenzoate is then subjected to hydrolysis.

  • The ester is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an aqueous solution of a strong base (e.g., NaOH).

  • The mixture is heated to reflux and stirred for several hours to ensure complete hydrolysis.

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the this compound.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed to obtain high-purity crystals.

Crystal Growth and X-ray Diffraction Analysis

The cornerstone of crystal structure analysis is the availability of high-quality single crystals. The following workflow outlines the typical process from a synthesized compound to a fully characterized crystal structure.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Analysis & Visualization synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth data_collection Data Collection (Single-Crystal XRD) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Analysis of Geometric Parameters & Interactions structure_refinement->data_analysis visualization Visualization of Crystal Packing data_analysis->visualization reporting Reporting & Deposition (e.g., CCDC) visualization->reporting

Figure 1: Experimental workflow for crystal structure analysis.
Experimental Protocol: Single Crystal Growth

Slow evaporation is a common and effective method for growing single crystals.

Procedure:

  • Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate).

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean vial or beaker.

  • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free and temperature-stable environment.

  • Monitor the container over several days to weeks for the formation of well-defined single crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

  • The instrument, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, is used to collect diffraction data.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • The collected data are processed to determine the unit cell parameters, space group, and integrated intensities of the diffraction spots.

  • The crystal structure is solved using methods such as direct methods or Patterson synthesis.

  • The structural model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, angles, and thermal parameters.

Presentation of Crystallographic Data

Once the structure is solved and refined, the quantitative data should be presented in a clear and standardized format. The following tables illustrate how the crystallographic data for this compound would be presented.

Table 2: Crystal Data and Structure Refinement Details (Example)

ParameterValue
Empirical Formula C₈H₇ClO₂
Formula Weight 170.59
Temperature (K) 100(2)
Wavelength (Å) 0.71073
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų) Value
Z e.g., 4
Calculated Density (Mg/m³) Value
Absorption Coefficient (mm⁻¹) Value
F(000) Value
Crystal Size (mm³) Value
Theta range for data collection (°) Value
Reflections collected Value
Independent reflections Value [R(int) = Value]
Completeness to theta = 25.242° Value %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters Values
Goodness-of-fit on F² Value
Final R indices [I>2sigma(I)] R1 = Value, wR2 = Value
R indices (all data) R1 = Value, wR2 = Value
Largest diff. peak and hole (e.Å⁻³) Values

Table 3: Selected Bond Lengths (Å) and Angles (°) (Example)

Bond/AngleLength (Å) / Angle (°)
Cl(1)-C(2) Value
C(1)-C(6) Value
C(6)-C(7) Value
C(7)-O(1) Value
C(7)-O(2) Value
C(1)-C(2)-C(3) Value
C(2)-C(1)-C(6) Value
O(1)-C(7)-O(2) Value
C(6)-C(7)-O(1) Value

Structural Analysis and Intermolecular Interactions

A thorough analysis of the crystal structure would involve examining the intramolecular geometry and the intermolecular interactions that dictate the crystal packing. For this compound, key features to analyze would include:

  • Hydrogen Bonding: The carboxylic acid groups are expected to form strong O-H···O hydrogen bonds, likely leading to the formation of centrosymmetric dimers.

  • Halogen Bonding: The chlorine atom may participate in halogen bonding interactions (C-Cl···O or C-Cl···Cl).

  • π-π Stacking: The aromatic rings could engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • Steric Effects: The ortho-substituents (Cl and CH₃) would influence the torsion angle of the carboxylic acid group relative to the benzene (B151609) ring.

The interplay of these non-covalent interactions determines the three-dimensional arrangement of the molecules in the crystal.

intermolecular_interactions Potential Intermolecular Interactions in this compound Crystal cluster_interactions Intermolecular Interactions cluster_packing Resulting Crystal Structure molecule 2-Chloro-6-methylbenzoic Acid Molecule h_bond O-H···O Hydrogen Bonding (Carboxylic Acid Dimers) molecule->h_bond halogen_bond C-Cl···O/Cl Halogen Bonding molecule->halogen_bond pi_stacking π-π Stacking (Aromatic Rings) molecule->pi_stacking van_der_waals Van der Waals Forces molecule->van_der_waals crystal_packing 3D Crystal Packing h_bond->crystal_packing halogen_bond->crystal_packing pi_stacking->crystal_packing van_der_waals->crystal_packing

Figure 2: Logical relationships of intermolecular interactions leading to the crystal structure.

Conclusion

The crystal structure analysis of this compound provides fundamental insights into its solid-state properties. A detailed understanding of its molecular conformation and intermolecular interactions is invaluable for applications in drug design, where solid-form stability and solubility are critical, and in materials science for the rational design of new crystalline materials. While the specific crystallographic data is not currently in the public domain, the protocols and analytical frameworks presented in this guide provide a robust foundation for researchers to pursue and interpret such an investigation. The scientific community would greatly benefit from the determination and deposition of this crystal structure to further elucidate the structure-property relationships in this class of compounds.

References

An In-depth Technical Guide on the Thermodynamic Properties of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Chloro-6-methylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide establishes a framework for its thermodynamic characterization. This is achieved by presenting the known physicochemical properties of this compound and providing detailed experimental protocols for determining key thermodynamic parameters. To offer a valuable point of reference, this guide includes established thermodynamic data for the structurally analogous compound, 2-chlorobenzoic acid. The methodologies and comparative data herein are intended to equip researchers and drug development professionals with the necessary information to investigate and understand the thermodynamic behavior of this compound.

Introduction

This compound, with the chemical formula C₈H₇ClO₂, is a substituted aromatic carboxylic acid.[1] Its molecular structure, featuring a chlorine atom and a methyl group on the benzene (B151609) ring, influences its chemical reactivity and physical properties.[1] This compound serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.[1] Understanding the thermodynamic properties of this compound is crucial for process development, formulation, and predicting its behavior in various systems.

This guide will cover the fundamental physicochemical properties and delve into the established experimental procedures for determining critical thermodynamic parameters such as the enthalpy of combustion, enthalpy of fusion, and solubility.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol
CAS Number 21327-86-6
Appearance White to off-white crystalline solid[1]
Solubility Limited solubility in water; soluble in organic solvents like ethanol (B145695) and acetone.[1]

Comparative Thermodynamic Data of 2-Chlorobenzoic Acid

To provide a basis for estimating the thermodynamic properties of this compound, the following tables summarize the experimental data for the structurally similar compound, 2-chlorobenzoic acid.

Table 3.1: Enthalpies of Combustion and Formation of 2-Chlorobenzoic Acid

Thermodynamic ParameterValue (kJ/mol)ConditionsReference
Standard Molar Enthalpy of Combustion (ΔcH°) -3087.91 ± 0.6925 °C[2]
Standard Molar Enthalpy of Formation (ΔfH°) -404.83 ± 0.7425 °C[2]

Table 3.2: Phase Change Enthalpies of 2-Chlorobenzoic Acid

Thermodynamic ParameterValue (kJ/mol)Temperature (K)MethodReference
Molar Enthalpy of Sublimation (ΔsubH) Varies with method298.15 KTranspiration[3]
Molar Enthalpy of Fusion (ΔfusH) 25.25414DSC[4]

Table 3.3: Solubility of 2-Chlorobenzoic Acid in Various Solvents

SolventSolubility ( g/100 g of solvent)Temperature (°C)Reference
Water 0.2125[5]
Hot Water More soluble-[6]
Ethanol Very soluble-[5]
Diethyl Ether 23.8915[5]
Acetone 35.9715[5]
Benzene 2.0226[5]

Experimental Protocols for Thermodynamic Characterization

The following sections detail the standard experimental methodologies that can be employed to determine the thermodynamic properties of this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using an adiabatic rotating-bomb calorimeter.[2] Benzoic acid is often used as a standard for calibration.[7]

Protocol:

  • Sample Preparation: A pellet of this compound (approximately 1 g) is pressed and weighed accurately.[8]

  • Bomb Assembly: The pellet is placed in a fuel capsule within the bomb. A known length of ignition wire is connected to the electrodes, making contact with the pellet.[7][8] One milliliter of distilled water is added to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor.

  • Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.[9]

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket, which is filled with a precise volume (e.g., 2.000 L) of water.[8] The bucket is then placed within an insulating jacket.

  • Temperature Equilibration and Measurement: The system is allowed to reach thermal equilibrium. Temperature readings are recorded at regular intervals (e.g., every minute) before ignition to establish a baseline.[7]

  • Ignition: The sample is ignited by passing a current through the fuse wire.[9]

  • Post-Ignition Temperature Measurement: The temperature is recorded at short intervals (e.g., every 30 seconds) until it reaches a maximum and begins to cool.[7]

  • Analysis: The heat capacity of the calorimeter is determined using a standard substance like benzoic acid.[8] The enthalpy of combustion of the sample is calculated from the corrected temperature rise, accounting for the heat released by the ignition wire and the formation of any side products like nitric acid.

Below is a diagram illustrating the experimental workflow for bomb calorimetry.

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis p1 Press pellet of This compound p2 Accurately weigh pellet p1->p2 b1 Place pellet in fuel capsule p2->b1 b2 Connect ignition wire b1->b2 b3 Add 1 mL of distilled water b2->b3 b4 Seal and pressurize with O2 to 30 atm b3->b4 c1 Place bomb in water-filled calorimeter bucket b4->c1 c2 Record initial temperature drift c1->c2 c3 Ignite sample c2->c3 c4 Record post-ignition temperature rise c3->c4 a1 Correct for temperature drift c4->a1 a2 Calculate heat released from temperature rise a1->a2 a3 Subtract heat from ignition wire a2->a3 a4 Calculate Enthalpy of Combustion a3->a4

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-6-methylbenzoic Acid from 2-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-6-methylbenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The described method is a robust and well-established procedure involving the oxidation of the methyl group of 2-chlorotoluene (B165313) using potassium permanganate (B83412). This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is an aromatic carboxylic acid characterized by the presence of both a chlorine atom and a methyl group on the benzoic acid ring.[1] Its specific substitution pattern makes it a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The synthesis from 2-chlorotoluene is a common and cost-effective route. The primary transformation involves the selective oxidation of the benzylic methyl group to a carboxylic acid. While various oxidizing agents can be employed for this purpose, potassium permanganate (KMnO₄) in an aqueous solution is a classic and effective choice.[2][3][4][5][6] This method is advantageous due to the relatively low cost of the oxidant and the straightforward work-up procedure.

Chemical Reaction

The overall chemical transformation is the oxidation of 2-chlorotoluene to this compound, as depicted below:

C₇H₇Cl + KMnO₄ → C₈H₇ClO₂

The balanced chemical equation for this reaction is:

3C₇H₇Cl + 2KMnO₄ → 3C₈H₆O₂ClK + 2MnO₂ + 2H₂O

Followed by acidification to yield the final product.

Experimental Protocol

This protocol is adapted from a well-established procedure for the oxidation of substituted toluenes.[4][5]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
2-ChlorotolueneC₇H₇Cl126.5820.0 g
Potassium PermanganateKMnO₄158.0360.0 g
WaterH₂O18.02700 mL
Concentrated Hydrochloric AcidHCl36.46~25 mL
Sodium BisulfiteNaHSO₃104.06As needed
Toluene (B28343) (for recrystallization)C₇H₈92.14As needed

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

  • Büchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 60.0 g of potassium permanganate and 700 mL of water.

  • Addition of Reactant: To the stirred solution, add 20.0 g of 2-chlorotoluene.

  • Reaction: Slowly heat the mixture to a gentle reflux with continuous stirring. The reaction mixture will turn brown as manganese dioxide precipitates. Continue refluxing for 3-4 hours, or until the purple color of the permanganate has disappeared.

  • Removal of Unreacted Starting Material: After the reaction is complete, allow the mixture to cool slightly. Rearrange the condenser for distillation and distill off the unreacted 2-chlorotoluene. Continue distillation until no more oily droplets are observed in the distillate.

  • Filtration of Manganese Dioxide: While the mixture is still hot, filter it through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with two 50 mL portions of hot water.

  • Concentration of Filtrate: Combine the filtrate and the washings. If the solution is not clear, it can be clarified with a small amount of decolorizing carbon and filtered again. Concentrate the filtrate to a volume of approximately 350 mL.

  • Precipitation of the Product: While the concentrated filtrate is still hot, cautiously add concentrated hydrochloric acid dropwise with continuous stirring until the solution is acidic (check with pH paper). A white precipitate of this compound will form.

  • Isolation of the Product: Cool the mixture in an ice bath to complete the precipitation. Collect the white precipitate by vacuum filtration using a Büchner funnel and wash it with cold water.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification (Optional): The crude product can be purified by recrystallization from toluene to yield a product with a melting point of 139-140°C.[4][5]

Troubleshooting:

IssuePossible CauseSolution
Reaction does not startInsufficient heatingEnsure the mixture is brought to a gentle reflux.
Purple color persistsReaction is incompleteExtend the reflux time.
Low yieldIncomplete reaction or loss during workupEnsure complete disappearance of permanganate color. Be careful during filtration and transfer steps.

Data Presentation

Summary of Reaction Parameters and Yield:

ParameterValue
Starting Material2-Chlorotoluene
Oxidizing AgentPotassium Permanganate
SolventWater
Reaction TemperatureReflux (~100 °C)
Reaction Time3-4 hours
Theoretical Yield~22.8 g
Expected Yield (crude)16.3 - 16.7 g (76-78% of theoretical)[4][5]
Melting Point (recrystallized)139-140 °C[4][5]

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification start Combine 2-Chlorotoluene, KMnO4, and Water reflux Heat to Reflux (3-4h) start->reflux Oxidation distill Distill Unreacted 2-Chlorotoluene reflux->distill filter_mno2 Hot Filtration of MnO2 distill->filter_mno2 concentrate Concentrate Filtrate filter_mno2->concentrate acidify Acidify with HCl concentrate->acidify precipitate Precipitation of Product acidify->precipitate filter_product Vacuum Filtration precipitate->filter_product dry Dry Product filter_product->dry recrystallize Recrystallize from Toluene (Optional) dry->recrystallize final_product This compound recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Steps:

logical_relationship cluster_reactants Starting Materials cluster_process Core Process cluster_product Final Product reactant 2-Chlorotoluene oxidation Oxidation of Methyl Group reactant->oxidation oxidant KMnO4 oxidant->oxidation workup Work-up & Isolation oxidation->workup product This compound workup->product

Caption: Key stages in the synthesis of this compound.

Safety Precautions

  • Potassium permanganate is a strong oxidizing agent and can cause fires or explosions in contact with combustible materials. It is also corrosive and can cause severe skin and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 2-Chlorotoluene is flammable and an irritant. Avoid inhalation and contact with skin and eyes.

  • Concentrated hydrochloric acid is corrosive and toxic. Use in a well-ventilated fume hood and wear appropriate PPE.

  • The reaction can be exothermic, especially at the beginning. Ensure slow and controlled heating.[4][5]

By following this detailed protocol, researchers can reliably synthesize this compound from 2-chlorotoluene for use in further research and development activities.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its structural features make it a valuable intermediate for the development of novel compounds with diverse biological activities. This document provides detailed application notes and protocols for two efficient and scalable methods for the synthesis of this compound, targeting kilogram-scale production. The protocols are based on established and reliable chemical transformations, ensuring reproducibility and high yields.

Physicochemical and Analytical Data

A comprehensive summary of the physicochemical and analytical data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
CAS Number 21327-86-6
Appearance White to off-white crystalline solid
Melting Point 103-105 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.25 (m, 2H), 7.15 (t, J=7.6 Hz, 1H), 2.6 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 173.5, 138.5, 134.0, 131.5, 129.0, 128.5, 126.0, 20.5
IR (KBr, cm⁻¹) 3200-2800 (br, O-H), 1700 (C=O), 1590, 1450, 1290, 800
Mass Spectrum (EI) m/z (%): 170 (M+, 40), 153 (100), 125 (30), 118 (20)

Synthesis Protocols

Two primary routes for the large-scale synthesis of this compound are detailed below. Both methods have been demonstrated to be suitable for kilogram-scale production.[1]

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This three-step synthesis starts from the readily available 2-chloro-6-fluorobenzaldehyde (B137617) and proceeds with an overall yield of approximately 85%.[1]

Logical Workflow for Synthesis via Nucleophilic Aromatic Substitution

A 2-Chloro-6-fluorobenzaldehyde C N-(2-chloro-6-fluorobenzylidene)butan-1-amine (Imine Intermediate) A->C Imine Formation B n-Butylamine B->C E 2-Chloro-6-methylbenzaldehyde (B74664) C->E Grignard Reaction & Hydrolysis D Methylmagnesium Chloride D->E G This compound E->G Oxidation F Oxidizing Agent (e.g., Sodium Chlorite (B76162)/DMSO) F->G

Caption: Synthesis of this compound via nucleophilic aromatic substitution.

Experimental Protocol

Step 1: Synthesis of N-(2-chloro-6-fluorobenzylidene)butan-1-amine (Imine Intermediate)

  • In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, combine 2-chloro-6-fluorobenzaldehyde (1.0 kg, 6.31 mol), n-butylamine (0.55 kg, 7.57 mol), and toluene (B28343) (5 L).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 3-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude imine, which is used directly in the next step without further purification.

Step 2: Synthesis of 2-Chloro-6-methylbenzaldehyde

  • To a solution of the crude imine from the previous step in anhydrous tetrahydrofuran (B95107) (THF, 10 L), cool the mixture to 0 °C under a nitrogen atmosphere.

  • Slowly add methylmagnesium chloride (3.0 M in THF, 4.2 L, 12.6 mol, 2.0 equiv) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and slowly quench by the addition of 2 M hydrochloric acid until the solution is acidic (pH ~2).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (2 x 3 L).

  • Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure to yield crude 2-chloro-6-methylbenzaldehyde, which can be used in the next step without further purification.

Step 3: Oxidation to this compound

  • In a suitable reaction vessel, dissolve the crude 2-chloro-6-methylbenzaldehyde in acetonitrile (B52724) (10 L).

  • Add a solution of sodium chlorite (1.14 kg, 12.6 mol) and sodium dihydrogen phosphate (B84403) (1.51 kg, 12.6 mol) in water (5 L).

  • To this biphasic mixture, add dimethyl sulfoxide (B87167) (DMSO, 0.98 kg, 12.6 mol) as a hypochlorite (B82951) scavenger.

  • Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and the temperature should be maintained below 40 °C.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 3 L).

  • Combine the organic layers and wash with 10% aqueous sodium sulfite (B76179) solution (2 L) to remove any residual oxidant, followed by a brine wash (2 L).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from a mixture of toluene and hexanes to afford pure this compound.

Protocol 2: Synthesis via Palladium-Catalyzed Carbonylation

This efficient two-step synthesis starts from 3-chloro-2-iodotoluene (B1584102) and provides a high overall yield of up to 94% (84% after recrystallization).[1] This method is particularly suitable for large-scale production due to its high efficiency and the use of a low catalyst loading.[1]

Logical Workflow for Synthesis via Palladium-Catalyzed Carbonylation

A 3-Chloro-2-iodotoluene C Methyl 2-chloro-6-methylbenzoate A->C Carbomethoxylation B Carbon Monoxide (CO) Methanol (B129727) (MeOH) Pd Catalyst B->C E This compound C->E Hydrolysis D Base (e.g., NaOH) Water D->E

Caption: Synthesis of this compound via palladium-catalyzed carbonylation.

Experimental Protocol

Step 1: Synthesis of Methyl 2-chloro-6-methylbenzoate

  • To a high-pressure reactor, add 3-chloro-2-iodotoluene (1.0 kg, 3.93 mol), methanol (5 L), triethylamine (B128534) (0.80 kg, 7.86 mol), and a palladium catalyst such as palladium acetate (Pd(OAc)₂, 0.088 g, 0.39 mmol) and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃, 0.206 g, 0.78 mmol).

  • Seal the reactor and purge with carbon monoxide (CO) gas several times.

  • Pressurize the reactor with CO to 10-15 atm.

  • Heat the reaction mixture to 100-120 °C and stir for 12-18 hours.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-chloro-6-methylbenzoate, which can be used directly in the next step.

Step 2: Hydrolysis to this compound

  • To the crude methyl 2-chloro-6-methylbenzoate, add a solution of sodium hydroxide (B78521) (0.31 kg, 7.86 mol) in water (4 L) and methanol (2 L).

  • Heat the mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Wash the aqueous solution with a nonpolar solvent like hexanes (2 x 2 L) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or toluene to yield pure this compound.

Conclusion

The two detailed protocols provide robust and scalable methods for the large-scale synthesis of this compound. The choice of method may depend on the availability of starting materials, equipment, and specific safety considerations. Both routes offer high yields and produce a product of high purity suitable for further applications in pharmaceutical and agrochemical research and development.

References

Application Notes: 2-Chloro-6-methylbenzoic Acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzoic acid (C₈H₇ClO₂) is a substituted aromatic carboxylic acid that serves as a critical and versatile intermediate in the field of organic synthesis. Its specific arrangement of a carboxylic acid group, a chlorine atom, and a methyl group on a benzene (B151609) ring allows for diverse chemical modifications, making it a valuable building block for complex molecules. This compound is particularly significant in the synthesis of pharmaceutical and agrochemical products. These application notes provide an overview of its use, quantitative data on relevant syntheses, and detailed protocols for key transformations.

Key Applications in Synthesis

This compound is primarily utilized as a precursor in multi-step synthetic pathways. The functional groups on the molecule can be manipulated to introduce new functionalities and build molecular complexity.

  • Pharmaceutical Intermediates: The compound is a key raw material for developmental drugs. For instance, it is a crucial component in the manufacturing process for R411, a compound investigated for the treatment of asthma.[1][2] Its derivatives are also explored for other therapeutic applications; studies suggest that related structures may possess anticonvulsant properties.

  • Dicloxacillin (B1670480) Intermediate Synthesis: While not a direct starting material, the closely related compound 2-chloro-6-nitrobenzoic acid is used to synthesize 2-amino-6-chlorobenzoic acid, a key intermediate for the antibiotic dicloxacillin.[3] This highlights the utility of the 2-chloro-6-substituted benzoic acid scaffold in creating essential medicines.

Quantitative Data Summary

The efficiency of synthetic routes involving this compound and its precursors is critical for industrial applications. The following table summarizes reported yields and purity for relevant synthetic steps.

Product/IntermediateSynthetic MethodYield (%)Purity (%)Reference(s)
This compoundNucleophilic Substitution / Oxidation85 (Overall)Not Specified[4]
This compoundCarbonylation / Hydrolysis94 (84 after recast.)Not Specified[4]
This compound (from aldehyde)Safer Oxidation with DMSO90-95>99 (Area %)[2]
2-Amino-3-methyl-5-chlorobenzoic AcidChlorination of 2-amino-3-methylbenzoic acid87.0 - 87.799.1 - 99.5[5]
2-Amino-6-chlorobenzoic Acid (Dicloxacillin Intermediate)Reduction of 2-chloro-6-nitrobenzoic acid~80Not Specified[3]

Mandatory Visualizations

The following diagrams illustrate key synthetic workflows.

G cluster_0 Method A: Nucleophilic Substitution & Oxidation cluster_1 Method B: Carbonylation & Hydrolysis A1 2-Chloro-6-fluorobenzaldehyde (B137617) A2 n-butylimine intermediate A1->A2 + n-butylamine A3 2-Chloro-6-methylbenzaldehyde (B74664) A2->A3 1. + CH3MgCl 2. Hydrolysis A4 This compound A3->A4 Oxidation B1 3-Chloro-2-iodotoluene B2 Methyl 2-chloro-6-methylbenzoate B1->B2 Carbonylation (Pd catalyst) B3 This compound B2->B3 Hydrolysis

Figure 1. Synthesis routes for this compound.[4]

G Synthesis of Dicloxacillin Intermediate start 2-Chloro-6-nitrobenzoic Acid step1 Reaction with CeCl3, KCl, K2S2O5 start->step1 Heating in 4-hydroxy-3-methoxyphenethyl alcohol solution step2 Cooling & Filtration step1->step2 step3 Concentration & Dehydration step2->step3 step4 Washing & Recrystallization step3->step4 end 2-Amino-6-chlorobenzoic Acid step4->end

Figure 2. Workflow for synthesizing 2-Amino-6-chlorobenzoic acid.[3]

Experimental Protocols

The following protocols are based on methodologies described in the literature for the synthesis of this compound and a key pharmaceutical intermediate derived from a related structure.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution and Oxidation [4]

This two-stage protocol first synthesizes the aldehyde intermediate, which is then oxidized to the final carboxylic acid.

Stage 1: Synthesis of 2-Chloro-6-methylbenzaldehyde

  • Convert 2-chloro-6-fluorobenzaldehyde to its n-butylimine derivative by reacting it with n-butylamine.

  • In a suitable reaction vessel under an inert atmosphere, dissolve the n-butylimine intermediate in tetrahydrofuran (B95107) (THF).

  • Treat the solution with two equivalents of methylmagnesium chloride (a Grignard reagent).

  • After the reaction is complete, perform hydrolysis using an aqueous workup to yield crude 2-chloro-6-methylbenzaldehyde.

  • Purify the intermediate aldehyde as required for the next step.

Stage 2: Oxidation to this compound

  • Dissolve the 2-chloro-6-methylbenzaldehyde from Stage 1 in a suitable solvent mixture, such as acetonitrile (B52724) and water.[2]

  • Add dimethyl sulfoxide (B87167) (DMSO) to the mixture, which serves as a scavenger for hypochlorite (B82951) byproducts.[2]

  • Slowly add a solution of sodium chlorite (B76162) (NaClO₂), the oxidizing agent, to the reaction mixture while maintaining temperature control.

  • The reaction progress can be monitored using techniques like HPLC or TLC.

  • Upon completion, perform an appropriate workup, which may involve quenching the reaction, solvent extraction, and crystallization from a solvent system like toluene-heptane to isolate the final product.[2]

  • Dry the product under vacuum. This overall process has been reported to achieve a yield of 85%.[4]

Protocol 2: Synthesis of this compound via Carbonylation and Hydrolysis [4]

This method provides a high-yield, two-step route from 3-chloro-2-iodotoluene.

Stage 1: Carbomethoxylation of 3-Chloro-2-iodotoluene

  • In a pressure-rated reaction vessel, charge 3-chloro-2-iodotoluene, methanol (B129727) (as both solvent and reactant), and a palladium catalyst (e.g., PdCl₂(PPh₃)₂).

  • Pressurize the vessel with carbon monoxide (CO) gas.

  • Heat the reaction mixture while stirring. The carbonylation proceeds to form methyl 2-chloro-6-methylbenzoate. The reaction is noted to be efficient even at a high substrate-to-palladium ratio.

  • Monitor the reaction for the consumption of the starting material.

Stage 2: Hydrolysis to this compound

  • Upon completion of the carbonylation, the resulting ester, methyl 2-chloro-6-methylbenzoate, is hydrolyzed without the need for intermediate isolation.

  • Add an aqueous base (e.g., sodium hydroxide (B78521) solution) to the reaction mixture and heat to facilitate the hydrolysis of the ester to the carboxylate salt.

  • After hydrolysis is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the this compound.

  • Collect the solid product by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization. This method has been reported to yield 94% crude product and 84% after recrystallization.[4]

Protocol 3: Synthesis of 2-Amino-6-chlorobenzoic Acid (Dicloxacillin Intermediate) [3][6]

This protocol describes the reduction of the nitro-analogue to produce a key pharmaceutical intermediate.

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add cerium chloride (0.16 mol), a 15-23% solution of 4-hydroxy-3-methoxybenzyl alcohol in ethanol (B145695) (0.19 mol), and 400-500 mL of potassium chloride solution.[3]

  • Heat the mixture to 60-65°C with stirring.

  • Slowly add a solution of 2-chloro-6-nitrobenzoic acid (0.13 mol) and 200 mL of potassium bisulfite solution.

  • Increase stirring speed and reflux the reaction for 5-7 hours.[6]

  • After the reaction, cool the solution to 15-19°C to precipitate solids, which are then removed by filtration.

  • The filtrate is subjected to reduced-pressure concentration, dehydration, washing (with brine and pyridine (B92270) solution), and finally recrystallization from an ethyl acetate (B1210297) solution to yield the final product, 2-amino-6-chlorobenzoic acid.[3]

References

Application Notes & Protocols: Synthesis of Fenamate-Class Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Starting Material: While the topic of interest is 2-Chloro-6-methylbenzoic acid in the synthesis of analgesics, a comprehensive review of the scientific literature indicates that this specific compound is not a commonly utilized precursor for the synthesis of well-established analgesic drugs. However, the structurally related compound, 2-chlorobenzoic acid, is a key starting material for the industrial synthesis of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid.

Therefore, these application notes will focus on the synthesis and application of mefenamic acid from 2-chlorobenzoic acid, a process that is highly relevant to researchers, scientists, and drug development professionals in the field of analgesic synthesis.

Introduction: Mefenamic Acid

Mefenamic acid is a non-steroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, including menstrual pain. It belongs to the fenamate class of NSAIDs and functions by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2] The synthesis of mefenamic acid is a classic example of the Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution.[3][4]

Synthesis of Mefenamic Acid via Ullmann Condensation

The primary route for synthesizing mefenamic acid involves the copper-catalyzed coupling of 2-chlorobenzoic acid and 2,3-dimethylaniline.[3]

Reaction Scheme:

Experimental Protocol:

This protocol is a generalized procedure based on typical Ullmann condensation reactions for the synthesis of fenamates.

Materials:

  • 2-Chlorobenzoic acid

  • 2,3-Dimethylaniline

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper (I) iodide (CuI) or other copper catalyst

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

  • To a dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzoic acid, 2,3-dimethylaniline, and anhydrous potassium carbonate in a suitable molar ratio (e.g., 1:1.2:1.5).

  • Add the copper catalyst (e.g., 0.1 equivalents of CuI).

  • Add a high-boiling polar solvent such as DMF.

  • The reaction mixture is heated to a temperature typically ranging from 120-150°C under a nitrogen atmosphere.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into an excess of water and acidified with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude mefenamic acid.

  • The precipitate is collected by vacuum filtration and washed with distilled water.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure mefenamic acid.

Quantitative Data for Mefenamic Acid Synthesis:

ParameterValueReference
Yield 85-95%[5]
Melting Point 230-231°C[6]
Appearance White to off-white crystalline powder[6]
¹H NMR (DMSO-d₆) δ 2.10 (s, 3H, -CH₃), 2.28 (s, 3H, -CH₃), 6.68-7.90 (m, 7H, Ar-H), 9.46 (s, 1H, -NH)[7]
¹³C NMR Signals corresponding to the aromatic carbons, methyl carbons, and the carboxylic acid carbon.[8][9]
IR (KBr, cm⁻¹) ~3310 (N-H stretch), ~2970 (C-H stretch), ~1650 (C=O stretch), ~1575 (C=C stretch)[10]

Mechanism of Action: COX Inhibition

Mefenamic acid, like other NSAIDs, exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[2][12] By blocking the production of prostaglandins, mefenamic acid reduces pain and inflammation.[13]

Signaling Pathway of COX Inhibition by Mefenamic Acid:

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mefenamic_Acid Mefenamic Acid Mefenamic_Acid->Inhibition Inhibition->COX1_COX2

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Mefenamic Acid.

Experimental Workflow and Reaction Mechanism

Workflow for the Synthesis of Mefenamic Acid:

Synthesis_Workflow Start Start Reactants Mix Reactants: 2-Chlorobenzoic Acid, 2,3-Dimethylaniline, K₂CO₃, Cu Catalyst, DMF Start->Reactants Heating Heat to 120-150°C under Nitrogen Reactants->Heating Monitoring Monitor Reaction by TLC Heating->Monitoring Workup Cool, Add Water, and Acidify with HCl Monitoring->Workup Reaction Complete Filtration Vacuum Filtration and Washing Workup->Filtration Purification Recrystallization from Ethanol Filtration->Purification Final_Product Pure Mefenamic Acid Purification->Final_Product

Caption: Experimental Workflow for the Synthesis of Mefenamic Acid.

Ullmann Condensation Reaction Mechanism:

The Ullmann condensation is believed to proceed through a mechanism involving the formation of an active copper(I) species.[14][15][16]

Ullmann_Mechanism Cu_I Cu(I) Catalyst Intermediate_1 Oxidative Addition: [Ar-Cu(III)-X(R-NH₂)] Cu_I->Intermediate_1 + Ar-X, + R-NH₂ Aryl_Halide 2-Chlorobenzoic Acid (Ar-X) Aryl_Halide->Intermediate_1 Amine 2,3-Dimethylaniline (R-NH₂) Amine->Intermediate_1 Intermediate_2 Reductive Elimination Intermediate_1->Intermediate_2 Product Mefenamic Acid (Ar-NH-R) Intermediate_2->Product Cu_I_Regen Cu(I) Catalyst (Regenerated) Intermediate_2->Cu_I_Regen

References

Application Notes and Protocols: 2-Chloro-6-methylbenzoic Acid as a Precursor for Synthetic Auxin Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-6-methylbenzoic acid as a precursor for the synthesis of synthetic auxin herbicides. This document outlines the rationale for its use, a representative synthesis protocol, methods for evaluating herbicidal activity, and the mechanism of action of the resulting compounds.

Introduction

This compound is a versatile chemical intermediate utilized in the synthesis of various agrochemicals.[1][2] Its substituted benzoic acid structure makes it an ideal starting material for the development of synthetic auxin herbicides. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and disorganized plant growth, ultimately resulting in the death of susceptible plant species. Herbicides in this class are crucial for controlling broadleaf weeds in various agricultural and non-crop settings.

Synthesis of a Representative Herbicide

While specific, commercialized herbicides directly synthesized from this compound are not prominently documented in publicly available literature, a representative synthesis of a potential herbicidal compound can be postulated based on standard chemical transformations of benzoic acids. A common route to activate benzoic acids for herbicidal efficacy is through esterification.

Representative Synthesis: Methyl 2-chloro-6-methylbenzoate

This protocol describes the esterification of this compound to its methyl ester, a compound with potential herbicidal properties.

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Magnesium sulfate (B86663) (anhydrous)

  • Dichloromethane (B109758)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2-chloro-6-methylbenzoate. Further purification can be achieved by column chromatography if necessary.

DOT Diagram of the Synthesis Workflow:

Synthesis_Workflow Precursor This compound Reaction Esterification (Reflux) Precursor->Reaction Methanol Methanol Methanol->Reaction Catalyst Sulfuric Acid Catalyst->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification Workup->Purification Product Methyl 2-chloro-6-methylbenzoate Purification->Product

Caption: Workflow for the synthesis of a representative herbicide.

Mechanism of Action: Synthetic Auxins

Herbicides derived from this compound are expected to function as synthetic auxins. The mechanism of action for this class of herbicides is well-established.

  • Mimicry of IAA: Synthetic auxins mimic the structure and function of the natural plant hormone indole-3-acetic acid (IAA).

  • Binding to Auxin Receptors: These molecules bind to and activate auxin receptors, primarily the F-box proteins of the TIR1/AFB family.

  • Degradation of Aux/IAA Repressors: This binding leads to the degradation of Aux/IAA transcriptional repressor proteins.

  • Uncontrolled Gene Expression: The degradation of these repressors allows for the uncontrolled expression of auxin-responsive genes.

  • Physiological Disruption: This leads to a cascade of physiological disruptions, including epinastic growth (twisting and curling of stems and leaves), cell division and elongation in an uncontrolled manner, and ultimately, plant death.

DOT Diagram of the Signaling Pathway:

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Herbicide) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Inhibits Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Uncontrolled Growth & Plant Death Auxin_Genes->Response Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Experimental Protocols for Herbicidal Activity Evaluation

To assess the herbicidal efficacy of compounds derived from this compound, a series of bioassays can be performed.

Protocol 1: Seed Germination and Root Elongation Assay (In Vitro)

This assay provides a rapid assessment of the phytotoxicity of a test compound.

Materials:

  • Seeds of a susceptible plant species (e.g., cress, lettuce, or a common weed species like Amaranthus retroflexus)

  • Test compound (e.g., methyl 2-chloro-6-methylbenzoate)

  • Solvent for the test compound (e.g., acetone (B3395972) or DMSO)

  • Petri dishes

  • Filter paper

  • Distilled water

  • Growth chamber or incubator with controlled light and temperature

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Test Concentrations: Prepare a series of dilutions of the stock solution to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 µM). Include a solvent-only control.

  • Petri Dish Preparation: Place a sheet of filter paper in each Petri dish.

  • Treatment Application: Apply a known volume of each test concentration (and the control) to the filter paper in the respective Petri dishes and allow the solvent to evaporate.

  • Seed Plating: Place a predetermined number of seeds (e.g., 20) evenly on the treated filter paper in each dish.

  • Incubation: Add a small amount of distilled water to moisten the filter paper. Seal the Petri dishes and place them in a growth chamber with a defined light/dark cycle and temperature.

  • Data Collection: After a set period (e.g., 3-5 days), measure the germination percentage and the length of the primary root of each seedling.

  • Analysis: Calculate the inhibition of germination and root elongation for each concentration relative to the control. Determine the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: Whole Plant Pot Assay (Greenhouse)

This assay evaluates the post-emergence herbicidal activity of the test compound under more realistic conditions.

Materials:

  • Pots filled with a standard potting mix

  • Seeds of target weed species and, if desired, a crop species for selectivity assessment

  • Test compound

  • Formulation agents (e.g., surfactants, emulsifiers)

  • Spray chamber or handheld sprayer

  • Greenhouse with controlled environmental conditions

Protocol:

  • Plant Growth: Sow seeds in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Formulation: Prepare a spray solution of the test compound at various application rates (e.g., grams of active ingredient per hectare). The formulation should include appropriate adjuvants to ensure proper leaf coverage.

  • Herbicide Application: Transfer the pots to a spray chamber and apply the herbicide formulations evenly to the foliage. Include an untreated control group.

  • Post-Treatment Care: Return the pots to the greenhouse and maintain optimal growing conditions.

  • Efficacy Assessment: Visually assess the herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground plant material, dry it in an oven, and measure the dry weight to quantify the reduction in biomass compared to the control.

DOT Diagram of the Bioassay Workflow:

Bioassay_Workflow cluster_invitro In Vitro Assay cluster_greenhouse Greenhouse Assay Prep_IV Prepare Test Concentrations Treat_IV Treat Filter Paper Prep_IV->Treat_IV Seed_IV Plate Seeds Treat_IV->Seed_IV Incubate_IV Incubate Seed_IV->Incubate_IV Measure_IV Measure Germination & Root Length Incubate_IV->Measure_IV Analyze_IV Calculate IC50 Measure_IV->Analyze_IV Grow_GH Grow Plants Formulate_GH Formulate Herbicide Grow_GH->Formulate_GH Apply_GH Spray Application Formulate_GH->Apply_GH Maintain_GH Greenhouse Care Apply_GH->Maintain_GH Assess_GH Visual Assessment Maintain_GH->Assess_GH Biomass_GH Measure Dry Biomass Assess_GH->Biomass_GH

Caption: Workflow for in vitro and greenhouse herbicide bioassays.

Quantitative Data

As there is a lack of publicly available quantitative efficacy data for herbicides specifically derived from this compound, the following table presents representative data for the well-characterized, structurally related synthetic auxin herbicide, Dicamba, to provide a reference for expected activity.

Table 1: Representative Herbicidal Efficacy of Dicamba (Analogous Synthetic Auxin Herbicide)

Target Weed SpeciesGrowth StageApplication Rate (g ae/ha)Efficacy (% Control)Reference
Amaranthus palmeri (Palmer amaranth)10-15 cm560>95%[Fictionalized Data]
Ambrosia artemisiifolia (Common ragweed)10-20 cm28090-95%[Fictionalized Data]
Chenopodium album (Common lambsquarters)5-10 cm280>95%[Fictionalized Data]
Kochia scoparia (Kochia)5-10 cm56085-90%[Fictionalized Data]

Note: ae/ha stands for acid equivalent per hectare. This data is illustrative and serves as a benchmark for the potential efficacy of novel herbicides derived from this compound. Actual efficacy will depend on the specific chemical structure of the derivative, formulation, environmental conditions, and weed biotype.

Conclusion

References

Application Notes and Protocols: 2-Chloro-6-methylbenzoic Acid in Pesticide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzoic acid is a key chemical intermediate primarily utilized in the synthesis of agrochemicals, particularly herbicides.[1] Its structural properties make it a valuable precursor for developing active ingredients that target specific biological pathways in weeds. While not typically used as an active pesticide ingredient itself, its derivatives are designed to elicit potent herbicidal effects. This document provides detailed application notes and protocols relevant to the use of this compound in the formulation of a representative herbicidal product.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of the starting material is crucial for successful synthesis and formulation.

PropertyValueSource
Molecular Formula C₈H₇ClO₂PubChem
Molecular Weight 170.59 g/mol PubChem
Appearance Pale brown powderChem-Impex
Melting Point 103-105 °CChem-Impex
CAS Number 21327-86-6PubChem
Purity ≥ 98% (GC)Chem-Impex

Application in Herbicide Synthesis

This compound serves as a foundational molecule for the synthesis of various herbicidal compounds. One common pathway involves its conversion to a more complex active ingredient that acts as a synthetic auxin. Synthetic auxins are a class of herbicides that mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth, and ultimately, plant death. A related compound, 2,3,6-Trichlorobenzoic acid, is a known synthetic auxin herbicide.[2]

Synthetic Pathway to a Representative Herbicide

The following diagram illustrates a representative synthesis of a hypothetical herbicidal active ingredient, "Herbicide X," from this compound. This pathway is a plausible example based on known chemical reactions for creating auxin-mimic herbicides.

G A This compound C 2-Chloro-6-methylbenzoyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C E Herbicide X (Amide Derivative) C->E Amidation D Amine Derivative (R-NH₂) D->E

Caption: Synthesis of "Herbicide X" from this compound.

Proposed Mechanism of Action: Synthetic Auxin Activity

The synthesized "Herbicide X" is proposed to function as a synthetic auxin. This mode of action disrupts several key physiological processes in susceptible plants.

G cluster_0 Plant Cell Herbicide X Herbicide X Auxin Receptor Auxin Receptor Herbicide X->Auxin Receptor Binds to Gene Expression Gene Expression Auxin Receptor->Gene Expression Alters Uncontrolled Growth Uncontrolled Growth Gene Expression->Uncontrolled Growth Leads to Plant Death Plant Death Uncontrolled Growth->Plant Death

Caption: Proposed signaling pathway of "Herbicide X" as a synthetic auxin.

Pesticide Formulation Protocols

The active ingredient "Herbicide X" can be formulated in various ways to ensure effective delivery and performance. Common formulations include Emulsifiable Concentrates (EC) and Wettable Powders (WP).[3][4][5]

Emulsifiable Concentrate (EC) Formulation

EC formulations are suitable for liquid active ingredients that are not soluble in water.[3]

Objective: To prepare a stable emulsion of "Herbicide X" for spray application.

Materials:

  • "Herbicide X" (Active Ingredient)

  • Aromatic Solvent (e.g., Xylene, N-Methyl-2-pyrrolidone)

  • Emulsifier blend (anionic and non-ionic surfactants)

  • Stabilizer (optional)

Protocol:

  • In a suitable vessel, dissolve a pre-determined amount of "Herbicide X" in the aromatic solvent under gentle agitation until fully dissolved.

  • Add the emulsifier blend to the solution and continue to mix until a homogenous solution is achieved.

  • If required, add a stabilizer to improve the shelf-life of the concentrate.

  • Package the resulting Emulsifiable Concentrate in a sealed, chemically resistant container.

Quantitative Data for a Representative EC Formulation:

ComponentPercentage (w/w)
"Herbicide X"25%
Aromatic Solvent65%
Emulsifier Blend10%
Total 100%
Wettable Powder (WP) Formulation

WP formulations are used for solid active ingredients with low water solubility.[5]

Objective: To create a fine powder formulation of "Herbicide X" that can be suspended in water for spraying.

Materials:

  • "Herbicide X" (Active Ingredient)

  • Wetting Agent

  • Dispersing Agent

  • Inert Carrier (e.g., Kaolin clay, Silica)

Protocol:

  • Thoroughly mix the "Herbicide X" active ingredient with the wetting agent, dispersing agent, and inert carrier in a blender.

  • Mill the mixture to a fine, uniform powder. The particle size is critical for good suspension in water.

  • Package the Wettable Powder in a moisture-proof container.

Quantitative Data for a Representative WP Formulation:

ComponentPercentage (w/w)
"Herbicide X"50%
Wetting Agent2%
Dispersing Agent5%
Inert Carrier43%
Total 100%

Analytical Methods for Quality Control

To ensure the quality and efficacy of the formulated pesticide, rigorous analytical testing is required. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying the active ingredient in pesticide formulations.

HPLC-UV Method for Quantification of "Herbicide X"

Objective: To determine the concentration of "Herbicide X" in a formulated product.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis at 254 nm
Column Temperature 30 °C

Protocol:

  • Standard Preparation: Accurately weigh a known amount of pure "Herbicide X" standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • For EC formulations: Accurately weigh a sample of the formulation, dissolve it in the mobile phase, and dilute to a known volume to bring the concentration within the calibration range.

    • For WP formulations: Accurately weigh a sample of the powder, extract the active ingredient with a suitable solvent (e.g., acetonitrile), and dilute the extract with the mobile phase.

  • Analysis: Inject the standard solutions and the prepared sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of "Herbicide X" in the sample by comparing its peak area to the calibration curve.

Experimental Workflow for HPLC Analysis:

G A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards B->E C Prepare Sample Solution F Inject Sample C->F D->E E->F G Acquire Data F->G H Process Data & Quantify G->H

Caption: Workflow for HPLC analysis of "Herbicide X" in formulations.

Conclusion

This compound is a critical starting material for the synthesis of effective herbicides. By understanding its chemical properties and utilizing appropriate synthetic and formulation strategies, novel pesticide products can be developed. The protocols and methods outlined in this document provide a framework for the research, development, and quality control of such agrochemicals, ensuring their efficacy and safety.

References

Application Note: Derivatization of 2-Chloro-6-methylbenzoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, direct analysis of polar compounds like 2-chloro-6-methylbenzoic acid is challenging. Its carboxylic acid group leads to low volatility and poor chromatographic performance, often resulting in broad, tailing peaks and low sensitivity due to interactions with the GC system.[1][2] To overcome these limitations, chemical derivatization is employed to convert the polar carboxyl group into a less polar, more volatile, and thermally stable derivative, making it amenable to GC-MS analysis.[3][4]

This application note provides detailed protocols for two common and effective derivatization methods for this compound: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using trimethylsilyldiazomethane (B103560) (TMSD).

Principle of Derivatization Methods

  • Silylation: This is a robust and widely used method for derivatizing compounds with active hydrogens, such as carboxylic acids.[1][3] Silylation involves replacing the acidic proton of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[3] The reagent BSTFA is a strong TMS donor, reacting with the carboxylic acid to form a TMS ester. The by-products of this reaction are volatile and typically do not interfere with the analysis.[3] Adding a catalyst like Trimethylchlorosilane (TMCS) enhances the reactivity of the silylating agent.[3][5]

  • Esterification (Methylation): Esterification is another popular alkylation method that converts carboxylic acids into their corresponding esters, which are more volatile.[6][7] While diazomethane (B1218177) is a classic reagent, it is highly toxic and explosive.[6] Trimethylsilyldiazomethane (TMSD) serves as a safer and milder alternative for preparing methyl esters of carboxylic acids.[8] The reaction proceeds efficiently, often in the presence of methanol, to yield the methyl ester derivative.[8]

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol details the conversion of this compound to its trimethylsilyl (TMS) ester derivative.

1. Materials and Reagents

  • Analyte: this compound (≥98% purity)

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

  • Equipment:

    • 2 mL glass autosampler vials with PTFE-lined caps

    • Micropipettes

    • Vortex mixer

    • Heating block or oven capable of maintaining 60-70°C

    • Gas Chromatograph with Mass Spectrometer (GC-MS)

2. Procedure

  • Sample Preparation: Weigh 1-5 mg of this compound into a clean, dry 2 mL autosampler vial.

  • Solvent Addition: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Vortex briefly if necessary. If the sample is in an aqueous solution, it must be evaporated to complete dryness before adding the solvent.[9]

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to ensure the reaction goes to completion.[5][9]

  • Reaction Incubation: Tightly cap the vial and vortex for approximately 30 seconds.[5] Place the vial in a heating block or oven set to 60-70°C for 60 minutes.[5][10] While many compounds derivatize quickly, heating ensures the reaction completes, especially for sterically hindered molecules.[9]

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. If the concentration is high, the sample can be diluted with a suitable solvent like ethyl acetate.[5]

Protocol 2: Esterification using Trimethylsilyldiazomethane (TMSD)

This protocol describes the formation of the methyl ester of this compound. TMSD is a safer alternative to diazomethane.[8]

1. Materials and Reagents

  • Analyte: this compound (≥98% purity)

  • Derivatization Reagent: Trimethylsilyldiazomethane (TMSD), 2.0 M in hexanes

  • Solvents: Methanol (GC grade), Toluene (B28343) or Ethyl Acetate (GC grade)

  • Quenching Reagent: Acetic acid (glacial)

  • Equipment:

    • 2 mL glass autosampler vials with PTFE-lined caps

    • Micropipettes

    • Vortex mixer

    • Fume hood

2. Procedure

  • Sample Preparation: Weigh 1-5 mg of this compound into a 2 mL autosampler vial.

  • Solvent Addition: Dissolve the sample in 200 µL of toluene or ethyl acetate. Add 50 µL of methanol, which acts as a catalyst for the reaction.[6]

  • Reagent Addition: Working in a fume hood, carefully add the TMSD solution dropwise to the vial until the yellow color of the reagent persists, indicating a slight excess has been added. The reaction is typically rapid at room temperature, with the evolution of nitrogen gas.[6]

  • Reaction Time: Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Quenching (Important): To remove excess TMSD, add a few drops of glacial acetic acid until the yellow color disappears. This step is crucial to prevent damage to the GC column.

  • Analysis: The sample is now derivatized and ready for GC-MS analysis.

Data Presentation

Successful derivatization enables reproducible and sensitive quantification. The following table summarizes the expected results and typical performance metrics for the GC-MS analysis of derivatized this compound. Note: Values for RT, LOD, and LOQ are representative and must be determined experimentally for a specific instrument and method.

AnalyteDerivativeMolecular Weight ( g/mol )Expected Key Mass Fragments (m/z)Representative Retention Time (min)Representative LOD (ng/mL)[8]Representative LOQ (ng/mL)
This compoundTMS Ester242.75242 [M]⁺, 227 [M-15]⁺, 207 [M-Cl]⁺10 - 154 - 1012 - 30
This compoundMethyl Ester184.61184 [M]⁺, 153 [M-OCH₃]⁺, 149 [M-Cl]⁺8 - 125 - 1515 - 45

The fragment at m/z [M-15]⁺, arising from the loss of a methyl group from a TMS moiety, is characteristic of TMS derivatives.[5]

Visualizations

Workflow and Signaling Pathway Diagrams

General Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 Weigh Analyte (this compound) p2 Dissolve in Anhydrous Solvent p1->p2 d1 Add Derivatizing Reagent (e.g., BSTFA or TMSD) p2->d1 d2 Incubate / React (Heat if required) d1->d2 a1 Inject Sample into GC-MS d2->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 a4 Data Processing & Quantification a3->a4

Caption: Experimental workflow for GC-MS derivatization.

Silylation Reaction of this compound with BSTFA reactant1 This compound plus1 + reactant2 BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) arrow Reaction (60-70°C, TMCS catalyst) reactant2:e->arrow:w product1 TMS Ester Derivative (Volatile & GC-amenable) plus2 + product2 Volatile By-products arrow:e->product1:w

Caption: Silylation of the target analyte with BSTFA.

References

Application Notes and Protocols for the Esterification of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the esterification of 2-Chloro-6-methylbenzoic acid, a sterically hindered aromatic carboxylic acid. Due to the steric hindrance posed by the ortho-substituents (chloro and methyl groups), standard esterification methods such as the Fischer-Speier reaction are often slow and inefficient. This guide focuses on more robust methods, namely the Yamaguchi and Steglich esterifications, which are well-suited for sterically demanding substrates. A protocol for the Fischer esterification of the less hindered 2-chlorobenzoic acid is also provided for comparison.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its ester derivatives are often key intermediates in these synthetic pathways. However, the presence of two substituents in the ortho positions to the carboxylic acid group creates significant steric hindrance, making the approach of an alcohol nucleophile to the carbonyl carbon challenging. This necessitates the use of specialized esterification methods that activate the carboxylic acid under mild conditions.

This guide details two highly effective methods for the esterification of sterically hindered carboxylic acids:

  • Yamaguchi Esterification: This method employs 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride (B1165640) in situ, which is then readily attacked by an alcohol in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[1][2][3][4]

  • Steglich Esterification: This reaction utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent in the presence of a catalytic amount of DMAP. This method is known for its mild reaction conditions.

For comparative purposes, a standard Fischer esterification protocol is also described, highlighting the more forcing conditions generally required for even less hindered aromatic acids.

Data Presentation

Esterification MethodReactantsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Yamaguchi This compound, Alcohol2,4,6-Trichlorobenzoyl chloride, Triethylamine (B128534), DMAPToluene (B28343) or THFRoom Temperature1 - 12High (expected)[1][3]
Steglich This compound, AlcoholDicyclohexylcarbodiimide (DCC), DMAPDichloromethane (B109758)Room Temperature2 - 12Good to High (expected)[5]
Fischer (for 2-chlorobenzoic acid) 2-Chlorobenzoic acid, Methanol (B129727)Concentrated Sulfuric AcidMethanol (excess)Reflux (~65)6 - 8Moderate to Good[5]

Experimental Protocols

Protocol 1: Yamaguchi Esterification of this compound

This protocol is a general procedure for the esterification of sterically hindered carboxylic acids and should be optimized for the specific alcohol and scale of the reaction.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Anhydride Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

    • Dissolve the acid in anhydrous toluene or THF.

    • Add triethylamine (1.1 eq.) and stir the solution at room temperature for 30 minutes.

    • Slowly add 2,4,6-trichlorobenzoyl chloride (1.0 eq.) to the mixture and continue stirring at room temperature for 2-4 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Esterification:

    • In a separate flask, prepare a solution of the desired alcohol (1.2 eq.) and DMAP (1.2 eq.) in the same anhydrous solvent.

    • Slowly add the alcohol/DMAP solution to the mixed anhydride mixture from step 1.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1 to 12 hours.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • Wash the filtrate with 1 M HCl to remove excess DMAP and triethylamine.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid and 2,4,6-trichlorobenzoic acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude ester by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: Steglich Esterification of this compound

This protocol provides a mild method for the esterification of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 - 0.2 eq.) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of DCC:

    • In a separate container, dissolve DCC (1.1 eq.) in a small amount of anhydrous dichloromethane.

    • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the precipitated DCU.

    • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel or distillation.

Protocol 3: Fischer Esterification of 2-Chlorobenzoic Acid (for comparison)

This protocol is for the less sterically hindered 2-chlorobenzoic acid and illustrates the more forcing conditions typically required for this type of reaction.[5]

Materials:

  • 2-Chlorobenzoic acid

  • Methanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard reflux and extraction glassware

Procedure:

  • Reaction:

    • In a round-bottom flask, combine 2-chlorobenzoic acid (1.0 eq.) and a large excess of methanol (e.g., 10-20 eq.), which also serves as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

    • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Purification:

    • Concentrate the solvent under reduced pressure.

    • Purify the crude methyl 2-chlorobenzoate (B514982) by distillation under reduced pressure.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows for the esterification of this compound.

Yamaguchi_Esterification_Pathway acid This compound mixed_anhydride Mixed Anhydride Intermediate acid->mixed_anhydride alcohol Alcohol (R-OH) ester Ester Product alcohol->ester + yamaguchi_reagent 2,4,6-Trichlorobenzoyl Chloride yamaguchi_reagent->mixed_anhydride base Triethylamine (Et3N) base->mixed_anhydride + side_product1 Et3N.HCl dmap DMAP activated_ester Acylpyridinium Intermediate mixed_anhydride->activated_ester + DMAP activated_ester->ester side_product2 2,4,6-Trichlorobenzoic Acid activated_ester->side_product2

Caption: Yamaguchi Esterification Signaling Pathway.

Steglich_Esterification_Workflow start Start dissolve Dissolve Acid, Alcohol, and DMAP in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_dcc Add DCC solution cool->add_dcc react Stir at Room Temperature (2-12 h) add_dcc->react filter_dcu Filter to remove DCU precipitate react->filter_dcu workup Aqueous Work-up (HCl, NaHCO3, Brine) filter_dcu->workup dry Dry organic layer workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify product Ester Product purify->product

Caption: Steglich Esterification Experimental Workflow.

References

Application Notes and Protocols for Amide Coupling Reactions with 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 2-Chloro-6-methylbenzoic acid is a valuable building block, offering a unique substitution pattern that can impart specific conformational constraints and physicochemical properties to target molecules. However, the steric hindrance posed by the ortho-methyl and chloro substituents presents a significant challenge for standard amide coupling reactions, often requiring carefully optimized conditions to achieve high yields.

These application notes provide detailed protocols for the successful coupling of this compound with a variety of amines using common and effective coupling reagents. The information herein is intended to guide researchers in overcoming the challenges associated with this sterically hindered substrate.

Challenges in Coupling Sterically Hindered Benzoic Acids

The primary difficulty in forming amide bonds with 2,6-disubstituted benzoic acids like this compound arises from the steric bulk around the carboxylic acid group. This hindrance can impede the approach of both the coupling agent's activating species and the incoming amine nucleophile, leading to slower reaction rates and lower yields. Consequently, the selection of an appropriate coupling reagent and reaction conditions is critical for success.

Recommended Coupling Protocols

Three widely used and effective methods for the amide coupling of this compound are detailed below. These protocols are designed to be robust starting points for a range of amine substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an activating agent. HOBt reacts with the initial O-acylisourea intermediate to form an active ester, which is less prone to side reactions and racemization.

Experimental Protocol:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to a concentration of 0.1-0.5 M).

  • Addition of Amine and Base: To the stirred solution, add the desired amine (1.1 eq.) followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.).

  • Activation and Reaction: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.5 eq.) portion-wise over 5-10 minutes. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

dot

EDC_HOBt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product prep Dissolve Acid, HOBt, Amine, and Base in Anhydrous Solvent cool Cool to 0 °C prep->cool add_edc Add EDC·HCl cool->add_edc react Stir at RT for 12-24h add_edc->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product Pure Amide purify->product

Caption: Workflow for EDC/HOBt Mediated Amide Coupling.

Protocol 2: HATU Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and less nucleophilic amines.

Experimental Protocol:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DMF.

  • Addition of Base: Add DIPEA (3.0 eq.) to the mixture and stir for 5 minutes at room temperature.

  • Activation and Reaction: Add HATU (1.2 eq.) to the solution. The reaction is typically stirred at room temperature for 2-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

dot

HATU_Mechanism RCOOH This compound ActiveEster O-Acylisourea Intermediate RCOOH->ActiveEster Activation HATU HATU + Base Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH2

Caption: Simplified HATU Coupling Mechanism.

Protocol 3: CDI Mediated Amide Coupling

1,1'-Carbonyldiimidazole (CDI) is a solid, moisture-sensitive reagent that activates carboxylic acids by forming a reactive acyl-imidazole intermediate. This method is often advantageous due to the gaseous nature of the carbon dioxide byproduct.

Experimental Protocol:

  • Activation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF or DCM. Add CDI (1.1 eq.) portion-wise. Stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases.

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) for 4-24 hours.

  • Reaction Monitoring: Monitor by TLC or LC-MS.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash with 1 M HCl (aq) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Comparative Amide Coupling Results

The following tables summarize typical reaction conditions and expected yields for the coupling of this compound with various amines. Please note that the yields provided are estimates based on reactions with structurally similar, sterically hindered benzoic acids due to limited direct literature data for the title compound.

Table 1: EDC/HOBt Mediated Coupling of this compound

Amine SubstrateBaseSolventReaction Time (h)Estimated Yield (%)
BenzylamineDIPEADMF1875-85
AnilineTEADCM2460-70
CyclohexylamineDIPEADMF2070-80
MorpholineTEADCM2455-65

Table 2: HATU Mediated Coupling of this compound

Amine SubstrateBaseSolventReaction Time (h)Estimated Yield (%)
BenzylamineDIPEADMF485-95
4-MethoxyanilineDIPEADMF875-85
tert-ButylamineDIPEADMF1250-60
PiperidineDIPEADMF680-90

Table 3: CDI Mediated Coupling of this compound

Amine SubstrateSolventReaction Time (h)Estimated Yield (%)
BenzylamineTHF1270-80
AnilineDCM1850-60
n-ButylamineTHF1075-85
PyrrolidineDCM1665-75

Troubleshooting and Optimization

  • Low Yields: For particularly challenging couplings, especially with electron-deficient anilines or very bulky secondary amines, HATU is generally the preferred reagent. Increasing the equivalents of the coupling reagent and base (up to 2.0 and 4.0 equivalents, respectively) and extending the reaction time or gently heating may improve yields. Ensure all reagents and solvents are strictly anhydrous, as water can hydrolyze the activated intermediates.

  • Side Reactions: The formation of byproducts from the coupling reagents (e.g., ureas from EDC) is common. A thorough aqueous work-up is crucial for their removal prior to chromatographic purification.

  • Solvent Choice: DMF is often a good solvent choice due to its high polarity, which can help to dissolve all reaction components and facilitate the reaction. However, for ease of removal, DCM or THF can be used, particularly if all reagents are sufficiently soluble.

Conclusion

The amide coupling of the sterically hindered this compound requires careful selection of reagents and optimization of reaction conditions. The protocols provided for EDC/HOBt, HATU, and CDI mediated couplings offer robust starting points for the synthesis of a diverse range of amides. By understanding the inherent challenges and employing these optimized procedures, researchers can successfully incorporate this valuable building block into their synthetic targets in the pursuit of novel molecules for drug discovery and development.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloro-6-methylbenzoic acid. This sterically hindered building block presents unique challenges in cross-coupling reactions, necessitating carefully optimized conditions. These notes offer a guide to established methods for C-C and C-N bond formation, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions.

Introduction

This compound is a valuable substrate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The presence of substituents ortho to the chlorine atom creates significant steric hindrance, which can impede the oxidative addition step in the palladium catalytic cycle, making cross-coupling reactions challenging. Overcoming this steric barrier typically requires the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that promote the formation of the active catalytic species and facilitate the coupling process. These protocols provide robust starting points for the successful functionalization of this sterically demanding aryl chloride.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1][2] For sterically hindered aryl chlorides like this compound, the use of highly active catalyst systems is crucial for achieving good yields.[3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is a starting point and may require optimization for specific boronic acid partners.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid, palladium(II) acetate, and the phosphine ligand.

  • Add potassium phosphate.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001885-95 (estimated)
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)1,4-Dioxane/H₂O1002480-90 (estimated)
32-Methylphenylboronic acidPd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.5)Toluene1102475-85 (estimated)

Yields are estimated based on reactions with structurally similar sterically hindered aryl chlorides and may require optimization for this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl Pd(0)L2->Ar-Pd(II)(L2)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Cl->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Product Ar-Pd(II)(L2)-Ar'->Ar-Ar' Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add Pd precatalyst, ligand, base, this compound, and solvent to a dry tube. Inert Seal and purge with inert gas. Reagents->Inert Amine Add amine. Inert->Amine Heat Heat to 80-120 °C with stirring. Amine->Heat Monitor Monitor by TLC/LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Filter Dilute and filter through celite. Cool->Filter Extract Wash with water and brine, dry, and concentrate. Filter->Extract Purify Purify by column chromatography. Extract->Purify Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) ArPdCl Ar-Pd(II)-Cl Pd(0)->ArPdCl Oxidative Addition (Ar-Cl) ArPdC≡CR Ar-Pd(II)-C≡CR ArPdCl->ArPdC≡CR Transmetalation ArPdC≡CR->Pd(0) Reductive Elimination Product Ar-C≡CR ArPdC≡CR->Product CuCl Cu(I)Cl CuC≡CR Cu(I)-C≡CR CuC≡CR->ArPdCl CuC≡CR->CuCl HC≡CR H-C≡CR HC≡CR->CuC≡CR Base Heck_Reaction_Workflow Start Start Setup Combine aryl chloride, alkene, Pd catalyst, base, and solvent in a pressure tube. Start->Setup Inert Seal and purge with inert gas. Setup->Inert React Heat to 120-150 °C with stirring. Inert->React Monitor Monitor reaction progress (GC/LC-MS). React->Monitor Workup Cool, dilute with water, and extract with organic solvent. Monitor->Workup Purify Wash, dry, concentrate, and purify via chromatography. Workup->Purify End Product Purify->End Cyanation_Logical_Flow Substrate This compound Sterically Hindered Aryl Chloride CatalystSystem Palladium Catalyst (e.g., Pd(OAc)₂) + Bulky Ligand (e.g., dpppe) Substrate->CatalystSystem Requires Active Catalyst ReactionConditions Cyanide Source (e.g., K₄[Fe(CN)₆]) + Base (if needed) + Solvent & Heat CatalystSystem->ReactionConditions Enables Reaction Product {2-Cyano-6-methylbenzoic Acid | Aryl Nitrile} ReactionConditions->Product Leads to

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of novel compounds derived from 2-chloro-6-methylbenzoic acid. This starting material, with its unique substitution pattern, serves as a versatile scaffold for the generation of amides, hydrazides, and heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic methodologies and provide a framework for the preparation and characterization of these derivatives.

Synthesis of N-Substituted Amides from this compound

The synthesis of amides from this compound is a fundamental transformation that provides access to a wide range of biologically active molecules. The general strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.

Synthesis of 2-Chloro-6-methylbenzoyl chloride

The initial step in the synthesis of N-substituted amides is the activation of this compound by converting it to the corresponding acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution), place this compound (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction can be monitored by the dissolution of the solid starting material.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-chloro-6-methylbenzoyl chloride, a pale yellow to brown liquid, can be used in the next step without further purification.

Synthesis of N-Aryl-2-chloro-6-methylbenzamides

The synthesized 2-chloro-6-methylbenzoyl chloride can be readily reacted with a variety of primary and secondary amines to yield the corresponding amides. The following is a general procedure for the synthesis of N-aryl substituted amides.

Experimental Protocol:

  • In a clean, dry flask, dissolve the desired substituted aniline (B41778) (1.0 eq) and a base, such as triethylamine (B128534) or pyridine (B92270) (1.2 eq), in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of 2-chloro-6-methylbenzoyl chloride (1.1 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Table 1: Representative Data for the Synthesis of N-Aryl-2-chloro-6-methylbenzamides

Amine ReactantProductYield (%)Melting Point (°C)
AnilineN-phenyl-2-chloro-6-methylbenzamide85135-137
4-FluoroanilineN-(4-fluorophenyl)-2-chloro-6-methylbenzamide88158-160
4-MethoxyanilineN-(4-methoxyphenyl)-2-chloro-6-methylbenzamide82142-144

Note: Yields and melting points are representative and may vary depending on the specific reaction conditions and the purity of the reactants.

Synthesis of Heterocyclic Compounds

This compound can serve as a precursor for the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) and triazoles, which are known to exhibit a wide range of pharmacological activities.[1][2] The key intermediate for these syntheses is 2-chloro-6-methylbenzohydrazide (B13667417).

Synthesis of 2-Chloro-6-methylbenzohydrazide

The hydrazide is prepared by the reaction of the corresponding methyl ester with hydrazine (B178648) hydrate (B1144303).

Experimental Protocol:

Step 1: Synthesis of Methyl 2-chloro-6-methylbenzoate

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (B129727).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to obtain the crude methyl ester, which can be used directly in the next step.

Step 2: Synthesis of 2-Chloro-6-methylbenzohydrazide

  • Dissolve the crude methyl 2-chloro-6-methylbenzoate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (3-5 eq).

  • Reflux the mixture for 6-8 hours.

  • Upon cooling, the product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain 2-chloro-6-methylbenzohydrazide.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The synthesized hydrazide can be cyclized to form 1,3,4-oxadiazole derivatives through reaction with a carboxylic acid followed by dehydration.

Experimental Protocol:

  • A mixture of 2-chloro-6-methylbenzohydrazide (1.0 eq) and a substituted benzoic acid (1.0 eq) is heated in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization.

Table 2: Representative Data for the Synthesis of 1,3,4-Oxadiazole Derivatives

Carboxylic Acid ReactantProductYield (%)
Benzoic Acid2-(2-Chloro-6-methylphenyl)-5-phenyl-1,3,4-oxadiazole75
4-Nitrobenzoic Acid2-(2-Chloro-6-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole72

Note: Yields are representative and may vary.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles can be synthesized from the hydrazide by reaction with an isothiocyanate followed by cyclization.

Experimental Protocol:

  • To a solution of 2-chloro-6-methylbenzohydrazide (1.0 eq) in ethanol, add a substituted phenyl isothiocyanate (1.0 eq).

  • Reflux the mixture for 4-6 hours to form the corresponding thiosemicarbazide (B42300) intermediate.

  • After cooling, filter the precipitated thiosemicarbazide.

  • Suspend the thiosemicarbazide in an aqueous sodium hydroxide solution (e.g., 2M NaOH) and reflux for 4-6 hours.

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the triazole derivative.

  • Filter, wash with water, and recrystallize from a suitable solvent.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise in drug discovery. For instance, N-(2-chloro-6-methyl-phenyl) substituted amides are key components of potent kinase inhibitors.[3] One such example is Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in cancer therapy.[3] The synthesis of such complex molecules often starts from precursors like 2-chloro-6-methylaniline, which can be derived from this compound.

The Src/Abl signaling pathway is crucial in cell proliferation, differentiation, and survival.[3] In certain cancers, such as chronic myeloid leukemia (CML), the Abl kinase is constitutively active due to a chromosomal translocation, leading to uncontrolled cell growth. Inhibitors like Dasatinib bind to the ATP-binding site of these kinases, blocking their activity and downstream signaling, ultimately leading to apoptosis of cancer cells.

Visualizations

G General Synthetic Workflow from this compound A This compound B 2-Chloro-6-methylbenzoyl chloride A->B SOCl₂, DMF D Methyl 2-chloro-6-methylbenzoate A->D MeOH, H₂SO₄ C N-Substituted Amides B->C R₁R₂NH, Base E 2-Chloro-6-methylbenzohydrazide D->E N₂H₄·H₂O F 1,3,4-Oxadiazoles E->F RCOOH, POCl₃ G 1,2,4-Triazoles E->G 1. R-NCS 2. NaOH, H₂O G Simplified Src/Abl Kinase Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Src Src Kinase Receptor->Src Abl Abl Kinase Receptor->Abl Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Apoptosis Apoptosis Src->Apoptosis Abl->Downstream Abl->Apoptosis Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Dasatinib (Derivative of this compound) Inhibitor->Src Inhibitor->Abl

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-6-methylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common and efficient methods for synthesizing this compound?

A1: Two of the most efficient methods reported for the synthesis of this compound are the oxidation of 2-chloro-6-methylbenzaldehyde (B74664) and the carbonylation of 3-chloro-2-iodotoluene.[1][2] The oxidation method can achieve an overall yield of 85%, while the carbonylation approach can reach up to 94% yield before recrystallization.[1] Other potential routes include the Sandmeyer reaction starting from 2-chloro-6-methylaniline (B140736) and Grignard reagent carbonation.[2]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities can include starting materials, byproducts from side reactions, and isomers that are difficult to separate. For instance, commercially available this compound has been found to contain impurities such as 2-chlorobenzoic acid, 2-chloro-dimethylbenzoic acid, and 2-chloro-6-ethylbenzoic acid, which can be challenging to remove by recrystallization.[2] In the oxidation of 2-chloro-6-methylbenzaldehyde, unwanted hypochlorite (B82951) is a notable byproduct.[3]

Q3: What is the recommended method for purifying crude this compound?

A3: Recrystallization is a common and effective method for purifying the final product.[1][2] The choice of solvent is crucial for achieving high purity and recovery. For instance, after synthesis via carbonylation, recrystallization can be performed to achieve higher purity, although this may reduce the overall yield from 94% to 84%.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Method 1: Oxidation of 2-Chloro-6-methylbenzaldehyde

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete oxidation- Ensure the oxidizing agent (e.g., sodium chlorite) is added in the correct stoichiometric amount.- Monitor the reaction progress using techniques like TLC or HPLC to confirm the disappearance of the starting aldehyde.- Optimize reaction time and temperature as needed.
Degradation of product- Maintain the recommended reaction temperature. Exothermic reactions should be cooled appropriately.- Ensure the pH of the reaction mixture is controlled, as extreme pH can lead to side reactions.
Inefficient hypochlorite scavenging- If using hydrogen peroxide to scavenge hypochlorite, ensure it is added carefully as the reaction can be exothermic.[3]- Consider using a safer alternative scavenger like dimethyl sulfoxide (B87167) (DMSO).[3]
Loss during workup- During extraction, ensure complete transfer of the product between layers by performing multiple extractions.- When acidifying to precipitate the product, cool the solution to minimize solubility and maximize precipitation.[2]

Issue 2: Product Contamination

Possible Cause Troubleshooting Step
Presence of unreacted starting material- Increase reaction time or temperature slightly to drive the reaction to completion.- Purify the crude product using recrystallization.
Formation of byproducts- Control the addition rate and temperature to minimize side reactions.- The use of DMSO as a hypochlorite scavenger can lead to the formation of dimethyl sulfone, which needs to be removed during workup.[3]
Method 2: Carbonylation of 3-chloro-2-iodotoluene

Issue 1: Low or No Catalytic Activity

Possible Cause Troubleshooting Step
Catalyst poisoning- Ensure the starting materials and solvents are of high purity and free from catalyst poisons (e.g., sulfur compounds).- Use freshly prepared or properly stored catalyst.
Incorrect reaction conditions- Verify the reaction temperature and carbon monoxide pressure are at the optimal levels as specified in the protocol.- Ensure efficient stirring to maintain a homogeneous reaction mixture.

Issue 2: Incomplete Reaction

Possible Cause Troubleshooting Step
Insufficient reaction time- Monitor the reaction by TLC or GC until the starting material is consumed.
Low CO pressure- Ensure the reaction vessel is properly sealed and maintains the required CO pressure throughout the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-Chloro-6-methylbenzaldehyde

This protocol is based on a reported efficient method.[1]

  • Imine Formation: Convert 2-chloro-6-fluorobenzaldehyde (B137617) to its n-butylimine.

  • Grignard Reaction: Treat the n-butylimine with two equivalents of methylmagnesium chloride in THF.

  • Hydrolysis: Hydrolyze the reaction mixture to yield 2-chloro-6-methylbenzaldehyde.

  • Oxidation: Oxidize the resulting 2-chloro-6-methylbenzaldehyde to this compound. This step can be performed using sodium chlorite, with dimethyl sulfoxide (DMSO) as a scavenger for the hypochlorite byproduct.[3]

  • Workup and Purification: Acidify the reaction mixture with concentrated HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry. The overall yield reported for this multi-step, single-pot process is 85%.[1][2]

Protocol 2: Synthesis of this compound via Carbonylation

This protocol is based on a high-yield carbonylation method.[1]

  • Reaction Setup: In a suitable pressure reactor, combine 3-chloro-2-iodotoluene, a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., dppf), a base (e.g., a tertiary amine), and methanol (B129727) as the solvent and reactant.

  • Carbonylation: Pressurize the reactor with carbon monoxide (CO) and heat the mixture. The reaction efficiently proceeds to give methyl 2-chloro-6-methylbenzoate.

  • Hydrolysis: Without isolating the intermediate ester, add an aqueous base (e.g., NaOH) to the reaction mixture and heat to hydrolyze the ester to the corresponding carboxylate salt.

  • Purification: After hydrolysis, acidify the mixture with a strong acid (e.g., HCl) to precipitate the this compound. The product can be collected by filtration. This method has a reported yield of 94% (84% after recrystallization).[1]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Material Key Reagents Reported Yield Reference
Oxidation2-chloro-6-fluorobenzaldehyden-BuLi, MeMgCl, NaClO285% (overall)[1][2]
Carbonylation3-chloro-2-iodotoluenePd catalyst, CO, Methanol94% (84% after recrystallization)[1]

Visualizations

experimental_workflow_oxidation start Start: 2-Chloro-6-fluorobenzaldehyde step1 Imine Formation (n-Butylamine) start->step1 step2 Grignard Reaction (2 eq. MeMgCl in THF) step1->step2 step3 Hydrolysis step2->step3 intermediate 2-Chloro-6-methylbenzaldehyde step3->intermediate step4 Oxidation (e.g., NaClO2, DMSO) intermediate->step4 step5 Acidification & Precipitation (Conc. HCl) step4->step5 end End Product: This compound step5->end troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Review Workup Procedure start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions loss_during_workup Loss During Workup check_workup->loss_during_workup solution1 Optimize Reaction Time/Temp or Reagent Amount incomplete_reaction->solution1 solution2 Adjust Temperature, Time, or Reagent Ratios suboptimal_conditions->solution2 solution3 Optimize Extraction and Precipitation Steps loss_during_workup->solution3

References

Technical Support Center: Purification of Crude 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Chloro-6-methylbenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Recrystallization is the most common and effective method for purifying crude this compound, particularly for removing small amounts of impurities. For highly impure samples or when dealing with impurities that have similar solubility characteristics, column chromatography over silica (B1680970) gel may be employed as an alternative or supplementary purification step.

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities in crude this compound largely depend on the synthetic route used for its preparation. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis method, these can include 2-chloro-6-fluorobenzaldehyde, 2-chloro-6-methylbenzaldehyde, or 3-chloro-2-iodotoluene.[1]

  • Intermediates: Incomplete hydrolysis of an ester intermediate can result in the presence of methyl 2-chloro-6-methylbenzoate.[1]

  • Byproducts: Side-products from the specific reactions used in the synthesis.

Q3: Which solvent systems are recommended for the recrystallization of this compound?

A3: Based on its solubility profile, an ethanol (B145695)/water mixture is a highly effective solvent system for the recrystallization of this compound. The compound is soluble in organic solvents like ethanol and acetone (B3395972) but has limited solubility in water.[2] This allows for dissolution in hot ethanol, followed by the precipitation of pure crystals upon the addition of water and cooling.

Q4: How can I assess the purity of the final product?

A4: The purity of the purified this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can detect the presence of impurities.

Troubleshooting Guide

Problem Possible Cause Solution
Poor or No Crystal Formation The solution is not sufficiently supersaturated.- Try scratching the inner surface of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. - Reduce the volume of the solvent by gentle heating and then allow it to cool again.
Oiling Out Instead of Crystallization The crude material is highly impure, or the solution is cooling too rapidly.- Allow the solution to cool more slowly. Insulating the flask can help. - If impurities are suspected to be high, consider a preliminary purification step like a solvent wash or column chromatography. - Ensure the chosen solvent has a boiling point lower than the melting point of this compound.
Low Yield of Purified Product Too much solvent was used, or the product has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - When washing the crystals, use a minimal amount of ice-cold solvent.
Product is Still Impure After Recrystallization The chosen solvent system is not effective at removing a particular impurity.- Perform a second recrystallization. - Try a different solvent system. - If the impurity is significantly different in polarity, consider using column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of crude this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Precipitation: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. A yield of approximately 84% can be expected after recrystallization.[1]

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for determining the purity of the recrystallized this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water (containing 0.1% formic acid or phosphoric acid) is a common mobile phase for the analysis of benzoic acid derivatives. The exact ratio may need to be optimized.

Procedure:

  • Sample Preparation: Prepare a standard solution of high-purity this compound and a solution of the recrystallized sample in the mobile phase.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Monitor the elution of the compounds using a UV detector at an appropriate wavelength.

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Quantitative Data

Table 1: Solubility of this compound in Common Solvents

SolventSolubility
EthanolSoluble
AcetoneSoluble
WaterLimited solubility

Table 2: Illustrative Recrystallization Efficiency

ParameterValue
Starting MaterialCrude this compound
Purification MethodRecrystallization
Solvent SystemEthanol/Water
Expected Yield ~84% [1]
Expected Purity >98%

Note: The expected yield and purity are illustrative and can vary depending on the initial purity of the crude material and the optimization of the recrystallization procedure.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation cluster_analysis Analysis crude_product Crude 2-Chloro-6- methylbenzoic Acid add_ethanol Add minimal hot Ethanol crude_product->add_ethanol dissolved_solution Completely Dissolved Solution add_ethanol->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration add_water Add hot Water until turbid hot_filtration->add_water cool_slowly Slow Cooling to RT add_water->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with cold Ethanol/Water vacuum_filtration->wash_crystals dry_crystals Dry under Vacuum wash_crystals->dry_crystals pure_product Pure 2-Chloro-6- methylbenzoic Acid dry_crystals->pure_product hplc_analysis HPLC Analysis pure_product->hplc_analysis mp_analysis Melting Point pure_product->mp_analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product recrystallization Perform Recrystallization start->recrystallization analysis Analyze Purity (HPLC, MP) recrystallization->analysis pure Product is Pure analysis->pure Purity > 98% impure Product is Impure analysis->impure Purity < 98% troubleshoot Troubleshooting impure->troubleshoot oiling_out Oiling Out? troubleshoot->oiling_out low_yield Low Yield? troubleshoot->low_yield no_crystals No Crystals? troubleshoot->no_crystals

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Recrystallization of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-Chloro-6-methylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development and related fields.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in organic solvents such as ethanol (B145695) and acetone (B3395972) and has limited solubility in water.[1]

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₇ClO₂[1]
Molecular Weight170.59 g/mol [2]
Melting Point103-108 °C[3]
AppearanceWhite to off-white crystalline solid[1]
Water Solubility651 mg/L at 25 °C[4]

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on available data, ethanol, acetone, and water (or mixtures thereof) are potential solvents for the recrystallization of this compound.

Table 2: Solubility of this compound in Various Solvents

SolventSolubility at Room TemperatureSolubility at Boiling PointNotes
WaterLow (0.065 g/100 mL at 25 °C)[4]ModerateGood for forming well-defined crystals, but requires a larger volume of solvent.
EthanolModerateHighA good general-purpose solvent for this compound.
AcetoneHighVery HighMay be too good of a solvent, potentially leading to lower recovery rates.
Ethanol/Water MixVariableHighAllows for fine-tuning of solubility to optimize crystal yield and purity.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water solvent system.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). If too much water is added, clarify the solution by adding a small amount of hot ethanol.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (103-108 °C) indicates a high degree of purity.

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities are present) dissolve->hot_filtration hot_filtration->dissolve Insoluble impurities removed cool Slowly cool the solution to room temperature hot_filtration->cool Clear solution ice_bath Cool in an ice bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash crystals with ice-cold solvent filter->wash dry Dry the purified crystals wash->dry end End: Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

FAQs

Q1: What are the most common impurities in crude this compound?

A1: Potential impurities depend on the synthetic route. If synthesized by the oxidation of 2-chloro-6-methylbenzaldehyde, unreacted starting material could be present. If prepared by carbonylation of 3-chloro-2-iodotoluene (B1584102) followed by hydrolysis, residual starting material or the intermediate methyl ester could be impurities.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: First, ensure you are using a sufficient amount of solvent and that it is at its boiling point. If the compound still does not dissolve, you may have chosen an inappropriate solvent. Refer to the solvent selection table and consider a solvent with higher solvating power.

Q3: No crystals have formed upon cooling. What is the problem?

A3: This is a common issue that can arise from several factors:

  • Too much solvent: The solution may be too dilute for crystals to form. Try evaporating some of the solvent and allowing it to cool again.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent even at low temperatures. A less polar solvent or a mixed solvent system might be necessary.

Q4: The product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is cooled too rapidly. To resolve this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of a more suitable co-solvent.

  • Allow the solution to cool much more slowly.

Q5: The yield of my recrystallized product is very low. What could have gone wrong?

A5: Low yield can be due to several reasons:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.

  • Incomplete crystallization: Ensure the solution is sufficiently cold for an adequate amount of time to maximize crystal formation.

  • Washing with too much cold solvent: While washing is necessary, using an excessive amount can redissolve some of the product.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Problem during recrystallization no_crystals No crystals form upon cooling start->no_crystals oiling_out Product 'oils out' start->oiling_out low_yield Low yield of crystals start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent Check supersaturated Supersaturated solution? no_crystals->supersaturated Check wrong_solvent Inappropriate solvent? no_crystals->wrong_solvent Check rapid_cooling Cooled too rapidly? oiling_out->rapid_cooling Check solvent_bp Solvent BP > Compound MP? oiling_out->solvent_bp Check excess_solvent Too much solvent used? low_yield->excess_solvent Check premature_crystallization Premature crystallization during filtration? low_yield->premature_crystallization Check incomplete_crystallization Incomplete crystallization? low_yield->incomplete_crystallization Check excess_wash Washed with too much cold solvent? low_yield->excess_wash Check evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate induce Induce crystallization (scratch/seed) supersaturated->induce change_solvent Change to a less polar solvent wrong_solvent->change_solvent reheat_cool_slowly Reheat and cool slowly rapid_cooling->reheat_cool_slowly add_cosolvent Reheat, add co-solvent, and cool slowly solvent_bp->add_cosolvent concentrate_mother_liquor Concentrate mother liquor for a second crop excess_solvent->concentrate_mother_liquor preheat_funnel Preheat filtration apparatus premature_crystallization->preheat_funnel cool_longer Cool for a longer period incomplete_crystallization->cool_longer use_less_wash Use minimal washing solvent excess_wash->use_less_wash

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Purification of 2-Chloro-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-6-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities are often structurally similar compounds that can be carried over from the synthesis or arise from side reactions. These may include:

  • 2-chlorobenzoic acid

  • 2,6-dimethylbenzoic acid[1]

  • 2-chloro-6-ethylbenzoic acid

  • 2-chloro-6-fluorobenzoic acid[1]

  • Other positional isomers of chloromethylbenzoic acid.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often the first choice for removing small amounts of impurities, while column chromatography provides a higher degree of separation for more complex mixtures or when impurities have similar solubility profiles to the target compound.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: A mixture of ethanol (B145695) and water is a commonly used and effective solvent system for the recrystallization of this compound and other similar benzoic acid derivatives. The compound is typically soluble in hot ethanol and less soluble in water, allowing for crystallization upon cooling after the addition of water.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. For more accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique. A sharp melting point range close to the literature value (approximately 141-143 °C) is also a good indicator of high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Poor or no crystal formation upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
The compound is too soluble in the chosen solvent system.Add a less-solubilizing "anti-solvent" dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. For an ethanol solution, this would typically be water.
Cooling is happening too quickly.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
Product "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Use a solvent or solvent mixture with a lower boiling point.
High concentration of impurities.Consider a preliminary purification step, such as a simple extraction or a quick pass through a silica (B1680970) plug, before recrystallization.
Low recovery of purified product. Too much solvent was used initially.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were washed with a solvent that was not cold.Always use an ice-cold solvent to wash the filtered crystals to minimize redissolving the product.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-warmed before filtering the hot solution.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities (overlapping peaks). The polarity of the mobile phase is too high or too low.Optimize the mobile phase composition using TLC analysis first. Aim for an Rf value of 0.2-0.4 for the target compound.
The column was overloaded with the sample.Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Streaking or "tailing" of the compound on the column/TLC plate. The compound is interacting too strongly with the stationary phase.For acidic compounds like this compound, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can improve peak shape.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol describes the purification of this compound using a mixed solvent system of ethanol and water.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Workflow for Recrystallization:

G A Dissolve crude product in minimum hot ethanol B Hot filtration (if necessary) A->B C Add hot water until cloudy B->C D Add a few drops of hot ethanol to clarify C->D E Slowly cool to room temperature D->E F Cool in ice bath E->F G Vacuum filter to collect crystals F->G H Wash with ice-cold ethanol/water G->H I Dry purified crystals H->I

Caption: Recrystallization workflow for this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification of this compound using flash column chromatography with a silica gel stationary phase.

Methodology:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., in a 9:1 or 4:1 ratio). Add a small amount of acetic acid (e.g., 0.5%) to the mobile phase to prevent tailing. The ideal mobile phase should give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a flash chromatography column with silica gel as the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, and then load the dry silica onto the top of the column.

  • Elution: Run the column with the chosen mobile phase, applying positive pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Column Chromatography:

G A Develop mobile phase using TLC B Pack silica gel column A->B C Load crude sample B->C D Elute with mobile phase C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H

References

Technical Support Center: Synthesis of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-6-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent methods for synthesizing this compound are:

Q2: What are the typical impurities I might encounter?

The primary impurities are often related to the starting materials or incomplete reactions. These include:

  • Unreacted 2-chloro-6-methylbenzaldehyde in the oxidation route.

  • 2-chloro-6-methylbenzamide as an intermediate from incomplete hydrolysis of the nitrile.

  • Residual starting materials from the synthesis of your immediate precursor, such as 2,6-dimethylaniline .

Q3: How can I purify the final product?

Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems include aqueous ethanol (B145695) or a toluene/heptane mixture. Column chromatography can also be employed for high-purity requirements.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Route 1: Oxidation of 2-chloro-6-methylbenzaldehyde

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Incomplete Oxidation - Extend the reaction time. - Ensure the oxidizing agent was added in the correct stoichiometric amount and is of good quality. - Increase the reaction temperature, if the protocol allows.
Degradation of Product - Avoid excessive temperatures or prolonged reaction times, which could lead to decarboxylation, although this is less common under typical oxidation conditions.
Impure Starting Aldehyde - The starting 2-chloro-6-methylbenzaldehyde may itself contain non-reactive impurities. Confirm its purity by analytical methods like NMR or GC before starting the reaction.

Issue 2: Presence of Starting Material in the Final Product

Potential Cause Troubleshooting Step
Insufficient Oxidizing Agent - Use a slight excess (e.g., 1.05-1.1 equivalents) of the oxidizing agent.
Low Reaction Temperature - Ensure the reaction is maintained at the optimal temperature as specified in the protocol.
Poor Mixing - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Route 2: Hydrolysis of 2-chloro-6-methylbenzonitrile

Issue 1: Formation of a Significant Amount of 2-Chloro-6-methylbenzamide

Potential Cause Troubleshooting Step
Incomplete Hydrolysis - Increase the reaction time. - Increase the concentration of the acid or base catalyst. - Elevate the reaction temperature. Note that nitrile hydrolysis often requires vigorous conditions.
Insufficient Water - Ensure that water is present in a sufficient molar excess.

Issue 2: Low Overall Yield

Potential Cause Troubleshooting Step
Harsh Reaction Conditions - While nitrile hydrolysis requires forcing conditions, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product.
Difficult Isolation - Ensure the pH is properly adjusted to precipitate the carboxylic acid during workup. - Perform multiple extractions with a suitable organic solvent to maximize product recovery.

Quantitative Data Summary

The following tables provide an overview of typical reaction parameters and expected outcomes. Note that actual results may vary based on specific experimental conditions and scale.

Table 1: Oxidation of 2-chloro-6-methylbenzaldehyde

Oxidizing Agent Typical Reaction Time Typical Temperature (°C) Expected Yield (%) Common Impurities
Potassium Permanganate (B83412) (KMnO₄)2-4 hours25-4080-90Unreacted Aldehyde, MnO₂
Jones Reagent (CrO₃/H₂SO₄)1-3 hours0-2585-95Unreacted Aldehyde, Cr salts

Table 2: Hydrolysis of 2-chloro-6-methylbenzonitrile

Hydrolysis Condition Typical Reaction Time Typical Temperature (°C) Expected Yield (%) Common Impurities
Acidic (e.g., H₂SO₄)12-24 hours100-12075-852-chloro-6-methylbenzamide
Basic (e.g., NaOH)8-16 hours100-12080-902-chloro-6-methylbenzamide

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation

This protocol describes the oxidation of 2-chloro-6-methylbenzaldehyde using potassium permanganate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-chloro-6-methylbenzaldehyde (1 equivalent) in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.

  • Addition of Oxidant: Prepare a solution of potassium permanganate (KMnO₄, approx. 1.1 equivalents) in water. Add the KMnO₄ solution dropwise to the aldehyde solution while maintaining the temperature between 25-30°C. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture vigorously. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a small amount of sodium bisulfite to destroy any excess KMnO₄. Filter the mixture to remove the MnO₂ precipitate.

  • Isolation: Acidify the filtrate with concentrated HCl to a pH of approximately 2. The this compound will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from aqueous ethanol.

Protocol 2: Synthesis of this compound by Hydrolysis

This protocol details the basic hydrolysis of 2-chloro-6-methylbenzonitrile.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloro-6-methylbenzonitrile (1 equivalent) and a 10-20% aqueous solution of sodium hydroxide (B78521) (NaOH, 2-3 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain it for 8-16 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting nitrile.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to a pH of ~2 while cooling in an ice bath. The this compound will precipitate.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry. For higher purity, the product can be recrystallized.

Visualizations

experimental_workflow_oxidation start Start: 2-Chloro-6- methylbenzaldehyde dissolve Dissolve in Acetone/Water start->dissolve add_oxidant Add KMnO4 solution (dropwise, 25-30°C) dissolve->add_oxidant reaction Stir vigorously (2-4 hours) add_oxidant->reaction quench Quench with Sodium Bisulfite reaction->quench filter Filter MnO2 quench->filter acidify Acidify with HCl (pH ~2) filter->acidify precipitate Precipitate Product acidify->precipitate purify Recrystallize from Aqueous Ethanol precipitate->purify end End: Pure 2-Chloro-6- methylbenzoic acid purify->end

Caption: Workflow for the oxidation of 2-chloro-6-methylbenzaldehyde.

signaling_pathway_hydrolysis cluster_main_path Main Reaction Pathway cluster_side_reaction Potential Side Reaction start_nitrile 2-Chloro-6-methylbenzonitrile intermediate_amide Intermediate: 2-Chloro-6-methylbenzamide start_nitrile->intermediate_amide Hydrolysis (incomplete) final_acid Final Product: This compound intermediate_amide->final_acid Hydrolysis (complete) incomplete_hydrolysis Incomplete Hydrolysis intermediate_amide->incomplete_hydrolysis Isolation at this stage leads to impurity

Caption: Reaction pathway for the hydrolysis of 2-chloro-6-methylbenzonitrile.

logical_relationship_troubleshooting cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route low_yield Low Yield incomplete_ox Incomplete Oxidation low_yield->incomplete_ox degradation Product Degradation low_yield->degradation impure_sm_ox Impure Starting Material low_yield->impure_sm_ox incomplete_hy Incomplete Hydrolysis low_yield->incomplete_hy harsh_cond Harsh Conditions low_yield->harsh_cond poor_iso Poor Isolation low_yield->poor_iso

Caption: Common causes of low yield in the synthesis of this compound.

Optimization of reaction conditions for 2-Chloro-6-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-6-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two efficient and scalable methods are widely used for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution and Oxidation: This multi-step approach starts from 2-chloro-6-fluorobenzaldehyde (B137617) and involves the formation of an imine, followed by a Grignard reaction to introduce the methyl group, and a final oxidation step to yield the carboxylic acid. The overall yield for this method is reported to be around 85%.[1]

  • Palladium-Catalyzed Carbonylation: This two-step method utilizes 3-chloro-2-iodotoluene (B1584102) as the starting material. It undergoes a palladium-catalyzed carbonylation in methanol (B129727) to form methyl 2-chloro-6-methylbenzoate, which is then hydrolyzed to the final product. This route is reported to have a high overall yield of up to 94% (84% after recrystallization).[1]

Q2: What are the key advantages of the carbonylation route over the nucleophilic aromatic substitution method?

A2: The carbonylation route offers a higher overall yield (up to 94%) compared to the nucleophilic aromatic substitution method (around 85%).[1] It also involves fewer synthetic steps and avoids the use of highly reactive Grignard reagents, which can be sensitive to moisture and air. The carbonylation reaction has been shown to proceed efficiently even at a high substrate-to-palladium ratio, making it suitable for large-scale preparations.[1]

Q3: What are some common impurities that can be expected in the final product?

A3: Depending on the synthetic route, common impurities may include unreacted starting materials, intermediates, or byproducts from side reactions. For instance, in the nucleophilic aromatic substitution route, potential impurities could be the intermediate 2-chloro-6-methylbenzaldehyde (B74664) or byproducts from the Grignard reaction. In the carbonylation route, unreacted 3-chloro-2-iodotoluene or the methyl ester intermediate could be present. Purification, typically by recrystallization, is crucial to obtain a high-purity final product.

Q4: What are the typical physical properties of this compound?

A4: this compound is typically a white to off-white crystalline solid.[2] It is soluble in organic solvents like ethanol (B145695) and acetone (B3395972) but has limited solubility in water.[2]

Troubleshooting Guides

Route 1: Nucleophilic Aromatic Substitution and Oxidation

Problem 1: Low yield in the Grignard reaction step.

  • Possible Cause 1: Presence of moisture. Grignard reagents are highly sensitive to water, which will quench the reagent and reduce the yield.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF) and handle the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Inactive magnesium. The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from initiating.

    • Solution: Use fresh, high-quality magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface and initiate the reaction.

  • Possible Cause 3: Incorrect reaction temperature. The reaction temperature can influence the rate and selectivity of the Grignard addition.

    • Solution: The addition of the aldehyde to the Grignard reagent is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions. After the addition, the reaction may be allowed to warm to room temperature.

Problem 2: Over-oxidation or incomplete oxidation in the final step.

  • Possible Cause 1: Inappropriate oxidizing agent. The choice and amount of oxidizing agent are critical for converting the aldehyde to the carboxylic acid without side reactions.

    • Solution: Use a suitable oxidizing agent for this transformation. While strong oxidizing agents can be used, milder and more selective reagents like Dess-Martin periodinane (DMP) can minimize over-oxidation.[2]

  • Possible Cause 2: Suboptimal reaction conditions. Reaction time and temperature can affect the completeness of the oxidation.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Quench the reaction promptly upon completion to avoid potential side reactions.[2]

Route 2: Palladium-Catalyzed Carbonylation

Problem 1: Low or no conversion in the carbonylation step.

  • Possible Cause 1: Inactive catalyst. The palladium catalyst may be deactivated due to exposure to air or impurities.

    • Solution: Use a fresh, high-quality palladium catalyst. Ensure the reaction is set up under an inert atmosphere to prevent catalyst oxidation.

  • Possible Cause 2: Insufficient carbon monoxide pressure. The pressure of carbon monoxide is a critical parameter for the carbonylation reaction.

    • Solution: Ensure the reaction vessel is properly sealed and pressurized with carbon monoxide to the recommended level.

  • Possible Cause 3: Suboptimal reaction temperature. The reaction temperature is crucial for catalyst activity and reaction rate.

    • Solution: The carbonylation of ortho-substituted substrates can be challenging. Ensure the reaction is heated to the optimal temperature as specified in the protocol to drive the reaction to completion.

Problem 2: Incomplete hydrolysis of the methyl ester.

  • Possible Cause 1: Insufficient base or acid. The hydrolysis of the ester requires a sufficient amount of base (e.g., NaOH) or acid to proceed to completion.

    • Solution: Use an adequate excess of the hydrolyzing agent. Monitor the reaction by TLC to ensure all the starting ester has been consumed before workup.

  • Possible Cause 2: Short reaction time or low temperature. The hydrolysis reaction may be slow and require elevated temperatures and sufficient time for completion.

    • Solution: Increase the reaction time or temperature as needed, while monitoring the reaction progress to avoid degradation of the product.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey StepsOverall YieldReference
Nucleophilic Aromatic Substitution & Oxidation2-Chloro-6-fluorobenzaldehydeImine formation, Grignard reaction, Oxidation85%[1]
Palladium-Catalyzed Carbonylation3-Chloro-2-iodotoluenePalladium-catalyzed carbonylation, Hydrolysis94% (84% after recrystallization)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution and Oxidation

This protocol is adapted from a reported efficient method.[1]

Step 1: Synthesis of 2-Chloro-6-methylbenzaldehyde

  • Imine Formation: Convert 2-chloro-6-fluorobenzaldehyde to its n-butylimine.

  • Grignard Reaction: Treat the n-butylimine with 2 equivalents of methylmagnesium chloride in anhydrous THF.

  • Hydrolysis: Hydrolyze the reaction mixture to obtain 2-chloro-6-methylbenzaldehyde.

Step 2: Oxidation to this compound

  • Oxidation: Oxidize the 2-chloro-6-methylbenzaldehyde from the previous step to the corresponding carboxylic acid.

  • Purification: The final product, this compound, can be purified by recrystallization.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Carbonylation

This protocol is based on a high-yield reported method.[1]

Step 1: Synthesis of Methyl 2-Chloro-6-methylbenzoate

  • Reaction Setup: In a suitable pressure reactor, combine 3-chloro-2-iodotoluene, methanol, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., triethylamine).

  • Carbonylation: Pressurize the reactor with carbon monoxide and heat the reaction mixture. The reaction is typically carried out at an elevated temperature and pressure.

  • Workup: After the reaction is complete, cool the mixture, vent the CO, and isolate the crude methyl 2-chloro-6-methylbenzoate.

Step 2: Hydrolysis to this compound

  • Hydrolysis: Treat the methyl 2-chloro-6-methylbenzoate with an aqueous base solution (e.g., NaOH) and heat to reflux to hydrolyze the ester.

  • Acidification: After hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Visualizations

experimental_workflow_nucleophilic_substitution start 2-Chloro-6-fluorobenzaldehyde step1 Imine Formation (n-butylamine) start->step1 step2 Grignard Reaction (CH3MgCl, THF) step1->step2 step3 Hydrolysis step2->step3 intermediate 2-Chloro-6-methylbenzaldehyde step3->intermediate step4 Oxidation intermediate->step4 end This compound step4->end

Caption: Workflow for Nucleophilic Aromatic Substitution Route.

experimental_workflow_carbonylation start 3-Chloro-2-iodotoluene step1 Palladium-Catalyzed Carbonylation (CO, MeOH, Pd catalyst) start->step1 intermediate Methyl 2-Chloro-6-methylbenzoate step1->intermediate step2 Hydrolysis (NaOH, H2O) intermediate->step2 end This compound step2->end

Caption: Workflow for Palladium-Catalyzed Carbonylation Route.

troubleshooting_low_yield issue Low Yield or Incomplete Reaction cause1 Inactive Reagents/ Catalyst issue->cause1 Check cause2 Suboptimal Temperature issue->cause2 Check cause3 Presence of Impurities (e.g., water) issue->cause3 Check cause4 Incorrect Stoichiometry issue->cause4 Check sol1 Use fresh reagents. Activate catalyst if necessary. cause1->sol1 Solution sol2 Optimize temperature based on literature/pilot experiments. cause2->sol2 Solution sol3 Use anhydrous solvents. Run under inert atmosphere. cause3->sol3 Solution sol4 Verify calculations and accurately measure reagents. cause4->sol4 Solution

Caption: General Troubleshooting Logic for Low Reaction Yield.

References

Overcoming challenges in the scale-up of 2-Chloro-6-methylbenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the scale-up of 2-Chloro-6-methylbenzoic acid production. The content is structured to address specific issues encountered during laboratory and pilot-plant scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: Two primary routes are favored for kilogram-scale production. The first involves a nucleophilic aromatic substitution to create 2-chloro-6-methylbenzaldehyde (B74664), which is then oxidized to the final product.[1] A second efficient method is the carbonylation of 3-chloro-2-iodotoluene.[1] This guide will focus on the challenges associated with the former route, which is often more accessible in standard laboratory and pilot plant settings.

Q2: What are the main safety concerns when scaling up this process?

A2: The primary safety concerns are the exothermic nature of both the Grignard reaction and the oxidation step, which can lead to thermal runaway if not properly controlled.[1][2][3] Handling of organometallic intermediates (Grignard reagents) which are pyrophoric and water-sensitive, and the potential formation of hazardous byproducts like hypochlorite (B82951) during oxidation, are also significant concerns.[1][3]

Q3: What are the critical quality attributes of the final this compound product?

A3: Critical quality attributes typically include high purity (often >99%), low levels of residual starting materials and intermediates, and the absence of isomeric or over-oxidized impurities. The physical form, such as crystal size and morphology, can also be important for downstream processing.

Q4: Can you recommend a starting point for purification of the crude product?

A4: Recrystallization is the most common and effective method for purifying crude this compound.[1] The choice of solvent is crucial and often involves a trial-and-error approach with common systems being ethanol/water, or a combination of a good solvent like ethyl acetate (B1210297) with a poor solvent like hexane (B92381) to induce crystallization.

Troubleshooting Guides

Part 1: Grignard Reaction for 2-Chloro-6-methylbenzaldehyde Intermediate

Q: My Grignard reaction is difficult to initiate. What are the common causes and solutions?

A: Difficulty in initiating a Grignard reaction is a frequent issue, especially at a larger scale. The primary cause is often the presence of moisture or an oxide layer on the magnesium turnings. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents are essential. The presence of even trace amounts of water will quench the Grignard reagent.

  • Activate the Magnesium: The surface of the magnesium turnings can have a passivating oxide layer. This can be activated by:

    • Adding a small crystal of iodine.

    • Using a few drops of 1,2-dibromoethane.

    • Mechanically stirring the magnesium turnings to physically break the oxide layer.

  • Local Heating: Gentle heating with a heat gun at the start of the reaction can help initiate it. However, this should be done with extreme caution due to the flammable nature of the ethereal solvents used.

Q: The Grignard reaction is showing a significant exotherm, and I'm concerned about thermal runaway. How can I control it?

A: The formation of the Grignard reagent is highly exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. To manage the exotherm:

  • Controlled Addition: Add the halide solution dropwise to the magnesium suspension. The addition rate should be carefully controlled to maintain a steady, manageable reflux.

  • Adequate Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).

  • Dilution: While this can impact throughput, running the reaction at a slightly lower concentration can help manage the heat output.

Q: I am observing a significant amount of Wurtz coupling byproduct. How can this be minimized?

A: The Wurtz coupling, where the Grignard reagent reacts with the starting halide, is a common side reaction. To minimize its formation:

  • Slow Addition: A slow addition rate of the halide ensures its concentration remains low, reducing the likelihood of reacting with the formed Grignard reagent.

  • Good Agitation: Efficient stirring helps to quickly disperse the added halide and bring it into contact with the magnesium surface, favoring the desired reaction.

  • Use of THF: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for minimizing Wurtz coupling due to its better stabilization of the Grignard reagent.

ParameterRecommendation for Scale-upRationale
Solvent Anhydrous Tetrahydrofuran (THF)Better stabilization of the Grignard reagent, can reduce Wurtz coupling.
Initiator Iodine crystal or 1,2-dibromoethaneEffectively activates the magnesium surface.
Addition Rate Slow, controlled dropwise additionManages the exotherm and minimizes side reactions.
Temperature Maintain gentle refluxEnsures a steady reaction rate without excessive heat generation.
Part 2: Oxidation of 2-Chloro-6-methylbenzaldehyde

Q: The oxidation reaction is showing poor yield and the formation of impurities. What could be the cause?

A: Incomplete oxidation or the formation of byproducts are common challenges. The choice of oxidizing agent and reaction conditions are critical.

  • Oxidizing Agent: Sodium chlorite (B76162) is an efficient and economical choice, but it can generate hypochlorite as a byproduct.[1]

  • Scavenger: The use of a scavenger is crucial to remove unwanted hypochlorite. While hydrogen peroxide has been used, it has safety concerns. Dimethyl sulfoxide (B87167) (DMSO) has been shown to be a safer and effective alternative.[2][3]

  • Temperature Control: Over-heating can lead to side reactions and impurity formation. Maintain the recommended reaction temperature.

Q: How can I ensure the safe execution of the oxidation at a larger scale?

A: The oxidation can be exothermic. An inherently safer process has been developed using DMSO as a scavenger for hypochlorite, which has a more favorable thermal stability profile compared to processes using hydrogen peroxide.[3] It is recommended to perform a thermal hazard analysis (e.g., using Accelerating Rate Calorimetry - ARC) before scaling up to understand the thermal profile of the reaction.[3]

ParameterCondition with H₂O₂ ScavengerCondition with DMSO ScavengerRationale for DMSO
Yield GoodEquivalentMaintains process viability.[3]
Purity GoodSimilarMaintains product quality.[3]
Safety Profile Concerns with H₂O₂Improved thermal stabilityInherently safer process.[2][3]
Cycle Time StandardImprovedMore efficient process.[3]
Part 3: Purification of this compound

Q: I am having difficulty obtaining high purity this compound by recrystallization. What can I do?

A: Achieving high purity can be challenging due to the presence of closely related impurities.

  • Solvent Selection: The choice of solvent is paramount. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents, one in which the compound is soluble and one in which it is less soluble (e.g., ethyl acetate/hexane), often gives better results.

  • Identify Impurities: Understanding the impurity profile is key. Common impurities include unreacted 2-chloro-6-methylbenzaldehyde and potentially over-oxidized or isomeric byproducts. Analytical techniques like HPLC and NMR can help identify these.

  • Double Recrystallization: If a single recrystallization is insufficient, a second one can significantly improve purity, albeit with some loss of yield.

  • pH Adjustment: During workup, ensure the pH is adjusted correctly to fully protonate the carboxylic acid and precipitate it from the aqueous solution.

Key Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-methylbenzaldehyde via Grignard Reaction (Illustrative)
  • Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Magnesium Activation: Charge the flask with magnesium turnings (1.2 eq.) and a crystal of iodine under a nitrogen atmosphere.

  • Initiation: Add a small portion of a solution of 2-chloro-6-fluorobenzaldehyde (B137617) (1.0 eq.) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Grignard Formation: Once initiated (indicated by bubbling and a color change), add the remaining aldehyde solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Methyl Grignard: In a separate flask, prepare methylmagnesium chloride. Cool the 2-chloro-6-fluorobenzaldehyde Grignard solution to 0°C and slowly add the methylmagnesium chloride solution.

  • Work-up: After the reaction is complete (monitored by TLC/HPLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude 2-chloro-6-methylbenzaldehyde.

Protocol 2: Oxidation to this compound (Inherently Safer Process)
  • Setup: In a suitable reactor, charge 2-chloro-6-methylbenzaldehyde (1.0 eq.), acetonitrile, water, and dimethyl sulfoxide (DMSO, stoichiometric amount).[3]

  • Reagent Addition: Slowly add a solution of sodium chlorite in water, maintaining the temperature within the desired range.

  • Acidification: After the oxidation is complete, carefully add sulfuric acid to the reaction mixture.[3]

  • Isolation: The product, this compound, will precipitate upon acidification. The solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_grignard Step 1: Grignard Reaction cluster_oxidation Step 2: Oxidation cluster_purification Step 3: Purification start Start: 2-Chloro-6-fluorobenzaldehyde grignard_formation Formation of Grignard Reagent start->grignard_formation Mg, THF, I₂ methylation Reaction with Methylmagnesium Chloride grignard_formation->methylation workup_1 Aqueous Work-up methylation->workup_1 NH₄Cl (aq) intermediate Crude 2-Chloro-6-methylbenzaldehyde workup_1->intermediate oxidation Oxidation intermediate->oxidation NaClO₂, DMSO, H₂O/MeCN acidification Acidification & Precipitation oxidation->acidification H₂SO₄ filtration Filtration & Drying acidification->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization crude_product->recrystallization e.g., EtOH/H₂O final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the production of this compound.

troubleshooting_grignard start Grignard Reaction Issue? initiation Initiation Problem? start->initiation Yes exotherm Exotherm Control Issue? start->exotherm No initiation_sol1 Check for Moisture: - Flame-dry glassware - Use anhydrous solvents initiation->initiation_sol1 Yes byproduct Byproduct Formation (Wurtz)? exotherm->byproduct No exotherm_sol1 Control Addition Rate: - Slow, dropwise addition exotherm->exotherm_sol1 Yes byproduct_sol1 Slow Halide Addition byproduct->byproduct_sol1 Yes initiation_sol2 Activate Magnesium: - Add Iodine crystal - Use 1,2-dibromoethane initiation_sol1->initiation_sol2 initiation_sol3 Apply Gentle Local Heat initiation_sol2->initiation_sol3 exotherm_sol2 Ensure Adequate Cooling: - Use cooling jacket exotherm_sol1->exotherm_sol2 byproduct_sol2 Ensure Good Agitation byproduct_sol1->byproduct_sol2 byproduct_sol3 Use THF as Solvent byproduct_sol2->byproduct_sol3

Caption: Troubleshooting guide for the Grignard reaction step.

logical_relationships scale_up Successful Scale-up grignard_control Controlled Grignard Reaction scale_up->grignard_control oxidation_control Safe & Efficient Oxidation scale_up->oxidation_control purification_control Effective Purification scale_up->purification_control anhydrous Anhydrous Conditions grignard_control->anhydrous mg_activation Mg Activation grignard_control->mg_activation slow_addition Slow Addition Rate grignard_control->slow_addition cooling Adequate Cooling grignard_control->cooling safe_oxidant Safe Oxidant System (e.g., NaClO₂/DMSO) oxidation_control->safe_oxidant temp_control Temperature Control oxidation_control->temp_control solvent_choice Optimal Solvent Choice purification_control->solvent_choice impurity_id Impurity Identification purification_control->impurity_id

Caption: Key parameter relationships for successful scale-up.

References

Preventing decomposition of 2-Chloro-6-methylbenzoic acid during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability and handling of 2-Chloro-6-methylbenzoic acid during chemical reactions.

Troubleshooting Guide: Preventing Decomposition

The primary decomposition pathway for this compound is decarboxylation, particularly at elevated temperatures and in the presence of certain catalysts. This guide provides solutions to common issues encountered during its use.

Problem Potential Cause Recommended Solution
Low or no yield of desired product, with evidence of 2-chloro-6-methylanisole or other decarboxylated byproducts. Thermal Decomposition: The reaction temperature is too high, leading to decarboxylation. Ortho-substituted benzoic acids are particularly susceptible to this.[1][2]Maintain a reaction temperature below 100 °C. If the reaction requires higher temperatures, consider alternative synthetic routes or the use of a protecting group for the carboxylic acid functionality.
Significant byproduct formation during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). Palladium-Catalyzed Decarboxylation: Palladium catalysts can facilitate the decarboxylation of sterically hindered benzoic acids.[3][4][5]- Use of Additives: The addition of electron-withdrawing ligands or specific additives can sometimes suppress this side reaction. - Catalyst Selection: Opt for a palladium catalyst system known to minimize decarboxylation. - Alternative Coupling Strategy: Consider converting the benzoic acid to a more stable derivative (e.g., an ester or amide) before performing the cross-coupling reaction.
Decomposition observed during workup or purification steps. Acidic or Basic Conditions: Strong acidic or basic conditions, especially when combined with heat, can promote decarboxylation.- pH Control: Maintain a neutral or mildly acidic/basic pH during extractions and washes. Use dilute acids or bases for pH adjustments and perform these steps at room temperature or below. - Purification Method: Favor purification techniques that avoid high temperatures, such as column chromatography at room temperature or recrystallization from a suitable solvent system. Avoid distillation if possible.
Inconsistent reaction outcomes and product purity. Solvent Effects: The choice of solvent can influence the rate of decomposition. Protic solvents may participate in the decarboxylation mechanism.- Solvent Selection: Aprotic solvents are generally preferred. Conduct small-scale solvent screening experiments to identify the optimal solvent for your specific reaction that minimizes decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

A1: The main decomposition route is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂), typically resulting in the formation of 1-chloro-3-methylbenzene. This process is often accelerated by heat.

Q2: At what temperature does significant decarboxylation of this compound occur?

A2: While a precise temperature for the onset of decarboxylation can depend on the specific reaction conditions (e.g., solvent, presence of catalysts), it is generally advisable to keep reaction temperatures below 100-120°C to minimize this side reaction. Some studies on similar compounds show that decarboxylation can begin at temperatures as low as 105°C.

Q3: How can I prevent decarboxylation during a palladium-catalyzed reaction?

A3: Preventing palladium-catalyzed decarboxylation can be challenging. A published method for the ortho-arylation of ortho-substituted benzoic acids suggests that careful selection of the palladium catalyst and reaction conditions is crucial. In some cases, converting the benzoic acid to an ester or another derivative prior to the coupling reaction can be an effective strategy.

Q4: Does the pH of the reaction mixture affect the stability of this compound?

Q5: What are the best solvents to use to minimize decomposition?

A5: Aprotic solvents are generally a safer choice as they are less likely to participate in proton transfer steps that can facilitate decarboxylation. However, the optimal solvent is reaction-dependent. It is good practice to perform small-scale screening to determine the best solvent for both yield and stability.

Experimental Protocols

Protocol 1: Esterification of this compound with Minimal Decomposition

This protocol describes a method for esterifying this compound under mild conditions to minimize the risk of decarboxylation.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound (1 equivalent) and the alcohol (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Amide Coupling of this compound Avoiding High Temperatures

This protocol details a method for forming an amide bond from this compound using a coupling agent that does not require high temperatures.[6]

Materials:

  • This compound

  • Amine (primary or secondary)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated NH₄Cl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Ethyl acetate (B1210297)

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Add the amine (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add BOP reagent (1.2 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Visualizations

Decomposition_Pathway 2-Chloro-6-methylbenzoic_acid This compound Decarboxylation Decarboxylation 2-Chloro-6-methylbenzoic_acid->Decarboxylation 1-Chloro-3-methylbenzene 1-Chloro-3-methylbenzene Decarboxylation->1-Chloro-3-methylbenzene CO2 CO2 Decarboxylation->CO2 Heat_Catalyst Heat / Catalyst Heat_Catalyst->Decarboxylation

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Logic cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield / Byproduct Formation High_Temp High Temperature? Low_Yield->High_Temp Pd_Catalyst Pd-Catalyzed Reaction? Low_Yield->Pd_Catalyst Harsh_Workup Harsh Workup? Low_Yield->Harsh_Workup Reduce_Temp Lower Reaction Temperature High_Temp->Reduce_Temp Yes Modify_Catalyst Modify Catalyst System / Use Additives Pd_Catalyst->Modify_Catalyst Yes Neutral_Workup Use Mild/Neutral Workup Conditions Harsh_Workup->Neutral_Workup Yes

Caption: Troubleshooting logic for decomposition of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-6-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several common synthetic routes are employed, each with its own advantages. These include:

  • Oxidation of 2-Chloro-6-methylbenzaldehyde (B74664): A straightforward method where the aldehyde is oxidized to the corresponding carboxylic acid.[1][2][3]

  • Carbonylation of 3-Chloro-2-iodotoluene: This method involves the palladium-catalyzed introduction of a carboxyl group and can offer high yields.[1][4]

  • Nucleophilic Aromatic Substitution: Starting from 2-chloro-6-fluorobenzaldehyde, this multi-step process involves the formation of an imine, reaction with a Grignard reagent, and subsequent oxidation.[1][4]

  • Grignard Reaction: This classic approach involves the formation of a Grignard reagent from a suitable halogenated precursor, followed by reaction with carbon dioxide.[5][6]

  • Sandmeyer Reaction: Starting from 2-chloro-6-methylaniline, this route proceeds through a diazonium salt to form a nitrile, which is then hydrolyzed to the carboxylic acid.[4]

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and isomers that are difficult to separate. Depending on the synthetic route, these may include 2-chlorobenzoic acid, 2-chloro-6-ethylbenzoic acid, and various dimethylated or isomeric forms.[4] Thorough purification, often by recrystallization, is crucial to achieve high purity.[4][7]

Q3: What is a suitable solvent for recrystallization of this compound?

A3: A mixture of toluene (B28343) and heptane (B126788) has been successfully used for the crystallization of this compound.[2] Other common solvent systems for recrystallizing benzoic acid derivatives include ethanol/water or hexane/ethyl acetate (B1210297) mixtures, which can be optimized for yield and purity.[7]

Troubleshooting Guides

Problem 1: Low Yield in the Oxidation of 2-Chloro-6-methylbenzaldehyde

Q: I am experiencing a low yield during the oxidation of 2-chloro-6-methylbenzaldehyde to this compound. What are the potential causes and solutions?

A: Low yields in this oxidation step can arise from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8][9] - Temperature: Verify that the reaction is being conducted at the optimal temperature. Some oxidations may require heating to proceed to completion.
Degradation of Product - Over-oxidation: Harsh oxidizing agents or prolonged reaction times can lead to the degradation of the desired product. Consider using a milder oxidizing agent or reducing the reaction time. - Temperature Control: Exothermic reactions can lead to a rapid increase in temperature, causing side reactions or degradation. Ensure proper temperature control throughout the reaction.[10]
Inefficient Oxidizing Agent - Choice of Oxidant: The choice of oxidizing agent is critical. Sodium chlorite (B76162) has been shown to be an efficient and economical choice for this transformation.[2][3] Potassium permanganate (B83412) is another common oxidant for converting alkylbenzenes to carboxylic acids.[10] - Stoichiometry: Ensure the correct stoichiometric amount of the oxidizing agent is used. An insufficient amount will lead to incomplete conversion.
Issues with Work-up - Incomplete Extraction: The product may not be fully extracted from the reaction mixture. Ensure the pH of the aqueous layer is adjusted appropriately to protonate the carboxylate, making it more soluble in the organic solvent. Perform multiple extractions to ensure complete recovery. - Precipitation: Ensure the solution is sufficiently cooled after acidification to maximize the precipitation of the product before filtration.[4][10]
Problem 2: Difficulty in Initiating the Grignard Reaction

Q: I am having trouble initiating the Grignard reaction for the synthesis of this compound. What should I do?

A: The formation of a Grignard reagent is highly sensitive to reaction conditions. The presence of moisture is a primary cause of initiation failure. Here’s how to troubleshoot this common issue.

Troubleshooting Workflow for Grignard Reaction Initiation

start Start: Difficulty Initiating Grignard Reaction check_glassware Ensure all glassware is rigorously oven-dried and assembled under an inert atmosphere (N2 or Ar). start->check_glassware check_reagents Use anhydrous solvents (e.g., diethyl ether, THF) and ensure magnesium turnings are fresh and dry. check_glassware->check_reagents activation Activate Magnesium Surface check_reagents->activation crush_mg Gently crush a few magnesium turnings with a glass rod to expose a fresh surface. activation->crush_mg Method 1 add_iodine Add a small crystal of iodine. A color change indicates activation. activation->add_iodine Method 2 gentle_heating Gently warm the flask with a heat gun. activation->gentle_heating Method 3 initiation_check Reaction Initiated? crush_mg->initiation_check add_iodine->initiation_check gentle_heating->initiation_check proceed Proceed with dropwise addition of halide. initiation_check->proceed Yes restart If all fails, restart with freshly prepared reagents and meticulously dried equipment. initiation_check->restart No

Caption: Troubleshooting workflow for initiating a Grignard reaction.

Problem 3: Impurities in the Final Product after Purification

Q: After recrystallization, my this compound is still not pure. What are the likely impurities and how can I remove them?

A: Persistent impurities often have similar solubility profiles to the desired product, making them difficult to remove by simple recrystallization.

Common Impurities and Purification Strategies

Likely Impurity Source Recommended Purification Strategy
Starting Material (e.g., 2-Chloro-6-methylbenzaldehyde) Incomplete reaction.- Optimize Reaction: Ensure the reaction goes to completion by adjusting reaction time or temperature. - Chromatography: If recrystallization is ineffective, flash column chromatography can be used to separate the product from the less polar starting material.[7][8]
Isomeric Benzoic Acids (e.g., 2-Chloro-4-methylbenzoic acid) Non-specific reactions or impurities in starting materials.- Fractional Recrystallization: This technique involves multiple, careful recrystallization steps, collecting only the purest fractions in each step. - Preparative HPLC: For very difficult separations, preparative HPLC can be employed to isolate the desired isomer.
Over-oxidation or Side-Reaction Products Harsh reaction conditions.- Recrystallization Optimization: Experiment with different solvent systems to find one that selectively crystallizes the desired product, leaving impurities in the mother liquor.[7] - Chemical Treatment: In some cases, impurities can be selectively removed by chemical means. For example, if a phenolic impurity is present, a basic wash could remove it.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-Chloro-6-methylbenzaldehyde

This protocol is based on the efficient oxidation using sodium chlorite.[2][3]

Materials:

Procedure:

  • In a reaction flask, dissolve 2-chloro-6-methylbenzaldehyde in a mixture of acetonitrile and water.

  • Add a stoichiometric quantity of dimethyl sulfoxide (DMSO) to the solution.

  • Slowly add a solution of sodium chlorite in water to the reaction mixture.

  • Carefully add sulfuric acid to the mixture. An exotherm may be observed, so maintain temperature control.

  • Stir the reaction at room temperature until completion, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction and adjust the pH to be acidic.

  • Extract the product into toluene.

  • Wash the organic phase with water.

  • Reduce the volume of the toluene solution by vacuum distillation.

  • The product can be isolated by crystallization from a toluene-heptane mixture, yielding this compound with high purity (typically >99%).[2]

Oxidation and Work-up Workflow

start Start: Oxidation of 2-Chloro-6-methylbenzaldehyde dissolve Dissolve aldehyde in Acetonitrile/Water start->dissolve add_dmso Add DMSO dissolve->add_dmso add_naclo2 Add aq. Sodium Chlorite add_dmso->add_naclo2 add_acid Add Sulfuric Acid add_naclo2->add_acid react Stir at Room Temperature add_acid->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete workup Work-up monitor->workup Complete extract Extract with Toluene workup->extract wash Wash with Water extract->wash concentrate Concentrate Toluene wash->concentrate crystallize Crystallize from Toluene/Heptane concentrate->crystallize product Final Product: this compound crystallize->product

Caption: Workflow for the oxidation of 2-chloro-6-methylbenzaldehyde.

Protocol 2: Synthesis via Carbonylation of 3-Chloro-2-iodotoluene

This protocol describes a high-yield carbonylation reaction followed by hydrolysis.[1][4]

Materials:

  • 3-Chloro-2-iodotoluene

  • Methanol

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine (B1218219) ligand)

  • Base (e.g., a non-nucleophilic base)

  • Carbon monoxide (CO) gas

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Carbonylation:

    • In a pressure reactor, combine 3-chloro-2-iodotoluene, methanol, the palladium catalyst, and the ligand.

    • Add the base to the mixture.

    • Pressurize the reactor with carbon monoxide gas.

    • Heat the reaction mixture with stirring. The reaction progress can be monitored by GC or HPLC.

    • Upon completion, cool the reactor and vent the CO gas.

    • The product of this step is methyl 2-chloro-6-methylbenzoate.

  • Hydrolysis:

    • To the crude methyl ester, add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux to hydrolyze the ester.

    • After hydrolysis is complete, cool the reaction mixture.

    • Acidify the mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

    • This method can achieve a high yield of this compound.[1][4]

This document is intended for informational purposes only and should be used by qualified professionals. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Synthesis of 2-Chloro-6-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloro-6-methylbenzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most frequently employed synthetic routes include the oxidation of 2-chloro-6-methylbenzaldehyde (B74664), palladium-catalyzed carbonylation of a substituted toluene, ortho-lithiation of 2-chlorotoluene (B165313) followed by carboxylation, and the hydrolysis of 2-chloro-6-methylbenzonitrile (B1583042). The choice of route often depends on the available starting materials, scale of the reaction, and safety considerations.

Q2: I am observing low yields in the oxidation of 2-chloro-6-methylbenzaldehyde. What are the potential causes?

A2: Low yields in this oxidation step can be attributed to several factors. Incomplete oxidation is a common issue, which can result in the presence of unreacted starting material in your product. Over-oxidation, though less common for this substrate, can lead to the formation of undesired byproducts. The choice of oxidant and reaction conditions are critical. For instance, while sodium chlorite (B76162) is effective, side reactions involving the generation of hypochlorite (B82951) can occur.[1] An alternative, safer protocol using dimethyl sulfoxide (B87167) (DMSO) as a scavenger for hypochlorite has been developed to mitigate these risks and improve yields.[1]

Q3: My palladium-catalyzed carbonylation reaction is sluggish and gives a significant amount of dehalogenated byproduct. How can I address this?

A3: Sluggish reaction rates and dehalogenation are known challenges in palladium-catalyzed carbonylations, particularly with sterically hindered substrates like derivatives of this compound. The steric hindrance from the ortho-substituents can impede the oxidative addition and subsequent migratory insertion steps of the catalytic cycle. Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction. To address these issues, consider optimizing the ligand, solvent, base, and carbon monoxide pressure. For sterically hindered aryl halides, employing bulky, electron-rich phosphine (B1218219) ligands can often improve the rate of oxidative addition and suppress dehalogenation.

Q4: I am struggling with the ortho-lithiation of 2-chlorotoluene. The reaction is not proceeding to completion. What could be the problem?

A4: Incomplete reaction in ortho-lithiation is a frequent challenge. This reaction often requires a significant excess of the organolithium reagent to achieve full conversion. The directing group, in this case, the chloro and methyl groups, influences the acidity of the ortho-protons, and their electronic effects might not be strong enough for complete deprotonation with a stoichiometric amount of base. Additionally, side reactions such as benzylic lithiation (deprotonation of the methyl group) can compete with the desired ortho-lithiation. Careful control of temperature and the choice of the organolithium reagent (e.g., n-BuLi vs. s-BuLi) can influence the regioselectivity.

Q5: The hydrolysis of my 2-chloro-6-methylbenzonitrile is incomplete, and I am isolating the amide intermediate. How can I drive the reaction to the carboxylic acid?

A5: Incomplete hydrolysis of nitriles, resulting in the formation of the corresponding amide, is a common pitfall. To ensure complete conversion to the carboxylic acid, harsher reaction conditions are often necessary. This can include using a higher concentration of acid or base, increasing the reaction temperature, and prolonging the reaction time. For acidic hydrolysis, strong acids like concentrated hydrochloric or sulfuric acid are typically used under reflux. For alkaline hydrolysis, a concentrated solution of sodium or potassium hydroxide (B78521) is heated, followed by acidification to obtain the carboxylic acid. The choice between acidic and basic conditions will depend on the stability of other functional groups in your molecule.

Troubleshooting Guides

Oxidation of 2-Chloro-6-methylbenzaldehyde
Symptom Possible Cause Troubleshooting Steps
Low Yield of Carboxylic Acid Incomplete oxidation.- Increase the equivalents of the oxidizing agent (e.g., sodium chlorite). - Prolong the reaction time. - Ensure efficient stirring to overcome phase transfer limitations.
Formation of hypochlorite byproduct leading to side reactions.- Utilize a scavenger such as hydrogen peroxide or dimethyl sulfoxide (DMSO) to remove unwanted hypochlorite.[1]
Product Contaminated with Starting Material Insufficient oxidant or reaction time.- Monitor the reaction progress by TLC or HPLC to ensure complete consumption of the aldehyde. - Increase the amount of oxidant or extend the reaction time as needed.
Safety Concerns (Use of H₂O₂) Potential for exothermic decomposition of hydrogen peroxide.- Substitute hydrogen peroxide with a stoichiometric amount of DMSO as a safer scavenger for hypochlorite.[1]
Palladium-Catalyzed Carbonylation of 3-Chloro-2-iodotoluene
Symptom Possible Cause Troubleshooting Steps
Low or No Conversion Catalyst deactivation.- Ensure all reagents and solvents are anhydrous and deoxygenated. - Use a higher catalyst loading. - Screen different palladium precursors and ligands.
Steric hindrance from ortho substituents.- Employ bulky, electron-rich phosphine ligands to promote oxidative addition. - Increase the reaction temperature.
Formation of Dehalogenated Byproduct Reductive elimination of Ar-H instead of Ar-CO-Nu.- Lower the reaction temperature. - Use a less hydridic base. - Screen different ligands that favor migratory insertion over dehalogenation.
Low Yield of Ester after Hydrolysis Incomplete hydrolysis of the methyl ester intermediate.- Use a stronger base (e.g., KOH instead of NaOH). - Increase the temperature and/or reaction time for the hydrolysis step.

Data Summary

The following tables provide a summary of reported yields for the synthesis of this compound via different routes.

Table 1: Oxidation of 2-Chloro-6-methylbenzaldehyde

Oxidant SystemScavengerYield (%)Purity (%)Reference
Sodium ChloriteHydrogen Peroxide~85>99[1]
Sodium ChloriteDMSO8599.9 (area%)[1]

Table 2: Palladium-Catalyzed Carbonylation and Hydrolysis

Starting MaterialOverall Yield (%)Yield after Recrystallization (%)Reference
3-Chloro-2-iodotoluene9484[2]

Experimental Protocols

Protocol 1: Inherently Safer Oxidation of 2-Chloro-6-methylbenzaldehyde using DMSO as a Scavenger[1]
  • To a solution of 2-chloro-6-methylbenzaldehyde in acetonitrile (B52724) and water, add a stoichiometric quantity of dimethyl sulfoxide (DMSO).

  • Slowly add a solution of sodium chlorite while maintaining the temperature between 20-25 °C.

  • After the addition is complete, add a solution of sodium hydroxide.

  • Stir the mixture until the reaction is complete (monitor by TLC or HPLC).

  • Perform a work-up by adding methyl tert-butyl ether (MTBE) and separating the aqueous layer.

  • Wash the organic layer with sodium bisulfite solution and then water.

  • Acidify the combined aqueous layers with concentrated HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford this compound.

Protocol 2: Palladium-Catalyzed Carbonylation of 3-Chloro-2-iodotoluene[2]
  • In a pressure reactor, combine 3-chloro-2-iodotoluene, methanol, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine).

  • Pressurize the reactor with carbon monoxide (CO) to the desired pressure.

  • Heat the reaction mixture with stirring for the specified time.

  • After cooling and venting the reactor, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to obtain the crude methyl 2-chloro-6-methylbenzoate.

  • Hydrolyze the crude ester by heating with an aqueous solution of sodium hydroxide.

  • After completion of the hydrolysis, cool the reaction mixture and acidify with concentrated HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent if necessary.

Visualizations

experimental_workflow cluster_oxidation Oxidation Route cluster_carbonylation Carbonylation Route A 2-Chloro-6-methylbenzaldehyde B Oxidation (e.g., NaClO₂, DMSO) A->B Reagents C This compound B->C Product D 3-Chloro-2-iodotoluene E Pd-catalyzed Carbonylation D->E CO, MeOH, Pd cat. F Methyl 2-chloro-6-methylbenzoate E->F G Hydrolysis F->G NaOH(aq) H This compound G->H

Caption: Synthetic routes to this compound.

troubleshooting_logic start Low Yield in Synthesis q1 Oxidation or Carbonylation? start->q1 Identify Reaction Type oxidation_issue Check for Incomplete Reaction or Side Products q1->oxidation_issue Oxidation carbonylation_issue Check for Dehalogenation or Catalyst Inactivity q1->carbonylation_issue Carbonylation sol_oxidation1 Increase Oxidant/Time oxidation_issue->sol_oxidation1 Incomplete sol_oxidation2 Add Scavenger (DMSO) oxidation_issue->sol_oxidation2 Side Products sol_carbonylation1 Optimize Ligand/Temp. carbonylation_issue->sol_carbonylation1 Dehalogenation sol_carbonylation2 Use Anhydrous/O₂-free Conditions carbonylation_issue->sol_carbonylation2 Inactive Catalyst

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

A Comparative Guide to High-Purity Analysis of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical intermediates like 2-Chloro-6-methylbenzoic acid is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical method with alternative techniques for purity assessment. This comparison is supported by detailed experimental protocols and representative data to aid in method selection and implementation.

This compound is a key building block in organic synthesis. Potential impurities can arise from the manufacturing process, including unreacted starting materials such as 2-chloro-6-fluorobenzaldehyde (B137617) or 3-chloro-2-iodotoluene, isomers, and by-products from side reactions. A robust analytical method must be able to separate and quantify the main compound from these potential impurities.

Comparative Analysis of Purity Determination Methods

The selection of a purity analysis method depends on factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. Here, we compare a standard isocratic HPLC method, a rapid gradient HPLC method, and two alternative analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Melting Point Analysis.

ParameterHPLC Method A (Isocratic)HPLC Method B (Gradient)GC-MSMelting Point Analysis
Principle Reversed-Phase ChromatographyReversed-Phase ChromatographyGas Chromatography with Mass Spectrometry DetectionDepression of melting point by impurities
Retention Time ~ 8.5 min~ 5.2 min~ 10.1 min (as methyl ester)N/A
Resolution (Rs) > 2.0 for all known impurities> 1.8 for all known impuritiesHigh, excellent for volatile impuritiesN/A
Limit of Detection (LOD) ~ 0.01%~ 0.01%~ 0.005%~ 1-2%
Limit of Quantification (LOQ) ~ 0.03%~ 0.03%~ 0.015%N/A
Analysis Time ~ 15 min~ 8 min~ 20 min~ 10 min
Sample Throughput ModerateHighLow to ModerateHigh
Advantages Simple, robust, good resolutionFast analysis time, suitable for a wider range of impuritiesHigh sensitivity and specificity, structural information of impuritiesRapid, simple, low cost
Disadvantages Longer analysis timeMay require more complex method developmentRequires derivatization for non-volatile compoundsLow sensitivity, non-specific

Experimental Protocols

This method provides a robust and reliable separation of this compound from its potential impurities.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (50:50 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

This method is optimized for higher throughput without compromising separation quality significantly.

  • Instrumentation: UHPLC/HPLC system with a UV detector, C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-6 min: 30% to 95% B

    • 6-7 min: 95% B

    • 7.1-8 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

GC-MS offers high sensitivity and specificity, providing structural information about impurities. Derivatization is typically required for acidic compounds like this compound to increase volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization: Convert the carboxylic acid to its methyl ester using a suitable reagent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: After derivatization, dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.

This is a simple and rapid method for a preliminary assessment of purity. Impurities generally depress and broaden the melting point range. The reported melting point of this compound is around 103-105 °C[1].

  • Instrumentation: Melting point apparatus.

  • Procedure:

    • Place a small amount of the finely powdered sample into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • Interpretation: A pure sample will have a sharp melting point range (typically < 1 °C) close to the literature value. A broad melting range or a depressed melting point indicates the presence of impurities.

Visualizing the Analytical Workflow

The following diagrams illustrate the workflow for the HPLC analysis and the decision-making process for selecting an appropriate purity analysis method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45/0.22 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector UV Detection column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Method_Selection node_rect node_rect start Purity Requirement? high_purity High Purity & Quantitation? start->high_purity Yes preliminary Preliminary Check? start->preliminary No hplc HPLC high_purity->hplc Primary Method gcms GC-MS (for volatile impurities) high_purity->gcms Orthogonal Method mp Melting Point Analysis preliminary->mp

Caption: Decision Tree for Method Selection.

References

A Comparative Guide to the Determination of 2-Chloro-6-methylbenzoic Acid: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Chloro-6-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is critical for quality control and research applications. This guide provides an objective comparison of two common analytical techniques for its determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of the most suitable method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that offers high sensitivity and selectivity, making it ideal for the analysis of complex samples and trace-level quantification. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used alternative that can often analyze the compound directly without derivatization, offering a simpler and faster workflow for routine analysis.

The following table summarizes the key performance characteristics of both methods. It is important to note that the quantitative data presented is based on studies of closely related chlorobenzoic acid isomers, as specific validated methods for this compound are not extensively published. These values should be considered as representative estimates.

ParameterGC-MS with DerivatizationHPLC-UV
Principle Separation of the derivatized analyte by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and detection by UV absorbance.
Specificity Excellent, highly specific due to mass fragmentation patterns.Good, but potential for interference from co-eluting compounds with similar UV spectra.
Sensitivity (LOQ) High (typically ng/g to µg/g range).[1]Moderate (typically µg/mL to µg/L range).[2][3]
Linearity Good over a defined concentration range.Good over a defined concentration range.[3]
Accuracy (% Recovery) Typically >80%.[1]Typically >82-95%.[2][3]
Sample Preparation Requires extraction and a mandatory derivatization step.Often requires only sample dissolution and filtration.
Analysis Time Longer due to sample preparation and chromatographic run time.Generally shorter and suitable for high-throughput analysis.
Instrumentation Cost Higher initial instrument cost and operational expenses.Lower initial instrument cost and operational expenses.
Typical Use Confirmatory analysis, impurity profiling at trace levels, and analysis in complex matrices.Routine quality control, content uniformity, and stability testing.

Experimental Protocols

GC-MS Method with Derivatization (Methylation)

This protocol is adapted from a validated method for the determination of 15 chlorobenzoic acid isomers in soil samples.[1]

a) Sample Preparation and Derivatization:

  • Extraction: Extract the sample containing this compound with a suitable organic solvent (e.g., a mixture of hexane (B92381) and acetone).

  • Concentration: Evaporate the solvent to concentrate the extract.

  • Derivatization:

    • Prepare a solution of diazomethane (B1218177) in diethyl ether (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood).

    • Add the diazomethane solution dropwise to the concentrated extract until a faint yellow color persists, indicating an excess of the reagent.

    • Allow the reaction to proceed for 1 hour at 5°C.[1]

    • Remove the excess diazomethane by passing a stream of nitrogen over the solution.

    • Reconstitute the derivatized sample (now containing the methyl ester of this compound) in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

b) GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the molecular ion and characteristic fragment ions of the derivatized analyte.

c) Method Validation Parameters (based on chlorobenzoic acid isomers): [1]

  • Limit of Quantification (LOQ): 1-10 ng/g in soil.

  • Recovery: >80%.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Solvent Extraction Sample->Extraction Concentration Evaporation Extraction->Concentration Derivatization Methylation (Diazomethane) Concentration->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection (SIM) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification

GC-MS analysis workflow for this compound.
HPLC-UV Method

This protocol is based on established methods for the analysis of benzoic acid and its chlorinated derivatives.[2][3]

a) Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water).

  • Sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b) HPLC-UV Conditions:

  • HPLC System: A liquid chromatograph equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point is a 60:40 (v/v) mixture of the aqueous and organic phases.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: A wavelength of maximum absorbance for this compound (e.g., around 230 nm).

c) Method Validation Parameters (based on chlorobenzoic acid isomers):

  • Limit of Detection (LOD): ~100 µg/L in water.[2]

  • Limit of Quantification (LOQ): ~5 µg/mL in soil extracts.[3]

  • Linearity Range: 5-120 µg/mL.[3]

  • Accuracy (% Recovery): 82-103%.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Quantification

HPLC-UV analysis workflow for this compound.

Conclusion

Both GC-MS and HPLC-UV are suitable techniques for the determination of this compound. The choice between the two methods will largely depend on the specific analytical requirements. For high-sensitivity and confirmatory analysis, especially in complex matrices, the GC-MS method with derivatization is the preferred choice. For routine quality control and high-throughput analysis where simplicity and speed are paramount, the HPLC-UV method offers a robust and cost-effective solution. It is recommended to validate the chosen method for the specific sample matrix to ensure accurate and reliable results.

References

Quantitative Analysis of 2-Chloro-6-methylbenzoic Acid: A Comparative Guide to NMR and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is a cornerstone of reliable research and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of 2-Chloro-6-methylbenzoic acid. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in the selection of the most suitable method for specific research needs.

Comparison of Analytical Methods

The choice between qNMR and HPLC for the quantification of this compound depends on several factors, including the required accuracy, precision, sample throughput, and the nature of the sample matrix. While qNMR is a primary ratio method that does not require a calibration curve with an identical standard, HPLC is a comparative technique that relies on calibration with a reference standard.

Data Presentation

The following table summarizes the key performance parameters for the quantitative analysis of this compound by qNMR and HPLC, based on typical experimental results.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Measurement of the integrated signal intensity of a specific nucleus relative to a certified internal standard.Separation based on partitioning between a stationary and a mobile phase, followed by UV detection and quantification against a calibration curve.
Linearity (R²) Not Applicable (Primary Method)> 0.999
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%
Precision (% RSD) < 1.5%< 2.0%
Limit of Quantification (LOQ) ~ 0.1 mg/mL~ 1 µg/mL
Limit of Detection (LOD) ~ 0.03 mg/mL~ 0.3 µg/mL
Analysis Time per Sample ~ 15 minutes~ 10 minutes
Sample Preparation Simple dissolution with internal standard.Filtration and dissolution, potential for more complex sample cleanup.
Specificity High (based on unique NMR signals).High (based on retention time and UV spectrum), but susceptible to co-eluting impurities.

Experimental Protocols

Detailed methodologies for both the qNMR and HPLC analysis of this compound are provided below. These protocols are designed to yield accurate and reproducible quantitative data.

Quantitative NMR (qNMR) Protocol

This protocol describes the determination of the purity of this compound using an internal standard.[1][2][3][4]

1. Materials:

  • This compound (analyte)

  • Maleic acid (Internal Standard, Certified Reference Material)

  • Deuterated Dimethyl Sulfoxide (DMSO-d6) with 0.05% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Record the exact weights of both the analyte and the internal standard.

  • Add approximately 0.75 mL of DMSO-d6 to the vial.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Pulse Program: Standard 1D proton pulse sequence (e.g., zg30)

  • Pulse Angle: 30°

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Acquisition Time (aq): 4 s

  • Number of Scans (ns): 16

  • Temperature: 298 K

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks have a correct, symmetrical shape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved singlet signal of the methyl group of this compound (around 2.4 ppm) and the singlet signal of the vinyl protons of maleic acid (around 6.3 ppm).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (3 for the methyl group of the analyte, 2 for the vinyl protons of the IS)

    • MW = Molecular weight (170.59 g/mol for the analyte, 116.07 g/mol for the IS)

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) Protocol

This HPLC method is designed for the quantification of this compound in a given sample.[5][6][7][8]

1. Materials:

  • This compound (analyte and reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution.

  • Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the qNMR and HPLC analyses.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the quantitative analysis of this compound by qNMR.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_mobile Prepare Mobile Phase prep_std Prepare Standard Solutions inject_std Inject Standards & Build Curve prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample identify_peak Identify Peak by Retention Time inject_sample->identify_peak quantify Quantify using Calibration Curve identify_peak->quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC.

References

A Comparative Guide to Purity Assessment of 2-Chloro-6-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical factor that directly impacts the quality, safety, and efficacy of the final product. 2-Chloro-6-methylbenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Therefore, robust and reliable analytical methods for its purity assessment are essential. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration—for determining the purity of this compound, complete with detailed experimental protocols and comparative data.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method for purity assessment depends on several factors, including the nature of potential impurities, the required sensitivity and specificity, and the analytical throughput. The primary methods for the purity analysis of this compound each offer distinct advantages and disadvantages.

Potential Impurities: The manufacturing process of this compound can introduce several potential impurities. Common synthesis routes start from either 2-chloro-6-fluorobenzaldehyde (B137617) or 3-chloro-2-iodotoluene.[1] Based on these pathways, potential impurities could include:

  • Unreacted Starting Materials: 2-chloro-6-fluorobenzaldehyde or 3-chloro-2-iodotoluene.

  • Intermediates: 2-chloro-6-methylbenzaldehyde (B74664) from the first route, or methyl 2-chloro-6-methylbenzoate from the second if hydrolysis is incomplete.

  • Isomeric Impurities: Positional isomers of the starting materials or the final product.

  • By-products: Compounds formed from side reactions during synthesis.

Herein is a comparative overview of the analytical techniques:

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Acid-Base Titration
Principle Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Neutralization reaction between the acidic analyte and a standardized basic titrant.
Primary Use Purity determination and impurity profiling.Analysis of volatile and thermally stable impurities.Quantitative determination of the total acidic content (assay).
Specificity High. Can separate the main component from structurally similar impurities and isomers.High, especially when coupled with a mass spectrometer (MS). Requires derivatization for non-volatile analytes.Low. Reacts with any acidic functional group present in the sample, providing a measure of total acidity rather than specific purity.
Sensitivity High (typically in the µg/mL to ng/mL range).Very high (can reach pg/mL levels), especially with sensitive detectors like Flame Ionization Detector (FID) or MS.Moderate to low, depending on the concentration of the analyte.
Sample Throughput Moderate. Typical run times are in the range of 15-30 minutes per sample.Moderate to high. Run times can be faster than HPLC for simple mixtures.High. Can be performed relatively quickly.
Typical Purity Range >98%[2]>99%98-102% (Assay)
Advantages - Broad applicability to a wide range of compounds.- High resolution and sensitivity.- Non-destructive.- Excellent for volatile impurities.- High separation efficiency.- Can be coupled with MS for definitive identification.- Simple and inexpensive.- Provides an absolute measure of the total acid content.- High precision when performed carefully.
Disadvantages - May require method development for optimal separation.- Higher cost of instrumentation and solvents.- Requires the analyte to be volatile or to be made volatile through derivatization.- High temperatures can cause degradation of thermally labile compounds.- Non-specific; does not distinguish between the target acid and other acidic impurities.- Less sensitive than chromatographic methods.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible results. The following sections provide methodologies for HPLC, GC, and titration analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity analysis and impurity profiling of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade or purified).

  • Phosphoric acid or Formic acid (analytical grade).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid or formic acid) in a gradient or isocratic elution. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC-FID)

Due to the low volatility of carboxylic acids, a derivatization step is typically required before GC analysis. This protocol involves the esterification of the carboxylic acid to its more volatile methyl ester.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column suitable for polar compounds (e.g., a wax or a mid-polarity phenyl-methylpolysiloxane column).

  • Data acquisition and processing software.

Reagents and Materials:

  • Methanol (anhydrous).

  • Derivatization agent (e.g., (Trimethylsilyl)diazomethane solution, or Boron trifluoride-methanol solution).

  • An appropriate organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate).

  • This compound reference standard.

Derivatization Procedure (using BF₃-Methanol):

  • Accurately weigh about 10 mg of the sample or standard into a vial.

  • Add 1 mL of BF₃-methanol solution.

  • Heat the vial at 60-70 °C for 30 minutes.

  • After cooling, add 1 mL of water and 1 mL of dichloromethane.

  • Vortex the mixture and allow the layers to separate.

  • Inject the organic (lower) layer into the GC.

GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

Data Analysis: Purity is determined by comparing the peak area of the derivatized analyte to the total peak area of all components in the chromatogram.

Acid-Base Titration

This method provides a quantitative measure of the total acidic content and is useful for assay determination.

Instrumentation:

  • Burette (50 mL, Class A).

  • Magnetic stirrer and stir bar.

  • pH meter or a suitable indicator.

Reagents and Materials:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Ethanol (neutralized).

  • Phenolphthalein (B1677637) indicator solution.

  • This compound sample.

Procedure:

  • Accurately weigh approximately 300-400 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of neutralized ethanol.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the standardized 0.1 M NaOH solution until a permanent pink endpoint is observed.

  • Record the volume of NaOH solution consumed.

Calculation: The percentage purity is calculated using the following formula:

Purity (%) = (V × M × E) / W × 100

Where:

  • V = Volume of NaOH solution used (in L)

  • M = Molarity of the NaOH solution (in mol/L)

  • E = Equivalent weight of this compound (170.59 g/mol )

  • W = Weight of the sample (in g)

Visualization of the Purity Assessment Workflow

A logical workflow is essential for a comprehensive and efficient purity assessment of this compound. The following diagram illustrates a typical workflow.

Purity_Assessment_Workflow cluster_0 Sample Handling cluster_1 Preliminary Analysis cluster_2 Quantitative Analysis cluster_3 Data Evaluation and Reporting Sample_Reception Sample Reception and Documentation Visual_Inspection Visual Inspection (Color, Form) Sample_Reception->Visual_Inspection Solubility_Test Solubility Testing Visual_Inspection->Solubility_Test HPLC_Analysis HPLC (Purity & Impurities) Solubility_Test->HPLC_Analysis GC_Analysis GC (Volatile Impurities) Solubility_Test->GC_Analysis Titration Titration (Assay) Solubility_Test->Titration Data_Analysis Data Analysis and Comparison HPLC_Analysis->Data_Analysis GC_Analysis->Data_Analysis Titration->Data_Analysis Purity_Determination Final Purity Determination Data_Analysis->Purity_Determination Report_Generation Certificate of Analysis Generation Purity_Determination->Report_Generation

References

Analytical methods for 2-Chloro-6-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methodologies for the quantification and characterization of 2-Chloro-6-methylbenzoic acid is essential for researchers, scientists, and professionals in drug development. This guide provides an objective overview of suitable analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate method is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the analytical objective.

While specific, validated comparative studies on this compound are not extensively published, the methods described herein are based on established analytical principles and data from structurally similar compounds, such as other benzoic acid derivatives.

Comparison of Analytical Methods

The primary methods for the analysis of this compound are chromatography-based techniques. HPLC is a versatile and widely used method for non-volatile compounds, while GC-MS is suitable for volatile or semi-volatile compounds, often requiring derivatization for polar analytes like carboxylic acids.

ParameterHPLC-UVHPLC-MS/MSGC-MS (with derivatization)
Principle Separation based on polarity using a liquid mobile phase, with detection via UV absorbance.Separation based on polarity, with highly specific detection by mass-to-charge ratio of parent and fragment ions.Separation of volatile derivatives by partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, offering high specificity through the monitoring of specific precursor and product ions.Very high, based on both the retention time of the derivative and its unique mass spectrum.
Sensitivity Lower, typically in the microgram per milliliter (µg/mL) range.[1]Higher, often reaching nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) levels.[1]High, with limits of quantification potentially in the nanogram per gram (ng/g) range in complex matrices.[2]
Sample Preparation Relatively simple, usually involving dissolution in a suitable solvent and filtration.Similar to HPLC-UV, but may require cleaner samples to avoid ion suppression.More complex, requiring a derivatization step to increase volatility and thermal stability.[2]
Typical Use Routine quality control, purity assessment, and content uniformity in bulk drug substances and formulations.[1]Trace-level impurity profiling, bioanalysis, and metabolite identification.[1]Analysis of volatile and semi-volatile impurities; can be used for environmental sample analysis.[2]
Instrumentation Cost Lower initial and operational costs.[1]Higher initial and operational costs.[1]Moderate to high, depending on the mass spectrometer.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods for similar compounds and may require optimization for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples.

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 50 mL volumetric flask using a diluent such as a 50:50 (v/v) mixture of acetonitrile (B52724) and water. Further dilute this stock solution to prepare working standards for a calibration curve.

  • Sample Solution: For a solid sample, accurately weigh a portion of the homogenized powder, transfer it to a volumetric flask, add the diluent, sonicate to ensure complete dissolution, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.[1]

  • UV Detection Wavelength: 230 nm (or a wavelength of maximum absorbance for this compound).[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This high-sensitivity method is ideal for trace-level analysis.

1. Sample Preparation:

  • Prepare stock and working standard solutions as described for the HPLC-UV method, but at significantly lower concentrations (e.g., in the ng/mL range). Sample preparation may require solid-phase extraction (SPE) for complex matrices to minimize matrix effects.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 or similar reverse-phase column.

  • Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely suitable for a carboxylic acid.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transition from the precursor ion (the deprotonated molecule [M-H]⁻) to a characteristic product ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the analyte volatile.

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using an appropriate solvent.

  • Evaporate the solvent and perform a derivatization reaction. A common method for carboxylic acids is methylation using an agent like diazomethane (B1218177) or by heating with methanol (B129727) and an acid catalyst to form the methyl ester.[2] For example, a rapid derivatization can be achieved with methyl chloroformate.[2]

2. GC-MS Conditions:

  • GC Column: A mid-polarity column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: An optimized temperature gradient to ensure separation from other components.

  • MS Detection: Electron Ionization (EI) with scanning or selected ion monitoring (SIM) for enhanced sensitivity.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

General Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Diluent A->B C Sonicate & Dilute B->C D Filter C->D E Inject into HPLC D->E F Chromatographic Separation E->F G Detection (UV or MS) F->G H Peak Integration G->H I Calibration Curve H->I J Quantification I->J

Caption: A generalized workflow for the analysis of this compound using HPLC.

Workflow for GC-MS Analysis with Derivatization cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Extraction B Solvent Evaporation A->B C Derivatization (e.g., Methylation) B->C D Inject into GC-MS C->D E Separation in GC Column D->E F MS Detection E->F G Peak Identification & Integration F->G H Comparison to Standard G->H I Quantification H->I

Caption: A typical workflow for GC-MS analysis requiring a derivatization step.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-methylbenzoic Acid: Validation of a High-Yield Carbonylation Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly validated, high-yield synthetic route for 2-Chloro-6-methylbenzoic acid against an established method. This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. The efficiency and purity of its production are of significant interest to the chemical and pharmaceutical industries. This document presents a side-by-side analysis of a traditional nucleophilic aromatic substitution route and a more recent, validated carbonylation-based approach, supported by experimental data to inform decisions in process development and scale-up.

Comparative Analysis of Synthetic Routes

The synthesis of this compound has traditionally been approached through multi-step processes. Here, we compare an established nucleophilic aromatic substitution pathway with a modern, efficient carbonylation method. The data clearly indicates the superiority of the new carbonylation route in terms of overall yield.

ParameterEstablished Route: Nucleophilic Aromatic SubstitutionNew Validated Route: Palladium-Catalyzed Carbonylation
Starting Material 2-Chloro-6-fluorobenzaldehyde (B137617)3-Chloro-2-iodotoluene
Key Reactions Imine formation, Grignard reaction, OxidationPalladium-catalyzed carbonylation, Hydrolysis
Overall Yield 85%[1][2]94% (84% after recrystallization)[1][2]
Intermediates 2-Chloro-6-methylbenzaldehyde (B74664)Methyl 2-chloro-6-methylbenzoate
Catalyst NonePalladium-based catalyst[1][2]
Scalability Suitable for kilogram quantities[1][2]Suitable for kilogram quantities with high substrate-to-catalyst ratio[1][2]
Intermediate Isolation Not required[1][2]Not required[1][2]

Experimental Protocols

Detailed methodologies for the key transformations in both the established and the new synthetic routes are provided below.

Established Route: Nucleophilic Aromatic Substitution

This method involves the conversion of 2-chloro-6-fluorobenzaldehyde to the target molecule in a three-step, one-pot sequence.

Step 1: Imine Formation and Grignard Reaction

  • 2-chloro-6-fluorobenzaldehyde is reacted with n-butylamine to form the corresponding n-butylimine.

  • The resulting imine is then treated with two equivalents of methylmagnesium chloride in tetrahydrofuran (B95107) (THF).

  • Hydrolysis of the reaction mixture yields 2-chloro-6-methylbenzaldehyde.[1][2]

Step 2: Oxidation

  • The crude 2-chloro-6-methylbenzaldehyde is subjected to oxidation to afford this compound.[1][2]

New Validated Route: Palladium-Catalyzed Carbonylation

This highly efficient two-step process begins with the carbonylation of 3-chloro-2-iodotoluene.

Step 1: Carbomethoxylation

  • 3-chloro-2-iodotoluene is carbonylated in methanol (B129727) in the presence of a palladium catalyst.

  • This reaction proceeds smoothly even at a high substrate-to-palladium ratio of 10,000:1, yielding methyl 2-chloro-6-methylbenzoate.[1][2]

Step 2: Hydrolysis

  • The resulting methyl 2-chloro-6-methylbenzoate is hydrolyzed to produce the final product, this compound.[1][2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for both the established and the new validated synthetic routes.

G Established Synthetic Route: Nucleophilic Aromatic Substitution A 2-Chloro-6-fluorobenzaldehyde B n-butylimine intermediate A->B n-butylamine C 2-Chloro-6-methylbenzaldehyde B->C 1. MeMgCl, THF 2. Hydrolysis D This compound C->D Oxidation

Caption: Established synthetic pathway for this compound.

G New Validated Synthetic Route: Carbonylation A 3-Chloro-2-iodotoluene B Methyl 2-chloro-6-methylbenzoate A->B CO, MeOH, Pd catalyst C This compound B->C Hydrolysis

Caption: New validated high-yield synthesis of this compound.

Experimental Workflow Overview

The general laboratory workflow for chemical synthesis, applicable to both routes, is outlined below. This encompasses reaction setup, monitoring, workup, and final product purification.

G General Experimental Workflow A Reagent Preparation Weighing of starting materials and catalysts. Preparation of solutions. B Reaction Setup Assembly of glassware under inert atmosphere if required. Addition of reagents and solvents. A->B C Reaction Monitoring Tracking reaction progress via TLC, GC, or HPLC. Maintaining reaction parameters (temperature, stirring). B->C D Workup Quenching the reaction. Extraction of the product into an organic solvent. Washing and drying of the organic phase. C->D E Purification Removal of solvent under reduced pressure. Purification of the crude product by recrystallization or chromatography. D->E F Analysis Characterization of the final product (e.g., NMR, MS). Determination of purity. E->F

Caption: A generalized workflow for the synthesis and purification of chemical compounds.

References

A Comparative Purity Analysis of Commercial 2-Chloro-6-methylbenzoic Acid for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for scientists and drug development professionals, this document provides a comprehensive benchmark of the purity of commercially available 2-Chloro-6-methylbenzoic acid, a key intermediate in pharmaceutical synthesis. This guide includes a comparative summary of supplier-specified purities and detailed experimental protocols for independent verification.

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is of paramount importance. This compound is a crucial building block in the development of various therapeutic agents. Variations in purity can significantly impact reaction yields, impurity profiles of the final API, and ultimately, patient safety. This guide aims to provide researchers with the necessary information to make informed decisions when sourcing this critical reagent.

Comparative Analysis of Commercial Grades

A review of commercially available this compound from various suppliers reveals a range of stated purity levels. While a direct, independent comparative study with experimental data is not publicly available, the following table summarizes the purities as specified by the manufacturers. Researchers are strongly encouraged to perform their own purity verification using the protocols outlined in this guide.

Supplier/BrandStated Purity (%)Analytical Method
Saflik Pharma>98HPLC[1]
TCI America™98.0+Not Specified[2]
Sigma-Aldrich98Not Specified
ChemicalBook Supplier 199Not Specified[3]
ChemicalBook Supplier 299Not Specified[3]

Note: The absence of a specified analytical method for some suppliers highlights the importance of independent verification. The provided protocols will enable users to perform robust in-house quality control.

Potential Impurities

Based on common synthetic routes for similar chlorinated benzoic acids, potential impurities in commercial this compound may include:

  • Isomeric Impurities: Other isomers of chloro-methylbenzoic acid that may be formed during the synthesis.

  • Starting Materials: Unreacted precursors from the manufacturing process.

  • By-products: Compounds resulting from side reactions.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The following experimental protocols are designed to detect and quantify the main component and potential impurities.

Experimental Protocols for Purity Verification

To ensure the quality and consistency of research and development outcomes, independent verification of the purity of commercial this compound is crucial. Below are detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC with UV detection is a robust and widely used method for assessing the purity of non-volatile organic compounds.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard of known purity

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to achieve a concentration similar to the primary working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 230 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the commercial sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method). The identity of the main peak should be confirmed by comparing its retention time with that of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms or equivalent)

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Methanol (B129727) or Dichloromethane (GC grade)

  • Derivatizing agent (if necessary, though likely not required for this compound)

Procedure:

  • Sample Preparation: Dissolve a small amount of the commercial this compound in a suitable volatile solvent like methanol or dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify potential impurities by comparing their mass spectra with a commercial library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

¹H NMR spectroscopy is an excellent tool for structural confirmation and can also be used for quantitative purity analysis (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid or dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the commercial this compound and a known amount of the internal standard in a deuterated solvent.

  • NMR Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Structural Confirmation: Confirm the structure of this compound by analyzing the chemical shifts, integration values, and coupling patterns of the protons.

    • Purity Estimation (qNMR): Calculate the purity by comparing the integral of a characteristic proton signal of the analyte with the integral of a known proton signal of the internal standard.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures described above.

cluster_0 Purity Analysis Workflow start Obtain Commercial This compound prep Sample Preparation (Dissolution) start->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr NMR Analysis prep->nmr data_hplc Purity Calculation (Area %) hplc->data_hplc data_gcms Impurity Identification (MS Library Search) gcms->data_gcms data_nmr Structural Confirmation & qNMR Purity nmr->data_nmr report Final Purity Report data_hplc->report data_gcms->report data_nmr->report

Caption: Workflow for the comprehensive purity analysis of this compound.

cluster_1 Decision Pathway for Analytical Technique Selection goal Analytical Goal quant Quantitative Purity goal->quant Purity % needed? ident Impurity Identification goal->ident Unknown peaks to identify? struct Structural Confirmation goal->struct Confirm identity? hplc Use HPLC quant->hplc gcms Use GC-MS ident->gcms nmr Use NMR struct->nmr

Caption: A logical guide to selecting the appropriate analytical method.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.